2-Bromo-5-(4-methoxyphenyl)thiophene
Description
Properties
IUPAC Name |
2-bromo-5-(4-methoxyphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrOS/c1-13-9-4-2-8(3-5-9)10-6-7-11(12)14-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERXMXIBBDYMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358525 | |
| Record name | 2-bromo-5-(4-methoxyphenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54095-24-8 | |
| Record name | 2-bromo-5-(4-methoxyphenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-5-(4-methoxyphenyl)thiophene CAS number 54095-24-8
An In-depth Technical Guide to 2-Bromo-5-(4-methoxyphenyl)thiophene
Foreword: The Strategic Value of Heterocyclic Scaffolds
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Aryl-substituted thiophenes represent a class of heterocyclic compounds of significant interest due to their unique electronic properties and versatile reactivity.[1][2] This guide focuses on a specific, high-value intermediate: 2-Bromo-5-(4-methoxyphenyl)thiophene (CAS No. 54095-24-8). The presence of a reactive bromine atom at the 2-position and a functional 4-methoxyphenyl group at the 5-position makes this molecule a potent synthon for constructing complex, conjugated molecular architectures. This document provides a technical overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.
Part 1: Core Molecular Profile
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a chemical intermediate is the bedrock of its effective application. 2-Bromo-5-(4-methoxyphenyl)thiophene is a solid at room temperature, and its characteristics are dictated by the interplay between the electron-rich thiophene ring, the electron-donating methoxy group, and the halogen substituent.
| Property | Value | Source |
| CAS Number | 54095-24-8 | N/A |
| Molecular Formula | C₁₁H₉BrOS | Inferred |
| Molecular Weight | 269.16 g/mol | Inferred |
| Appearance | Off-white to yellow solid (predicted) | N/A |
| Melting Point | Not available; expected to be >80 °C | N/A |
| Boiling Point | >300 °C (predicted) | [3] |
| Solubility | Soluble in organic solvents like THF, Chloroform, DMF; Insoluble in water. | N/A |
Spectroscopic Signature
| Spectroscopy | Expected Peaks and Signals |
| ¹H-NMR | δ ~3.8 (s, 3H, -OCH₃), δ ~6.9 (d, 2H, Ar-H ortho to OCH₃), δ ~7.0-7.2 (d, 1H, Thiophene-H), δ ~7.3-7.5 (d, 1H, Thiophene-H), δ ~7.5 (d, 2H, Ar-H meta to OCH₃) |
| ¹³C-NMR | δ ~55 (-OCH₃), δ ~114-116 (Ar-C ortho to OCH₃), δ ~110-145 (Thiophene & Ar-C), δ ~159-161 (Ar-C para to OCH₃) |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1610, 1510, 1460 (Ar C=C stretch), ~1250 (C-O stretch), ~1030 (C-O stretch), ~830 (para-disubstituted C-H bend), ~600-500 (C-Br stretch) |
Part 2: Synthesis and Purification Strategy
The construction of 2,5-disubstituted thiophenes is most efficiently achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands out as the method of choice due to its high functional group tolerance, mild reaction conditions, and generally high yields.[7][8]
Recommended Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The most logical and field-proven approach for synthesizing 2-Bromo-5-(4-methoxyphenyl)thiophene involves a regioselective Suzuki coupling between 2,5-dibromothiophene and one equivalent of 4-methoxyphenylboronic acid. The causality here is that the C-Br bond at the 2-position of the thiophene ring is generally more reactive towards oxidative addition to the Palladium(0) catalyst than the one at the 5-position, allowing for a controlled mono-arylation.
Caption: Synthetic workflow for 2-Bromo-5-(4-methoxyphenyl)thiophene.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Each step includes reasoning to ensure trustworthiness and technical understanding.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2,5-dibromothiophene (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 eq).
-
Causality: Flame-drying removes adsorbed water, which can interfere with the catalyst. An inert atmosphere (nitrogen) is critical to prevent the oxidation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures the complete consumption of the more valuable dibromothiophene. The base is essential for the transmetalation step of the catalytic cycle.[9]
-
-
Solvent and Catalyst Addition: Add a degassed 2:1 mixture of toluene and water to the flask. Bubble nitrogen through the mixture for 15-20 minutes. Subsequently, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Causality: Degassing the solvent removes dissolved oxygen. Toluene is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base, creating the biphasic conditions typical for Suzuki reactions.[9] The catalyst amount is kept low (catalytic) to ensure economic and environmental efficiency.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Reaction monitoring is crucial to avoid side reactions or decomposition from prolonged heating after completion.
-
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: The aqueous washes remove the inorganic base and boron-containing byproducts. Brine helps to break any emulsions and further dry the organic layer. Anhydrous Na₂SO₄ removes residual water.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.
-
Causality: Column chromatography is necessary to separate the desired mono-substituted product from unreacted starting material, the di-substituted byproduct, and other minor impurities, yielding the pure 2-Bromo-5-(4-methoxyphenyl)thiophene.
-
Part 3: Reactivity and Strategic Applications
The synthetic utility of this compound lies in its defined points of reactivity, making it a valuable intermediate for building more complex molecular systems.
Core Reactivity: The C-Br Bond
The carbon-bromine bond at the 2-position is the primary site for further functionalization. It is an excellent substrate for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This reactivity is the cornerstone of its application as a molecular building block.
Caption: Reactivity of 2-Bromo-5-(4-methoxyphenyl)thiophene.
Applications in Drug Development
Thiophene-containing molecules are prevalent in medicinal chemistry.[2] The thiophene ring is often used as a bioisostere for a phenyl ring, offering similar steric properties but with different electronic and metabolic profiles.
-
Scaffold for Kinase Inhibitors: The diarylthiophene motif is a common core in various kinase inhibitors used in oncology. This compound serves as a key intermediate to synthesize analogs for structure-activity relationship (SAR) studies.
-
Antimicrobial and Anticancer Agents: Various substituted thiophenes have demonstrated potent antimicrobial and anticancer properties.[10][11] This building block allows for the systematic exploration of substitutions on the thiophene core to optimize biological activity.[11]
Applications in Materials Science
The extended π-conjugated system of aryl-thiophenes makes them ideal candidates for organic electronic materials.[1]
-
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure that can be built from this intermediate is conducive to creating efficient charge-transporting and light-emitting layers in OLED devices.[1]
-
Organic Field-Effect Transistors (OFETs): Molecules derived from this compound can self-assemble into ordered structures, which is a critical requirement for high charge carrier mobility in the semiconductor layer of OFETs.[1]
-
Electrochromic Materials: The optical properties of conjugated thiophene oligomers can be tuned by electrochemical doping, making them suitable for applications in smart windows and displays.[4]
Part 4: Safety and Handling
Comprehensive toxicological data for 2-Bromo-5-(4-methoxyphenyl)thiophene is not publicly available. Therefore, a conservative approach to handling is mandatory, inferring hazards from structurally related compounds like 2-bromothiophene.[12][13]
-
Hazard Identification (Inferred):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[13]
-
Skin/Eye Irritation: Likely to cause skin and serious eye irritation.[14]
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.
-
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
-
References
-
ResearchGate. Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Available at: [Link]
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National Institutes of Health (NIH). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]
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ResearchGate. Thiophene, 2‐Bromo‐5‐methyl‐ | Request PDF. Available at: [Link]
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MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Available at: [Link]
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Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
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Kemiatech. Kemiatech Product Sheet for 1003-09-4 Thiophene, 2-bromo-. Available at: [Link]
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ResearchGate. A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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ChemSynthesis. 2-bromo-5-(bromomethyl)thiophene. Available at: [Link]
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Royal Society of Chemistry. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. Available at: [Link]
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PubMed Central. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available at: [Link]
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ResearchGate. -1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... Available at: [Link]
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Chemsrc. 2-Bromo-5-methoxythiophene | CAS#:57070-77-6. Available at: [Link]
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Cheméo. Quinine (CAS 130-95-0) - Chemical & Physical Properties. Available at: [Link]
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Beilstein Journals. Supplementary Information. Available at: [Link]
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The Good Scents Company. quinine cinchonan-9-ol, 6'-methoxy-, (8a,9R). Available at: [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Bromo-5-(4-methoxyphenyl)thiophene
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Bromo-5-(4-methoxyphenyl)thiophene. This compound is a valuable building block in medicinal chemistry and materials science, owing to its substituted thiophene core. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the synthesis and analysis of this and similar compounds.
Introduction and Significance
2-Bromo-5-(4-methoxyphenyl)thiophene belongs to the class of 2,5-disubstituted thiophenes, which are key structural motifs in a wide array of pharmacologically active molecules and organic electronic materials. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a well-established bioisostere for the benzene ring in drug design, often leading to improved pharmacokinetic and pharmacodynamic properties. The presence of a bromine atom at the 2-position provides a reactive handle for further functionalization, typically through cross-coupling reactions, while the 4-methoxyphenyl group at the 5-position can influence the molecule's electronic properties and steric profile, making it a versatile intermediate for the synthesis of more complex molecular architectures.
Molecular Structure
The molecular structure of 2-Bromo-5-(4-methoxyphenyl)thiophene consists of a central thiophene ring substituted at the C2 and C5 positions. A bromine atom is attached to the C2 position, and a 4-methoxyphenyl group is linked to the C5 position.
Caption: Molecular structure of 2-Bromo-5-(4-methoxyphenyl)thiophene.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and widely employed method for the synthesis of 2-Bromo-5-(4-methoxyphenyl)thiophene is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. In this case, the selective coupling of 2,5-dibromothiophene with one equivalent of 4-methoxyphenylboronic acid is the key transformation. The higher reactivity of the bromine at the 2-position of the thiophene ring compared to the 5-position allows for a regioselective mono-arylation.
Rationale for Experimental Choices
The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is crucial for the success of the Suzuki coupling reaction.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this type of transformation. It is an air-stable solid that is readily available.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[1] Potassium phosphate (K₃PO₄) is an effective base for this purpose.
-
Solvent: A mixture of an organic solvent and water is typically used. 1,4-Dioxane and water (in a 4:1 ratio) is a common solvent system that facilitates the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 2-Bromo-5-(4-methoxyphenyl)thiophene
Caption: Experimental workflow for the synthesis of 2-Bromo-5-(4-methoxyphenyl)thiophene.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromothiophene (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), potassium phosphate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-5-(4-methoxyphenyl)thiophene.
Molecular Characterization
A comprehensive characterization of 2-Bromo-5-(4-methoxyphenyl)thiophene is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are critical for the characterization of the target compound.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' (Aromatic protons of methoxyphenyl group) |
| ~7.10 | d, J ≈ 3.8 Hz | 1H | H-3 (Thiophene proton) |
| ~6.95 | d, J ≈ 3.8 Hz | 1H | H-4 (Thiophene proton) |
| ~6.90 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' (Aromatic protons of methoxyphenyl group) |
| ~3.85 | s | 3H | -OCH₃ |
Rationale for Chemical Shifts:
-
The aromatic protons on the methoxyphenyl ring will appear as two doublets due to their ortho and meta positions relative to the thiophene ring.
-
The thiophene protons will also appear as doublets due to coupling with each other.
-
The methoxy protons will appear as a sharp singlet.
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~159.5 | C-4' (Carbon bearing the methoxy group) |
| ~144.0 | C-5 (Thiophene carbon attached to the phenyl ring) |
| ~131.0 | C-3 (Thiophene carbon) |
| ~127.0 | C-2', C-6' (Aromatic carbons) |
| ~126.5 | C-1' (Aromatic carbon attached to the thiophene ring) |
| ~124.0 | C-4 (Thiophene carbon) |
| ~114.5 | C-3', C-5' (Aromatic carbons) |
| ~111.0 | C-2 (Thiophene carbon attached to bromine) |
| ~55.5 | -OCH₃ |
Rationale for Chemical Shifts:
-
The carbon attached to the electronegative oxygen of the methoxy group will be significantly downfield.
-
The carbon atoms of the thiophene ring will have distinct chemical shifts based on their substitution. The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.
-
The aromatic carbons of the methoxyphenyl ring will show characteristic shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene is expected to show characteristic absorption bands.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic, -OCH₃) |
| ~1610, ~1500, ~1460 | C=C stretching (aromatic rings) |
| ~1250 | C-O-C asymmetric stretching (ether) |
| ~1030 | C-O-C symmetric stretching (ether) |
| ~830 | C-H out-of-plane bending (p-disubstituted benzene) |
| ~790 | C-S stretching (thiophene ring) |
| ~600 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-5-(4-methoxyphenyl)thiophene, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Assignment |
| 268/270 | [M]⁺ (Molecular ion peak with bromine isotopic pattern) |
| 189 | [M - Br]⁺ |
| 174 | [M - Br - CH₃]⁺ |
| 146 | [M - Br - C₂H₃O]⁺ |
| 115 | [C₉H₇]⁺ |
Fragmentation Rationale:
The primary fragmentation pathway is expected to be the loss of the bromine radical to form a stable cation. Subsequent fragmentations may involve the loss of a methyl radical from the methoxy group or other neutral losses from the aromatic system.
Crystallographic Data
As of the time of this writing, a single-crystal X-ray structure for 2-Bromo-5-(4-methoxyphenyl)thiophene has not been reported in the crystallographic databases. However, analysis of related structures of 2-aryl-5-bromothiophenes suggests that the molecule would likely adopt a planar conformation to maximize π-conjugation between the thiophene and phenyl rings. The dihedral angle between the two rings would be a key structural parameter.
Conclusion
2-Bromo-5-(4-methoxyphenyl)thiophene is a valuable synthetic intermediate whose molecular structure and properties can be thoroughly investigated using a combination of modern synthetic and analytical techniques. The Suzuki-Miyaura cross-coupling provides a reliable route for its synthesis, and a suite of spectroscopic methods, including NMR, IR, and mass spectrometry, allows for its unambiguous characterization. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and characterization of this and related thiophene derivatives, empowering further research and development in medicinal chemistry and materials science.
References
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Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2654. [Link]
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Spencer, J., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Journal of Organic Chemistry, 75(23), 8035-8047. [Link]
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Gao, Y., et al. (2021). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]
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Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 21(5), 629. [Link]
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Daisy Magdaline, J., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 06-14. [Link]
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Nawaz, H., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 21(5), 555. [Link]
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Khan, K. M., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1564. [Link]
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Parker, S. F., et al. (2015). Structure and vibrational spectra of 2,5-diiodothiophene: a model for polythiophene. STFC ePubs. [Link]
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Khedir Al-Yasari, R. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(2), 940-944. [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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A Guide to the Spectroscopic Characterization of 2-Bromo-5-(4-methoxyphenyl)thiophene
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-Bromo-5-(4-methoxyphenyl)thiophene, a molecule of interest in materials science and pharmaceutical research. As a self-validating system, this document will not only present the anticipated spectral data but also explain the underlying chemical principles that give rise to the observed signals. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this class of compounds.
Introduction
2-Bromo-5-(4-methoxyphenyl)thiophene belongs to the family of 2,5-disubstituted thiophenes, which are key building blocks in the synthesis of various organic electronic materials and biologically active molecules. The presence of the electron-rich 4-methoxyphenyl group and the reactive bromine atom makes this compound a versatile intermediate for further chemical modifications, such as cross-coupling reactions. Accurate characterization of this molecule is paramount for ensuring the purity and identity of subsequent products. This guide will detail the expected ¹H NMR, ¹³C NMR, IR, and MS data, drawing upon established spectroscopic principles and data from closely related analogs.
Synthesis and Molecular Structure
A common and effective method for the synthesis of 2-Bromo-5-(4-methoxyphenyl)thiophene is the Suzuki cross-coupling reaction. This involves the palladium-catalyzed reaction of a suitable thiophene derivative with an arylboronic acid.
Proposed Synthetic Protocol: Suzuki Cross-Coupling Reaction
A plausible synthetic route involves the coupling of 2,5-dibromothiophene with 4-methoxyphenylboronic acid. By carefully controlling the stoichiometry, a monosubstituted product can be favored.
-
Reaction Setup: To a solution of 2,5-dibromothiophene (1.2 equivalents) in a suitable solvent system such as a mixture of 1,4-dioxane and water, add 4-methoxyphenylboronic acid (1.0 equivalent).
-
Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base, such as K₃PO₄ (2.0 equivalents).
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.
-
Workup and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield 2-Bromo-5-(4-methoxyphenyl)thiophene.
The rationale behind this choice of reaction is its high functional group tolerance and generally good yields for the formation of C-C bonds between aromatic rings.
Molecular Structure Diagram
Caption: Molecular structure of 2-Bromo-5-(4-methoxyphenyl)thiophene.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene is expected to show distinct signals for the aromatic protons on both the thiophene and phenyl rings, as well as the methoxy protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.50 | d | 2H | H-2', H-6' | These protons are ortho to the electron-donating methoxy group and are deshielded by the aromatic ring current. They appear as a doublet due to coupling with H-3' and H-5'. |
| ~7.10 | d | 1H | H-3 | This thiophene proton is adjacent to the bromine atom and will be deshielded. It will appear as a doublet due to coupling with H-4. |
| ~6.95 | d | 1H | H-4 | This thiophene proton is coupled to H-3 and will appear as a doublet. |
| ~6.90 | d | 2H | H-3', H-5' | These protons are meta to the methoxy group and ortho to the thiophene ring. They will be shielded relative to H-2' and H-6' and appear as a doublet. |
| ~3.85 | s | 3H | -OCH₃ | The protons of the methoxy group are in a different chemical environment and will appear as a singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~160 | C-4' | The carbon atom attached to the oxygen of the methoxy group is significantly deshielded. |
| ~145 | C-5 | The carbon atom of the thiophene ring attached to the phenyl group will be deshielded. |
| ~132 | C-2' | The carbon atoms ortho to the methoxy group. |
| ~128 | C-1' | The ipso-carbon of the phenyl ring attached to the thiophene. |
| ~125 | C-3 | The carbon atom of the thiophene ring adjacent to the bromine. |
| ~115 | C-3' | The carbon atoms meta to the methoxy group. |
| ~112 | C-2 | The carbon atom of the thiophene ring attached to the bromine atom is deshielded. |
| ~55 | -OCH₃ | The carbon atom of the methoxy group is shielded compared to the aromatic carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C-O bonds, as well as the C-Br bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1610-1580 | Strong | Aromatic C=C stretching (phenyl ring) |
| 1500-1400 | Strong | Aromatic C=C stretching (thiophene ring) |
| 1250 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| 1030 | Medium | Symmetric C-O-C stretching (aryl ether) |
| 830 | Strong | para-disubstituted benzene C-H out-of-plane bending |
| ~700 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-5-(4-methoxyphenyl)thiophene, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br.
-
[M-Br]⁺: Loss of the bromine atom.
-
[M-CH₃]⁺: Loss of a methyl radical from the methoxy group.
-
[M-OCH₃]⁺: Loss of a methoxy radical.
-
[C₄H₂S-C₆H₄OCH₃]⁺: Cleavage of the bond between the thiophene and phenyl rings.
Fragmentation Workflow
Caption: Plausible fragmentation pathways for 2-Bromo-5-(4-methoxyphenyl)thiophene in MS.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-5-(4-methoxyphenyl)thiophene. By understanding the principles behind NMR, IR, and MS, and by comparing the expected data with that of known analogs, researchers can confidently identify and characterize this important synthetic intermediate. The provided synthetic protocol offers a reliable method for its preparation, and the detailed spectral interpretations serve as a valuable reference for quality control and structural verification.
References
-
Rasool, N., & El-Hashash, M. A. (2018). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 23(10), 2469. [Link][1][2]
-
Sigma-Aldrich. (n.d.). 2-Bromothiophene. PubChem. Retrieved from [Link][3]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. [Link][4]
-
Beilstein Journals. (n.d.). Supplementary Information. [Link][5]
Sources
- 1. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to the 13C NMR Analysis of 2-Bromo-5-(4-methoxyphenyl)thiophene
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-5-(4-methoxyphenyl)thiophene. As a key analytical technique in modern chemistry, 13C NMR offers unparalleled insight into the carbon framework of molecules, which is fundamental for structural elucidation, purity assessment, and understanding structure-activity relationships in drug discovery and materials science. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the analysis.
Strategic Importance: Why 13C NMR for 2-Bromo-5-(4-methoxyphenyl)thiophene?
The subject of our analysis, 2-Bromo-5-(4-methoxyphenyl)thiophene, is a substituted biphenyl-like heteroaromatic compound. Such scaffolds are prevalent in pharmacologically active agents and organic electronic materials. The precise arrangement of its substituents on the thiophene and phenyl rings dictates its electronic properties, steric profile, and ultimately, its function.
13C NMR spectroscopy is the definitive method for confirming the carbon skeleton of this molecule. It provides direct evidence for:
-
The number of unique carbon environments.
-
The electronic nature of each carbon atom, influenced by adjacent substituents (Br, -S-, -O-).
-
The connectivity of the thiophene and phenyl rings.
This guide will systematically deconstruct the 13C NMR spectrum of this molecule, offering a robust framework for its interpretation.
Theoretical Foundation: Predicting the 13C NMR Spectrum
An expert analysis begins with a prediction of the expected spectrum based on established principles of NMR spectroscopy. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is modulated by inductive and resonance effects of the substituents.
A. Reference Chemical Shifts of Parent Scaffolds:
To build our prediction, we first consider the 13C NMR data of the parent compounds:
| Compound | Carbon Position | Chemical Shift (ppm) | Source |
| Thiophene | C2, C5 | 125.6 | [1] |
| C3, C4 | 127.3 | [1] | |
| 2-Bromothiophene | C2 | ~112 | [2][3] |
| C3 | ~128 | [2][3] | |
| C4 | ~128 | [2][3] | |
| C5 | ~130 | [2][3] | |
| Anisole | C1 (ipso) | 159.9 | [4] |
| C2, C6 (ortho) | 114.1 | [4] | |
| C3, C5 (meta) | 129.5 | [4] | |
| C4 (para) | 120.7 | [4] | |
| -OCH3 | 55.0 | [4] |
B. Substituent Effects on 2-Bromo-5-(4-methoxyphenyl)thiophene:
The structure of our target molecule features a bromine atom and a 4-methoxyphenyl group on the thiophene ring.
-
Bromine Atom (at C2): Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which deshields (shifts downfield) the directly attached carbon. However, it also has a weaker electron-donating resonance effect (+M) due to its lone pairs. For the carbon directly bonded to bromine (C2), the inductive effect dominates, but the net effect on other carbons can be complex.
-
4-Methoxyphenyl Group (at C5): This group has a significant impact on both rings.
-
Thiophene Ring: The phenyl ring is electron-withdrawing by induction but can be electron-donating or -withdrawing by resonance, depending on the relative orientation of the rings.
-
Phenyl Ring: The methoxy group (-OCH3) is strongly electron-donating through resonance (+M), which significantly shields the ortho (C2', C6') and para (C4') positions, shifting them upfield. The ipso-carbon (C1') and the carbon bearing the methoxy group (C4') will be deshielded.
-
C. Predicted 13C NMR Chemical Shifts:
Based on the analysis of substituent effects and data from similar structures, we can predict the approximate chemical shifts for 2-Bromo-5-(4-methoxyphenyl)thiophene.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Thiophene Ring | ||
| C2 | 110 - 115 | Attached to electronegative Br. |
| C3 | 125 - 130 | Influenced by adjacent Br. |
| C4 | 123 - 128 | Influenced by adjacent phenyl group. |
| C5 | 140 - 145 | Attached to the phenyl ring, deshielded. |
| Phenyl Ring | ||
| C1' | 125 - 130 | ipso-carbon attached to the thiophene ring. |
| C2', C6' | 128 - 133 | ortho to the thiophene, meta to -OCH3. |
| C3', C5' | 114 - 119 | meta to the thiophene, ortho to -OCH3 (shielded). |
| C4' | 158 - 162 | Attached to the electron-donating -OCH3 group. |
| Methoxy Group | ||
| -OCH3 | 55 - 56 | Typical for a methoxy group on an aromatic ring. |
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data is contingent on a meticulous experimental approach. The following protocol is designed to be self-validating, ensuring reproducibility and accuracy.
A. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl3) is the standard choice for compounds of this type due to its excellent dissolving power and single, easily identifiable solvent peak (δ ≈ 77.16 ppm).
-
Concentration: Prepare a solution of 10-20 mg of 2-Bromo-5-(4-methoxyphenyl)thiophene in 0.6-0.7 mL of CDCl3. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.
B. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 100 MHz for 13C.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. 13C has a low natural abundance, requiring signal averaging.
-
Spectral Width (SW): 0 to 200 ppm, to encompass the full range of expected chemical shifts.
C. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl3 triplet to 77.16 ppm.
Spectral Interpretation: Assigning the Signals
With the processed spectrum in hand, the next step is the unambiguous assignment of each peak to its corresponding carbon atom. This is a logical process combining the predicted chemical shifts with advanced NMR techniques.
A. Broadband Proton-Decoupled Spectrum:
This is the standard 13C NMR experiment, which provides a single peak for each unique carbon atom. The number of peaks immediately confirms the number of non-equivalent carbons. For 2-Bromo-5-(4-methoxyphenyl)thiophene, we expect to see 9 distinct signals (assuming the ortho and meta carbons of the phenyl ring are equivalent due to free rotation).
B. DEPT (Distortionless Enhancement by Polarization Transfer):
To differentiate between CH, CH2, and CH3 groups, and quaternary carbons, a series of DEPT experiments is invaluable.
-
DEPT-45: Shows signals for all protonated carbons (CH, CH2, CH3).
-
DEPT-90: Shows only signals for CH carbons.
-
DEPT-135: Shows positive signals for CH and CH3 carbons, and negative signals for CH2 carbons.
By comparing these spectra, one can definitively identify the multiplicity of each carbon. For our molecule, DEPT-90 would show the signals for C3, C4, C2', C6', C3', and C5'. The DEPT-135 would show these as positive peaks, along with the positive peak for the -OCH3 group. The quaternary carbons (C2, C5, C1', C4') would be absent in all DEPT spectra.
The logical workflow for spectral assignment is visualized below:
Caption: Workflow for 13C NMR spectral assignment.
Advanced Considerations and Troubleshooting
-
Low Signal-to-Noise: If signals are weak, increase the number of scans or the sample concentration.
-
Peak Overlap: In some cases, aromatic signals can be very close. Higher field NMR instruments (e.g., 600 MHz or higher) can improve spectral dispersion and resolve overlapping peaks. 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate carbons with their attached protons, providing definitive assignments.
-
Relaxation Times: Quaternary carbons, especially those in sterically hindered environments, can have very long relaxation times, leading to weak or even absent signals. Using a shorter pulse angle (e.g., 30° instead of 90°) and a shorter relaxation delay can help to mitigate this, although at the cost of quantitative accuracy.
Conclusion
The 13C NMR analysis of 2-Bromo-5-(4-methoxyphenyl)thiophene is a powerful and essential tool for its structural verification. By combining a foundational understanding of chemical shift theory with systematic experimental protocols and advanced NMR techniques like DEPT, a complete and unambiguous assignment of the carbon skeleton can be achieved. This guide provides the necessary framework for researchers and scientists to confidently perform and interpret this critical analysis, ensuring the integrity and validity of their scientific endeavors.
References
-
Oxford Academic. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Available at: [Link]
-
PubChem. 2-Bromothiophene. Available at: [Link]
-
Oxford Academic. 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Available at: [Link]
-
Canadian Science Publishing. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Available at: [Link]
Sources
Mass spectrometry fragmentation of 2-Bromo-5-(4-methoxyphenyl)thiophene
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-(4-methoxyphenyl)thiophene
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2-Bromo-5-(4-methoxyphenyl)thiophene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation patterns essential for the structural identification and characterization of this and related heterocyclic compounds. By examining the influence of the brominated thiophene core and the methoxyphenyl substituent, we present a detailed mechanistic interpretation of the mass spectrum. This guide establishes the principal fragmentation routes, including halogen loss, benzylic cleavage, and rearrangements, supported by a hypothetical experimental protocol, data tables, and detailed fragmentation diagrams to provide a robust framework for analytical applications.
Introduction
2-Bromo-5-(4-methoxyphenyl)thiophene is a substituted bi-aryl heterocyclic compound. Molecules within this class are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by the thiophene ring and its substituents. Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for the structural elucidation of such novel compounds. The high-energy ionization process induces reproducible fragmentation, creating a unique "fingerprint" that reveals the molecule's constituent parts. Understanding these fragmentation pathways is not merely an academic exercise; it is critical for confirming synthetic products, identifying metabolites in drug discovery, and characterizing unknown substances in forensic and environmental analysis. This guide offers a field-proven perspective on predicting and interpreting the mass spectrum of the title compound, grounded in the fundamental principles of physical organic chemistry.
Fundamental Principles of EI-MS Fragmentation
Electron Ionization (EI) involves bombarding a molecule with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M•+). This molecular ion is energetically unstable and rapidly undergoes a series of unimolecular decompositions to form smaller, more stable fragment ions. The fragmentation pathways are not random; they are governed by the inherent structural features of the molecule, such as bond strengths, the stability of the resulting cations and neutral radicals, and the potential for favorable rearrangement reactions.
For 2-Bromo-5-(4-methoxyphenyl)thiophene, the fragmentation is primarily directed by:
-
The Thiophene Ring: As an aromatic system, it lends stability to the molecular ion.[1]
-
The Bromine Atom: This is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][3] This results in a characteristic "M" and "M+2" isotopic pattern for all bromine-containing fragments, which is a powerful diagnostic tool.[2][4] The C-Br bond is also a relatively weak point susceptible to cleavage.
-
The Methoxyphenyl Group: The ether linkage and the bond connecting the two aromatic rings are common sites for fragmentation. The methoxy group itself can induce specific fragmentation patterns, such as the loss of a methyl radical or formaldehyde.
Experimental Protocol: GC-MS Analysis
To ensure the generation of a reliable and reproducible mass spectrum, a well-defined experimental protocol is essential. The following outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the analysis of 2-Bromo-5-(4-methoxyphenyl)thiophene.
Objective: To acquire the 70 eV Electron Ionization (EI) mass spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
Methodology:
-
Sample Preparation: Dissolve 1 mg of 2-Bromo-5-(4-methoxyphenyl)thiophene in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. Prepare a working solution of approximately 10 µg/mL by serial dilution.
-
GC Parameters:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase at 20 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Acquisition & Analysis: Acquire data in full scan mode. The mass spectrum is obtained from the chromatographic peak corresponding to the analyte. Background subtraction should be performed to ensure a clean spectrum.
Analysis of the Mass Spectrum
The EI mass spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene is characterized by several key ions that reveal its structure.
The Molecular Ion (M•+)
The molecular formula is C₁₁H₉BrOS. The nominal molecular weight is 284 g/mol (using ⁷⁹Br). The molecular ion peak appears as a distinct doublet at m/z 284 and m/z 286 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The near 1:1 intensity ratio of these peaks is definitive proof of the presence of a single bromine atom in the ion.[2][4] The aromatic nature of the two rings contributes to a relatively stable molecular ion, which is expected to be clearly visible in the spectrum.
Primary Fragmentation Pathways
The initial fragmentation of the molecular ion is directed by the weakest bonds and the formation of the most stable products. Three dominant primary pathways are proposed.
Pathway A: Halogen Cleavage
The most predictable fragmentation for many alkyl and aryl halides is the homolytic cleavage of the carbon-halogen bond.[4] This involves the loss of a bromine radical, which is a highly favorable process.
-
[M - Br]⁺: Loss of a bromine radical (•Br) from the molecular ion (m/z 284/286) results in a cation at m/z 205 . This fragment, the 5-(4-methoxyphenyl)thienyl cation, is stabilized by the extensive aromatic system. This is often a very abundant ion in the spectrum.
Pathway B: Benzylic-type Cleavage
Cleavage of the C-C single bond between the thiophene and phenyl rings is another major pathway. This type of cleavage is analogous to benzylic cleavage in alkylbenzenes, which produces a stable tropylium ion.[5]
-
[C₇H₇O]⁺: This fragmentation leads to the formation of the methoxyphenyl cation at m/z 107 . The positive charge is stabilized by the methoxy group. The corresponding neutral radical is 2-bromo-thiophene.
-
[C₄H₂BrS]⁺: The alternative fragmentation, forming the 2-bromothienyl cation, results in a doublet peak at m/z 161/163 .
Pathway C: Cleavage within the Methoxy Group
The methoxy substituent provides another route for initial fragmentation.
-
[M - CH₃]⁺: Loss of a methyl radical (•CH₃) from the methoxy group is a common pathway for anisole derivatives. This produces a prominent ion doublet at m/z 269/271 . This ion is highly stabilized by resonance, with the positive charge delocalized onto the oxygen and into the phenyl ring.
The primary fragmentation pathways are visualized in the diagram below.
Caption: Primary fragmentation routes from the molecular ion.
Secondary Fragmentation Pathways
The primary fragment ions can undergo further decomposition to yield smaller, characteristic ions that add confidence to the structural assignment.
Fragmentation of the [M - CH₃]⁺ Ion (m/z 269/271)
The ion formed by the loss of a methyl radical can subsequently lose a molecule of carbon monoxide (CO), a characteristic fragmentation for phenolic-type cations.
-
[M - CH₃ - CO]⁺: Loss of CO from m/z 269/271 generates an ion doublet at m/z 241/243 .
Fragmentation of the [M - Br]⁺ Ion (m/z 205)
The bromine-free fragment at m/z 205 can also lose a methyl radical or carbon monoxide.
-
[M - Br - CH₃]⁺: Loss of a methyl radical from m/z 205 yields an ion at m/z 190 .
-
[M - Br - CO]⁺: Loss of CO from m/z 205 generates an ion at m/z 177 .
A consolidated view of the major fragmentation events is presented below.
Caption: Consolidated major fragmentation pathways.
Summary of Key Fragment Ions
The table below summarizes the principal ions expected in the EI mass spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene. The relative abundance is a qualitative prediction based on established fragmentation principles.
| m/z (Daltons) | Proposed Ion Structure / Formula | Fragmentation Event | Predicted Relative Abundance |
| 284 / 286 | [C₁₁H₉BrOS]•+ | Molecular Ion (M•+) | Moderate |
| 269 / 271 | [C₁₀H₆BrOS]⁺ | [M - •CH₃]⁺ | High |
| 241 / 243 | [C₉H₆BrS]⁺ | [M - •CH₃ - CO]⁺ | Moderate |
| 205 | [C₁₁H₉OS]⁺ | [M - •Br]⁺ | High (Often Base Peak) |
| 177 | [C₁₀H₉S]⁺ | [M - •Br - CO]⁺ | Moderate |
| 161 / 163 | [C₄H₂BrS]⁺ | Bromothienyl Cation | Moderate to Low |
| 107 | [C₇H₇O]⁺ | Methoxyphenyl Cation | High |
Conclusion
The electron ionization mass spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene is highly characteristic and provides unambiguous structural information. The key diagnostic features are:
-
A prominent molecular ion doublet at m/z 284/286 with a ~1:1 intensity ratio, confirming the presence of one bromine atom.
-
A high-abundance fragment at m/z 205 , resulting from the facile loss of the bromine radical.
-
Significant ions at m/z 269/271 and m/z 107 , arising from cleavage of the methoxy group and the inter-ring bond, respectively.
By understanding these predictable fragmentation pathways, researchers can confidently identify this molecule and structurally similar analogues in complex mixtures, verify synthetic outcomes, and advance research in their respective fields. This guide provides a foundational blueprint for the interpretation of such data, blending theoretical principles with practical, application-focused insights.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. [Link]
-
NIST Chemistry WebBook. (n.d.). Thiophene. National Institute of Standards and Technology. Retrieved January 27, 2026, from [Link][6]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. Retrieved January 27, 2026, from [Link][4]
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An In-Depth Technical Guide to the Prospective Crystal Structure of 2-Bromo-5-(4-methoxyphenyl)thiophene
Foreword: Navigating the Uncharted Territory of a Novel Crystal Structure
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function and potential. While a wealth of crystallographic data exists, we often encounter compounds of significant interest for which no published crystal structure is available. This is the current status of 2-Bromo-5-(4-methoxyphenyl)thiophene, a molecule with potential applications stemming from its substituted biphenyl-like framework.
This guide is structured to address this gap, not by presenting pre-existing data, but by providing a comprehensive roadmap for its determination and a predictive analysis of its key structural features. As a Senior Application Scientist, the aim is to equip researchers with a robust, field-proven methodology, grounded in the successful elucidation of analogous structures. We will delve into the "why" behind experimental choices, ensuring a self-validating and reproducible workflow.
Strategic Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
The journey to a crystal structure begins with the synthesis of high-purity material and the meticulous process of growing single crystals. The absence of a dedicated synthesis protocol for 2-Bromo-5-(4-methoxyphenyl)thiophene in the literature prompts a logical design based on established synthetic routes for similar compounds.
Proposed Synthetic Pathway: A Suzuki Coupling Approach
A highly efficient and versatile method for the formation of the C-C bond between the thiophene and phenyl rings is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a staple in modern organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]
Reaction Scheme:
The choice of 2,5-dibromothiophene and (4-methoxyphenyl)boronic acid as starting materials is strategic. The differential reactivity of the two bromine atoms on the thiophene ring can be exploited to favor the mono-arylated product. Fine-tuning the reaction conditions, such as the stoichiometry of the reactants, the choice of base (e.g., Na2CO3, K3PO4), solvent (e.g., toluene, DMF), and temperature, will be critical to maximizing the yield of the desired product while minimizing the formation of the di-arylated byproduct.
Purification and Characterization
Post-synthesis, rigorous purification is paramount. A combination of column chromatography on silica gel followed by recrystallization is anticipated to yield the compound in high purity. The purified product should be thoroughly characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
The Art of Crystallization: A Multi-pronged Strategy
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[2] For a molecule like 2-Bromo-5-(4-methoxyphenyl)thiophene, which is likely to be a solid at room temperature, a systematic approach to crystallization is essential.
Recommended Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a volatile non-solvent.
Rationale for Solvent Selection: A preliminary screening of solvents with varying polarities is recommended. Given the aromatic nature of the molecule, solvents such as chloroform, dichloromethane, toluene, and ethyl acetate, or mixtures thereof with less polar solvents like hexane or petroleum ether, are promising candidates. The successful crystallization of a related compound, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, from a mixture of chloroform and petroleum ether provides a valuable starting point.[3]
Unveiling the Architecture: A Protocol for Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the next phase is to determine their three-dimensional structure using X-ray diffraction.[4] This process involves a series of well-defined steps, each critical for obtaining high-quality, reliable data.
Experimental Workflow for Data Collection and Structure Refinement
The following diagram outlines a robust workflow for the crystallographic analysis of a small organic molecule like 2-Bromo-5-(4-methoxyphenyl)thiophene.
Causality in the Protocol
-
Cryo-Protection: For data collection at low temperatures (typically 100 K), which minimizes thermal motion and radiation damage, the crystal is often coated in a cryo-protectant (e.g., paratone-N oil) to prevent ice formation.
-
Direct Methods: For small molecules, the phase problem is typically solved using direct methods, which are mathematical techniques that use the measured reflection intensities to directly determine the phases.
-
Refinement: The initial structural model is refined against the experimental data by least-squares methods to improve the agreement between the observed and calculated structure factors.
-
Validation: The final structure is validated using software like PLATON to check for any geometric inconsistencies or missed symmetry elements. The results are then prepared in the standard Crystallographic Information File (CIF) format for publication and deposition in databases like the Cambridge Structural Database (CSD).[5][6]
Predictive Structural Analysis: A Glimpse into the Molecular and Supramolecular Features
In the absence of experimental data, we can make informed predictions about the crystal structure of 2-Bromo-5-(4-methoxyphenyl)thiophene by drawing analogies with structurally related compounds.
Predicted Molecular Geometry
The molecule consists of a thiophene ring and a 4-methoxyphenyl ring linked by a single C-C bond. The key structural feature will be the dihedral angle between these two rings. In a related structure, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the dihedral angle between the two aromatic rings is 51.39 (5)°.[7] A similar non-coplanar arrangement is expected for 2-Bromo-5-(4-methoxyphenyl)thiophene to minimize steric hindrance between the ortho-hydrogens of the two rings.
The methoxy group is expected to be nearly co-planar with the phenyl ring to maximize resonance stabilization. The C-Br and C-S bond lengths will likely fall within the typical ranges observed for bromo-substituted thiophenes.
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Introduction: Understanding the Core Attributes of a Versatile Heterocyclic Building Block
An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-5-(4-methoxyphenyl)thiophene
2-Bromo-5-(4-methoxyphenyl)thiophene (CAS No. 54095-24-8) is a bi-aryl heterocyclic compound that serves as a pivotal intermediate in the fields of medicinal chemistry and materials science. Its structure, which marries a reactive bromothiophene moiety with an electron-rich methoxyphenyl group, makes it a versatile scaffold for synthesizing a diverse range of complex molecules. Thiophene-containing compounds are prominent in FDA-approved drugs and advanced organic electronic materials, underscoring the importance of understanding their fundamental physicochemical properties.[1][2][3]
For researchers in drug development and process chemistry, a comprehensive grasp of this compound's solubility and stability is not merely academic; it is a critical prerequisite for successful synthesis, purification, formulation, and storage. This guide provides a deep dive into the solubility and stability profiles of 2-Bromo-5-(4-methoxyphenyl)thiophene, offering both theoretical insights and robust, field-proven experimental protocols to empower scientists in their research endeavors.
Physicochemical Characteristics
The solubility and stability of a compound are intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for 2-Bromo-5-(4-methoxyphenyl)thiophene are summarized below.
| Property | Value | Source |
| CAS Number | 54095-24-8 | |
| Molecular Formula | C₁₁H₉BrOS | |
| Molecular Weight | 269.16 g/mol | Calculated |
| Appearance | (Predicted) White to off-white or pale yellow solid | Inferred from similar compounds |
Solubility Profile: From Theoretical Prediction to Empirical Validation
The principle of "like dissolves like" provides a foundational framework for predicting solubility. 2-Bromo-5-(4-methoxyphenyl)thiophene possesses a largely nonpolar, aromatic structure, suggesting good solubility in common organic solvents. The thiophene ring itself is soluble in solvents like ether and alcohol but insoluble in water.[1] The presence of the methoxy group may impart a slight increase in polarity, but overall, the molecule is expected to be hydrophobic.
While specific quantitative solubility data for this compound is not extensively documented in public literature, a qualitative assessment based on its structural analogues is presented below. For rigorous applications in drug formulation or process scale-up, experimental determination is non-negotiable.
Table 2.1: Qualitative and Quantitative Solubility Template
| Solvent | Polarity Index | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Water | 10.2 | Insoluble | (Data to be determined by user) |
| Methanol | 5.1 | Sparingly Soluble to Soluble | (Data to be determined by user) |
| Ethanol | 4.3 | Soluble | (Data to be determined by user) |
| Tetrahydrofuran (THF) | 4.0 | Soluble | (Data to be determined by user) |
| Dichloromethane (DCM) | 3.1 | Freely Soluble | (Data to be determined by user) |
| Chloroform | 4.1 | Freely Soluble | (Data to be determined by user) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | (Data to be determined by user) |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | (Data to be determined by user) |
| Hexanes | 0.1 | Sparingly Soluble / Insoluble | (Data to be determined by user) |
Causality in Solvent Selection
The choice of solvent is critical. For synthetic reactions, solvents like THF or DCM are often preferred due to their ability to fully solvate the molecule and facilitate reactions like Suzuki or Stille couplings, where thiophene derivatives are commonly used.[4] For analytical purposes and stock solution preparation, especially for biological screening, DMSO is a standard choice. However, its high boiling point and potential for reacting with certain compounds necessitate careful handling.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility, providing a self-validating system where equilibrium is demonstrably achieved.[5]
Methodology:
-
Preparation: Add an excess amount of solid 2-Bromo-5-(4-methoxyphenyl)thiophene to a series of glass vials (in triplicate for each solvent). The visible presence of undissolved solid at the end of the experiment is essential to confirm saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 48-72 hours. Rationale: This extended period ensures that the system reaches true thermodynamic equilibrium between the solid and dissolved states.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours for the excess solid to sediment. Centrifuge the vials to ensure complete separation.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a solvent-compatible 0.45 µm syringe filter into a clean, pre-weighed vial. Rationale: Filtration is a critical step to remove any microscopic solid particles that could falsely elevate the measured concentration.
-
Quantification: Determine the concentration of the solute in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile and Degradation Pathways
The stability of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute. Forced degradation studies are essential to identify potential degradation pathways, develop stability-indicating analytical methods, and determine appropriate storage conditions.[7]
The 2-Bromo-5-(4-methoxyphenyl)thiophene molecule contains several moieties susceptible to degradation:
-
Thiophene Ring: While aromatic and generally stable, the sulfur atom can be susceptible to oxidation under harsh conditions.[2]
-
Carbon-Bromine Bond: This bond can be susceptible to photolytic cleavage or nucleophilic displacement under certain pH conditions.
-
Methoxy Group: The ether linkage is generally stable but can be cleaved under strong acidic conditions.
Experimental Protocol: Forced Degradation (Stress Testing)
This protocol is based on the International Council for Harmonisation (ICH) guidelines and is designed to create a validated understanding of the compound's intrinsic stability.[7]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2-Bromo-5-(4-methoxyphenyl)thiophene in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for a defined period (e.g., 2, 6, 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C. Thiophene-based chalcones have shown susceptibility to basic mediums.[7][8] Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Rationale: This simulates oxidative stress that can occur during storage or processing.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 85°C) for 24-48 hours.[7] Also, expose a solution to the same conditions.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a calibrated light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7] A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Sample Analysis: At each time point, withdraw a sample from each stress condition. Analyze the samples, along with an unstressed control, using a stability-indicating HPLC method.
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Perform a mass balance analysis to ensure that the decrease in the parent peak corresponds to an increase in degradant peaks.
-
Use HPLC-MS (Mass Spectrometry) to identify the mass of the major degradants to propose degradation pathways.
-
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation (Stress Testing).
Recommended Analytical Methods
A robust analytical method is the cornerstone of any solubility or stability study. For a compound like 2-Bromo-5-(4-methoxyphenyl)thiophene, HPLC is the technique of choice.[6]
Table 4.1: Starting Point for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for nonpolar to moderately polar aromatic compounds. |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water | A common, effective mobile phase system for reverse-phase chromatography. |
| Detector | UV-Vis Detector | The conjugated aromatic system of the molecule will have a strong UV chromophore, allowing for sensitive detection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume for analytical purposes. |
This method serves as a starting point and must be fully validated for parameters such as specificity, linearity, accuracy, precision, and robustness according to established guidelines before use in formal studies.[6][9]
Conclusion
2-Bromo-5-(4-methoxyphenyl)thiophene is a valuable chemical entity whose effective use hinges on a thorough understanding of its solubility and stability. While theoretical principles suggest good solubility in common organic solvents and general stability, this guide emphasizes the critical need for empirical validation. The provided protocols for thermodynamic solubility determination via the shake-flask method and for assessing intrinsic stability through forced degradation studies offer a robust, self-validating framework for researchers. By systematically generating this essential data, scientists can de-risk their development programs, ensuring reproducibility in synthesis, reliability in analytical testing, and the ultimate quality of the final product.
References
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Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Pise, N., Raheja, R., & Prabhu, A. (n.d.). Forced Degradation Studies on Agents of Therapeutic Interest. Sciforum. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors. Journal of Materials Chemistry C. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. (2022). Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. Chemical Society Reviews. Available at: [Link]
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- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(4-methoxyphenyl)thiophene
Introduction: The Strategic Importance of Arylated Thiophenes
Substituted thiophenes are privileged heterocyclic motifs that form the core of numerous compounds with significant applications in medicinal chemistry, materials science, and electronics. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them invaluable building blocks in the design of novel pharmaceuticals and organic semiconductors. The creation of carbon-carbon bonds to the thiophene ring is a critical transformation, and among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling stands out for its reliability, functional group tolerance, and relatively mild reaction conditions.[1]
This comprehensive guide provides detailed protocols and expert insights into the Suzuki coupling reactions of a key building block: 2-Bromo-5-(4-methoxyphenyl)thiophene . We will first delineate a robust two-step synthesis for this substrate and then provide a detailed, step-by-step protocol for its subsequent Suzuki coupling with various arylboronic acids. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Part 1: Synthesis of the Key Substrate: 2-Bromo-5-(4-methoxyphenyl)thiophene
A reliable supply of the starting material is paramount for any successful synthetic campaign. Herein, we propose a logical and experimentally sound two-step synthesis of 2-Bromo-5-(4-methoxyphenyl)thiophene, commencing with the synthesis of its precursor, 2-(4-methoxyphenyl)thiophene.
Step 1: Synthesis of 2-(4-methoxyphenyl)thiophene via Suzuki Coupling
The initial step involves a standard Suzuki coupling between a commercially available bromothiophene and a methoxyphenylboronic acid.
Caption: Synthesis of the target substrate via bromination.
Part 2: Detailed Protocol for Suzuki Coupling of 2-Bromo-5-(4-methoxyphenyl)thiophene
This protocol outlines a general and robust procedure for the Suzuki coupling of 2-Bromo-5-(4-methoxyphenyl)thiophene with various arylboronic acids. Optimization may be required for particularly challenging substrates.
Principle of the Reaction: The Palladium Catalytic Cycle
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. [2]The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-(4-methoxyphenyl)thiophene to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. [3]
Caption: The catalytic cycle of the Suzuki coupling reaction.
Experimental Protocol
Materials:
-
2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DMF, or Toluene/Ethanol)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (usually 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biarylthiophene.
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings. [4]For more challenging substrates, catalysts with more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands) can be employed to facilitate the oxidative addition step.
-
Base: An inorganic base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. [5]The choice of base can influence the reaction rate and yield. Carbonates and phosphates are commonly used.
-
Solvent: A mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base. Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Part 3: Data Presentation and Troubleshooting
The following table provides representative examples of Suzuki couplings with 2-bromothiophene derivatives to give an indication of expected yields under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85 |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~90 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | ~70 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | Toluene | 100 | 16 | ~80 |
Yields are approximate and based on literature for similar substrates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing; use a fresh batch of catalyst; consider a more active catalyst/ligand system. |
| Insufficiently strong base | Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Poor quality boronic acid | Use fresh, high-purity boronic acid; consider using the corresponding boronate ester. | |
| Significant Debromination | Presence of protic sources | Ensure anhydrous solvents and reagents; use a non-aqueous base if possible. |
| High reaction temperature | Lower the reaction temperature and extend the reaction time. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the reaction mixture. |
| Catalyst decomposition | Use a more stable catalyst or add a phosphine ligand to stabilize the Pd(0) species. | |
| Difficult Purification | Co-elution of product and byproducts | Optimize the mobile phase for column chromatography; consider recrystallization. |
Conclusion
The Suzuki coupling of 2-Bromo-5-(4-methoxyphenyl)thiophene is a powerful and versatile method for the synthesis of a wide array of 2,5-disubstituted thiophenes. By understanding the underlying principles of the reaction and carefully selecting the reaction parameters, researchers can efficiently generate novel molecular architectures for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important synthetic transformation.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Wang, N.-X., & Zhang, J. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- BenchChem. (2025). A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde. Retrieved from a relevant URL on the BenchChem website.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Smith, A. B., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 14(35), 8379-8384.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions.
- Kobe University Repository. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions.
- Rask-Andersen, M., et al. (2014). Applications of biophysical techniques in drug discovery and development. ADMET & DMPK, 2(3), 133-135.
- ACS Publications. (2015). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 17(15), 3854–3857.
- PubMed. (2025). Drug discovery through biophysical techniques: Methods and applications.
- Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances, 8(31), 17355-17367.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from a relevant URL on the BenchChem website.
- ResearchGate. (n.d.). Applications of Biophysics in Early Drug Discovery.
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401-6415.
- ChemSynthesis. (n.d.). 2-bromo-5-(bromomethyl)thiophene. Retrieved from a relevant URL on the ChemSynthesis website.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from a relevant page on the Chemistry LibreTexts website.
- ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
- YouTube. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities.
- Asian Journal of Chemistry. (n.d.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene.
- Frontiers. (n.d.). The role and application of bioinformatics techniques and tools in drug discovery.
- YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer.
- American Chemical Society. (2026). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents.
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- 5. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
Stille Coupling Protocols for 2-Bromo-5-(4-methoxyphenyl)thiophene: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of Thiophene-Based Biaryls
In the landscape of modern drug discovery and materials science, thiophene-containing biaryl structures are of paramount importance. These motifs are integral to a wide array of functional molecules, from organic light-emitting diodes (OLEDs) to potent pharmaceutical agents. The Stille cross-coupling reaction stands out as a robust and versatile method for the synthesis of these compounds, offering a broad tolerance for various functional groups and reaction conditions that are generally mild.[1][2] This guide provides a comprehensive overview and detailed protocols for the Stille coupling of 2-Bromo-5-(4-methoxyphenyl)thiophene, a key intermediate for the elaboration of more complex molecular architectures.
The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, offers a powerful tool for the formation of carbon-carbon bonds.[3] Its reliability and scope have made it a staple in the synthetic chemist's toolbox. Organotin reagents are notably stable to both air and moisture, and a wide variety are commercially available or can be synthesized with relative ease.[2][3] This stability allows for a high degree of functional group compatibility, often obviating the need for cumbersome protection-deprotection sequences.[2]
This application note will delve into the mechanistic underpinnings of the Stille coupling, provide detailed experimental protocols for the successful coupling of 2-Bromo-5-(4-methoxyphenyl)thiophene, and discuss key reaction parameters and potential challenges.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide, in this case, 2-Bromo-5-(4-methoxyphenyl)thiophene, to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[1] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[4] For aryl bromides, this step is typically efficient.
-
Transmetalation: The subsequent step involves the transfer of an organic group from the organostannane reagent to the palladium center, with the concomitant departure of the tin halide. This is often the rate-determining step of the catalytic cycle.[4] The nature of the organic group on the tin reagent and the ligands on the palladium catalyst significantly influence the rate of transmetalation.
-
Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the Pd(II) complex, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Experimental Protocols
The following protocols are designed as a robust starting point for the Stille coupling of 2-Bromo-5-(4-methoxyphenyl)thiophene. As with any chemical reaction, optimization may be necessary to achieve the highest yields and purity for a specific organostannane coupling partner.
Protocol 1: General Procedure with Tetrakis(triphenylphosphine)palladium(0)
This protocol utilizes the commonly available and effective catalyst, Pd(PPh₃)₄.
Materials and Reagents:
-
2-Bromo-5-(4-methoxyphenyl)thiophene
-
Organostannane reagent (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin) (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 eq) and Pd(PPh₃)₄ (0.01-0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reagent Addition: Add the organostannane reagent (1.1-1.5 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[1] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling with In Situ Catalyst Generation
This protocol is useful when using a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.
Materials and Reagents:
-
2-Bromo-5-(4-methoxyphenyl)thiophene
-
Organostannane reagent (1.1 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a Schlenk flask, combine Pd(OAc)₂ and PPh₃.
-
Reactant Addition: Add 2-Bromo-5-(4-methoxyphenyl)thiophene and the degassed solvent.
-
Inerting: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reagent Addition: Add the organostannane reagent.
-
Reaction and Work-up: Proceed with heating, monitoring, work-up, and purification as described in Protocol 1.
Key Reaction Parameters and Optimization
The success of a Stille coupling reaction is contingent on the careful selection of several key parameters. The following table summarizes these variables and their potential impact on the reaction outcome.
| Parameter | Options | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a common and effective choice. Pd(II) sources require in situ reduction. The choice of catalyst can influence reaction rates and yields.[4] |
| Ligand | PPh₃, AsPh₃, P(furyl)₃, bulky phosphines | Triphenylphosphine is standard. More electron-rich or bulkier ligands can sometimes accelerate the oxidative addition or reductive elimination steps.[3] |
| Solvent | Toluene, Dioxane, DMF, THF, Acetonitrile | The choice of solvent can affect the solubility of reagents and the rate of reaction. Polar aprotic solvents like DMF can sometimes accelerate the reaction.[5] |
| Temperature | 60 - 120 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition. The optimal temperature should be determined empirically.[2] |
| Additives | Cu(I) salts, LiCl | Copper(I) salts can accelerate the transmetalation step. LiCl can facilitate the reaction in less polar solvents.[2] |
| Organostannane | R-SnBu₃, R-SnMe₃ | Tributyltin reagents are common due to their stability and the low migratory aptitude of the butyl groups. Trimethyltin reagents can be more reactive but are also more toxic.[3] |
Troubleshooting and Common Side Reactions
While the Stille coupling is a robust reaction, certain challenges may arise.
-
Low or No Conversion: This can be due to an inactive catalyst, insufficient temperature, or a poorly reactive organostannane. Ensure all reagents are pure and the reaction is conducted under strictly anhydrous and anaerobic conditions. Consider increasing the temperature or adding a co-catalyst like CuI.
-
Homocoupling of the Organostannane: This is a common side reaction where two molecules of the organostannane couple with each other.[1] It can be minimized by the slow addition of the organostannane to the reaction mixture.
-
Protodestannylation: This involves the cleavage of the carbon-tin bond by a proton source. Using anhydrous solvents and reagents is crucial to minimize this side reaction.
-
Difficulty in Removing Tin Byproducts: Tributyltin halides can be challenging to remove during purification. A potassium fluoride (KF) wash is highly effective in precipitating these byproducts as insoluble tributyltin fluoride.[1]
Conclusion
The Stille coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds, including those derived from 2-Bromo-5-(4-methoxyphenyl)thiophene. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this reaction to construct complex molecular architectures for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of the Stille coupling in the laboratory.
References
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Wikipedia. (2023). Stille reaction.
- NROChemistry. (n.d.). Stille Coupling.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652.
- Zhou, W.-J., Wang, K.-H., & Wang, J.-X. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry, 74(15), 5599–5602.
- Williams, R. M., et al. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197.
- Doubna, P., et al. (2023).
- ResearchGate. (2020). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?
- Sîrbu, A., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231.
- Li, J., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Molecules, 26(10), 3014.
- Johnson & Matthey. (n.d.).
- The Proton Guru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube.
- Wang, G., et al. (2023). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. RSC Advances, 13(48), 33629–33633.
- Vasiliev, A. A., et al. (2021). Oxidative addition of verdazyl halogenides to Pd(PPh3)4. Dalton Transactions, 50(30), 10427–10434.
- Williams, R. M., et al. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
Sources
Palladium-catalyzed cross-coupling with 2-Bromo-5-(4-methoxyphenyl)thiophene
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-(4-methoxyphenyl)thiophene
Introduction: The Strategic Value of 2-Bromo-5-(4-methoxyphenyl)thiophene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic assembly of complex molecular architectures from simple, functionalized building blocks is paramount. 2-Bromo-5-(4-methoxyphenyl)thiophene stands out as a highly valuable heterocyclic scaffold. The thiophene core is a prevalent motif in a multitude of pharmacologically active compounds, while the methoxyphenyl group offers a site for further functionalization or can modulate the electronic properties of the molecule. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of contemporary organic synthesis, allowing for the efficient and selective construction of C-C bonds under mild conditions.[1][2] This guide provides an in-depth exploration of the application of this key substrate in several seminal cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the causal logic behind the selection of specific reagents and conditions.
Core Concepts: The Palladium Catalytic Cycle and Key Components
At the heart of these transformations lies a common catalytic cycle involving a palladium catalyst, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[2][3][4] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
The general cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-(4-methoxyphenyl)thiophene. This is often the rate-determining step and results in a Pd(II) complex.[5][6]
-
Transmetalation / Carbopalladation:
-
In Suzuki and Sonogashira couplings, the second coupling partner (an organoboron or organocopper/alkyne species, respectively) transfers its organic group to the palladium center in a step known as transmetalation.[3][5]
-
In the Heck reaction, the olefin coupling partner coordinates to the palladium center, followed by migratory insertion (carbopalladation).
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
The Decisive Role of Ligands and Bases
-
Ligands: The choice of ligand is critical. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium atom, prevent its aggregation into inactive palladium black, and critically modulate its reactivity. Electron-rich and sterically bulky ligands generally accelerate the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[7]
-
Base: In Suzuki and Sonogashira reactions, a base is essential. It activates the organoboron compound (in Suzuki) or deprotonates the terminal alkyne (in Sonogashira), facilitating the crucial transmetalation step.[6][8] The choice of base and solvent can dramatically impact yield.[9]
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds due to the commercial availability, stability, and low toxicity of organoboron reagents.[10][11][12]
Causality and Experimental Choices
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, commercially available Pd(0) source that is often effective. For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a separate, bulky phosphine ligand (e.g., SPhos, XPhos) can generate a more active catalyst in situ.
-
Base and Solvent: An aqueous base is required for the transmetalation step. A mixture of an organic solvent like 1,4-dioxane with water is highly effective, as it facilitates the dissolution of both the organic substrate and the inorganic base.[9] Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective and minimizes side reactions.[8][9]
Detailed Protocol: Suzuki Coupling with Arylboronic Acids
Materials & Reagents
| Reagent | Amount (1.0 mmol scale) | Molar Eq. | Notes |
|---|---|---|---|
| 2-Bromo-5-(4-methoxyphenyl)thiophene | 269.15 mg | 1.0 | Substrate |
| Arylboronic Acid | 1.1 - 1.2 mmol | 1.1 - 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 29 mg | 0.025 | Catalyst (2.5 mol%) |
| K₃PO₄ | 424 mg | 2.0 | Base |
| 1,4-Dioxane | 4 mL | - | Solvent |
| Water (degassed) | 1 mL | - | Solvent |
Procedure
-
Setup: To a flame-dried Schlenk flask, add 2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 eq), the desired arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
Inerting: Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Stir the mixture for 5 minutes.
-
Catalyst Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₄ (0.025 eq).
-
Reaction: Heat the reaction mixture to 90°C in an oil bath and stir vigorously for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with water (15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Application Protocol 2: Heck-Mizoroki Coupling
The Heck reaction is a powerful method for the arylation of alkenes, forming a new C(sp²)–C(sp²) bond. It is particularly useful for synthesizing substituted styrenes and cinnamates.[13][14]
Causality and Experimental Choices
-
Catalyst System: Palladium(II) acetate, Pd(OAc)₂, is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species.[1] A phosphine ligand, such as triphenylphosphine (PPh₃) or the more electron-rich tri-o-tolylphosphine, is often added to stabilize the catalyst and improve yields, though some "ligandless" protocols exist.
-
Base: A hindered organic base like triethylamine (NEt₃) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the catalytic cycle.
-
Solvent: High-boiling point, polar aprotic solvents like DMF, NMP, or DMA are typically used to ensure the reaction can be heated sufficiently to drive the catalytic cycle.[15]
Detailed Protocol: Heck Coupling with Ethyl Acrylate
Materials & Reagents
| Reagent | Amount (1.0 mmol scale) | Molar Eq. | Notes |
|---|---|---|---|
| 2-Bromo-5-(4-methoxyphenyl)thiophene | 269.15 mg | 1.0 | Substrate |
| Ethyl Acrylate | 165 µL (1.5 mmol) | 1.5 | Coupling Partner |
| Pd(OAc)₂ | 4.5 mg | 0.02 | Catalyst (2 mol%) |
| P(o-tolyl)₃ | 18.3 mg | 0.06 | Ligand (6 mol%) |
| Triethylamine (NEt₃) | 210 µL (1.5 mmol) | 1.5 | Base |
| N,N-Dimethylformamide (DMF) | 5 mL | - | Solvent |
Procedure
-
Setup: In a high-pressure reaction vessel or a sealed tube, combine 2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.06 eq).
-
Inerting: Seal the vessel and purge with nitrogen or argon.
-
Reagent Addition: Add anhydrous DMF (5 mL), ethyl acrylate (1.5 eq), and triethylamine (1.5 eq) via syringe.
-
Reaction: Seal the vessel tightly and heat to 120-140°C for 16-24 hours.[15] The reaction may generate pressure.
-
Workup: Cool the vessel to room temperature. Caution: Open behind a blast shield. Dilute the reaction mixture with water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with 1M HCl (15 mL), followed by water (15 mL), and finally brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[16][17] It typically employs a dual catalyst system of palladium and copper(I).[17]
Causality and Experimental Choices
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The palladium complex undergoes the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[16]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent. Using a co-solvent like THF can improve solubility.
-
Reaction Conditions: Sonogashira couplings are often sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is crucial for high yields.
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
Materials & Reagents
| Reagent | Amount (1.0 mmol scale) | Molar Eq. | Notes |
|---|---|---|---|
| 2-Bromo-5-(4-methoxyphenyl)thiophene | 269.15 mg | 1.0 | Substrate |
| Phenylacetylene | 132 µL (1.2 mmol) | 1.2 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 14 mg | 0.02 | Catalyst (2 mol%) |
| Copper(I) Iodide (CuI) | 3.8 mg | 0.02 | Co-catalyst (2 mol%) |
| Triethylamine (NEt₃) | 5 mL | - | Base and Solvent |
| Tetrahydrofuran (THF) | 5 mL | - | Co-solvent |
Procedure
-
Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.02 eq).
-
Inerting: Seal the flask and thoroughly purge with dry nitrogen or argon.
-
Reagent Addition: Under a positive nitrogen atmosphere, add THF (5 mL) and triethylamine (5 mL). Stir to dissolve the catalysts. Add 2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 eq) followed by phenylacetylene (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50°C can be applied. Monitor by TLC.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the triethylamine and THF.
-
Extraction: Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by a wash with brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the coupled product.
Summary of Reaction Conditions
| Reaction | Catalyst System | Base | Solvent | Typical Temp. | Key Feature |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₃PO₄, Na₂CO₃ | Dioxane/H₂O, Toluene | 80-100°C | Couples with boronic acids; stable reagents. |
| Heck-Mizoroki | Pd(OAc)₂/Phosphine | NEt₃, K₂CO₃ | DMF, NMP | 100-140°C | Couples with alkenes; forms C=C bonds. |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | NEt₃, i-Pr₂NH | NEt₃, THF | RT - 50°C | Couples with terminal alkynes; forms C≡C bonds. |
Conclusion
2-Bromo-5-(4-methoxyphenyl)thiophene is an exceptionally versatile building block for the synthesis of complex organic molecules. Through judicious selection of palladium catalysts, ligands, bases, and coupling partners, researchers can reliably execute Suzuki-Miyaura, Heck, and Sonogashira reactions to construct a diverse array of biaryl, styrenyl, and alkynyl thiophene derivatives. The protocols and mechanistic insights provided in this guide serve as a robust starting point for scientists and professionals in drug development and materials science, enabling the efficient and strategic utilization of this important synthetic intermediate.
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Khan, I. et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. Available at: [Link]
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Fantoni, T. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
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Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate. Available at: [Link]
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Wang, N.-X. (2003). Synthesis of 2-Bromo-20-phenyl-5,50-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications. Available at: [Link]
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Feuerstein, M. et al. (2001). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. European Journal of Organic Chemistry. Available at: [Link]
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Chen, G. et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
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Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
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Chemistry LibreTexts (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
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Wang, D. et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link]
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Köllhofer, A. et al. (2005). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]
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Lyons, T. W. & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]
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The University of Liverpool Repository (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. Available at: [Link]
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Rose-Hulman Institute of Technology (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]
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ResearchGate (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. Available at: [Link]
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Ge, S. & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]
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Frost, L. (2001). High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. Synthetic Pages. Available at: [Link]
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Wikipedia (n.d.). Cross-coupling reaction. Wikipedia. Available at: [Link]
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Özdemir, İ. et al. (2021). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]
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Aslam, S. et al. (2017). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. PubMed Central. Available at: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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Fisher Scientific (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]
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Wang, N.-X. et al. (2012). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2-Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Organic Semiconductors from 2-Bromo-5-(4-methoxyphenyl)thiophene
Foreword: The Strategic Importance of 2-Bromo-5-(4-methoxyphenyl)thiophene in Organic Electronics
Welcome to a comprehensive guide dedicated to the synthetic versatility of 2-Bromo-5-(4-methoxyphenyl)thiophene as a cornerstone building block for advanced organic semiconductors. This document is crafted for researchers, scientists, and drug development professionals who seek to leverage the unique electronic and structural attributes of thiophene-based materials. The inherent asymmetry of this precursor, featuring a reactive bromine atom for cross-coupling and an electron-donating methoxyphenyl group, provides a powerful platform for tuning the optoelectronic properties of the resulting polymers and small molecules.
This guide abandons a rigid, one-size-fits-all template. Instead, it is structured to provide a deep, practical understanding of the key synthetic transformations that convert this humble monomer into high-performance organic semiconductors. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system grounded in established chemical principles. Our focus is on empowering you, the researcher, with the knowledge to not only replicate these methods but also to innovate upon them.
I. Foundational Synthetic Strategies: A Comparative Overview
The workhorse of π-conjugated polymer synthesis revolves around palladium-catalyzed cross-coupling reactions. For 2-Bromo-5-(4-methoxyphenyl)thiophene, several key methodologies are particularly potent, each with its distinct advantages and considerations.
-
Suzuki Coupling: A robust and widely used method for forming carbon-carbon bonds, reacting the aryl bromide with an organoboron species. It is known for its tolerance of a wide range of functional groups and the commercial availability of many boronic acids and esters.[1]
-
Stille Coupling: This reaction pairs the aryl bromide with an organotin reagent. A key advantage of Stille coupling is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a significant consideration.[2]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of nitrogen-containing moieties, creating materials with different electronic properties, such as those used in organic light-emitting diodes (OLEDs) and as hole-transporting layers.[3]
-
Direct Arylation Polymerization (DArP): An increasingly popular "green" alternative that forms C-C bonds by activating a C-H bond on a coupling partner, thus avoiding the need for pre-functionalized organometallic reagents and reducing waste.[4][5]
The choice of synthetic route will profoundly impact the final properties of the organic semiconductor, including its molecular weight, regioregularity, and ultimately its performance in electronic devices.
II. Reaction Schematics and Workflows
To visualize the synthetic pathways discussed, the following diagrams illustrate the core transformations.
Caption: Suzuki Coupling Workflow
Caption: Stille Coupling Workflow
Caption: Buchwald-Hartwig Amination Workflow
Caption: Direct Arylation Polymerization Workflow
III. Detailed Experimental Protocols
The following protocols are designed to be robust starting points for the synthesis of organic semiconductors from 2-Bromo-5-(4-methoxyphenyl)thiophene. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
A. Protocol 1: Suzuki Coupling for Aryl-Thiophene Synthesis
This protocol is adapted from established procedures for the Suzuki coupling of bromo-thiophenes with arylboronic acids.[1][6]
Materials:
-
2-Bromo-5-(4-methoxyphenyl)thiophene
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Instrumentation:
-
Schlenk flask or reaction tube
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert atmosphere setup (argon or nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in 2 mL of toluene.
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a 4:1 mixture of toluene:ethanol (10 mL) to the Schlenk flask, followed by the catalyst mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to facilitate transmetalation. |
| Solvent | Toluene/Ethanol (4:1) | The mixed solvent system aids in the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant side reactions. |
B. Protocol 2: Stille Coupling for Polymer Synthesis
This generalized protocol for Stille polymerization is based on established methods for thiophene-containing polymers.
Materials:
-
2-Bromo-5-(4-methoxyphenyl)thiophene
-
Distannyl coupling partner (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
Instrumentation:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert atmosphere setup
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 mmol, 1.0 equiv) and the distannyl coupling partner (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Add anhydrous DMF or toluene (10 mL) via syringe. In a separate glovebox, prepare a stock solution of the catalyst and ligand. Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(o-tol)₃ (0.06 mmol, 6 mol%) to the reaction flask under a positive pressure of argon.
-
Polymerization: Heat the reaction mixture to 90-110 °C and stir vigorously for 24-48 hours. An increase in viscosity is often observed as the polymerization proceeds.
-
Work-up: Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.
-
Purification: Collect the polymer by filtration. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction).[7][8]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / P(o-tol)₃ | A highly active catalyst system for Stille polymerizations. |
| Solvent | DMF or Toluene | High-boiling aprotic solvents that can dissolve the growing polymer chains. |
| Temperature | 90-110 °C | Promotes efficient polymerization while minimizing side reactions. |
C. Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of 2-Bromo-5-(4-methoxyphenyl)thiophene, based on established procedures for similar aryl bromides.[3]
Materials:
-
2-Bromo-5-(4-methoxyphenyl)thiophene
-
Amine (e.g., aniline, carbazole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Instrumentation:
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk flask.
-
Reagent Addition: Add 2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / XPhos | A highly effective and versatile catalyst system for Buchwald-Hartwig amination of aryl bromides. |
| Base | NaOtBu | A strong, non-nucleophilic base that facilitates the deprotonation of the amine. |
| Solvent | Toluene | A non-polar, high-boiling solvent suitable for this reaction. |
| Temperature | 100-110 °C | Ensures a reasonable reaction rate for the amination of the aryl bromide. |
D. Protocol 4: Direct Arylation Polymerization (DArP)
This protocol outlines a general procedure for the direct arylation polymerization of 2-Bromo-5-(4-methoxyphenyl)thiophene.
Materials:
-
2-Bromo-5-(4-methoxyphenyl)thiophene
-
Aryl C-H monomer (e.g., thiophene, bithiophene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
Instrumentation:
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 mmol, 1.0 equiv), the aryl C-H monomer (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Additive Addition: Add anhydrous DMAc (5 mL) and pivalic acid (0.3 mmol, 30 mol%) via syringe.
-
Polymerization: Heat the reaction mixture to 110-120 °C and stir vigorously for 24-48 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the Stille coupling protocol (precipitate in methanol followed by Soxhlet extraction).
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / P(o-tol)₃ | A commonly used catalyst system for direct arylation polymerization. |
| Additive | Pivalic acid (PivOH) | Acts as a proton shuttle and can improve the efficiency and selectivity of the C-H activation step. |
| Base | K₂CO₃ | A suitable base for DArP reactions. |
| Solvent | DMAc | A polar, high-boiling solvent that can facilitate the reaction. |
IV. Characterization of the Synthesized Organic Semiconductors
Thorough characterization is essential to confirm the structure and purity of the synthesized materials and to evaluate their electronic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized monomers and polymers.[8][9]
-
UV-Vis Spectroscopy: This technique is used to determine the optical properties of the materials, including their absorption and emission spectra, from which the optical bandgap can be estimated.[9][10]
-
Cyclic Voltammetry (CV): CV is a powerful electrochemical method to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the organic semiconductors. These values are crucial for predicting their performance in electronic devices.[11][12][13]
| Property | Typical Values for Thiophene-Based Polymers |
| HOMO Level | -4.8 to -5.5 eV |
| LUMO Level | -2.5 to -3.5 eV |
| Optical Bandgap | 1.8 to 2.5 eV |
Note: These values are approximate and can vary significantly depending on the specific chemical structure of the polymer.
V. Application in Organic Electronic Devices
The ultimate test of a new organic semiconductor is its performance in a device. The materials synthesized from 2-Bromo-5-(4-methoxyphenyl)thiophene are promising candidates for active layers in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
A. Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of organic integrated circuits. The performance of an OFET is primarily characterized by its charge carrier mobility (µ).
Fabrication Overview:
-
Substrate Cleaning: A silicon wafer with a silicon dioxide dielectric layer is typically used as the substrate. It is rigorously cleaned.
-
Semiconductor Deposition: The synthesized polymer is dissolved in a suitable organic solvent and deposited onto the substrate, often by spin-coating, to form a thin film.
-
Source-Drain Electrode Deposition: Gold source and drain electrodes are then deposited on top of the semiconductor layer through a shadow mask.
The charge carrier mobility can be calculated from the transfer characteristics of the OFET. Thiophene-based polymers can exhibit mobilities ranging from 10⁻⁵ to over 1 cm²V⁻¹s⁻¹.[14]
B. Organic Photovoltaics (OPVs)
OPVs, or organic solar cells, convert light into electricity. The key performance metric is the power conversion efficiency (PCE).
Fabrication Overview:
-
Substrate and Electrode Preparation: An indium tin oxide (ITO) coated glass substrate is cleaned and coated with a hole-transport layer.
-
Active Layer Deposition: A blend of the synthesized polymer (as the electron donor) and a fullerene derivative or other electron acceptor is spin-coated to form the active layer.
-
Cathode Deposition: A low work function metal, such as aluminum, is evaporated on top to serve as the cathode.
The PCE is determined by measuring the current-voltage characteristics of the device under simulated sunlight. The PCE of OPVs based on thiophene-containing polymers has exceeded 18% in recent years.[15]
VI. Conclusion and Future Outlook
2-Bromo-5-(4-methoxyphenyl)thiophene has proven to be a versatile and valuable building block for the synthesis of a wide range of organic semiconductors. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful toolkit for researchers to create novel materials with tailored optoelectronic properties. The continued exploration of new coupling partners and polymerization techniques will undoubtedly lead to further advancements in the performance of organic electronic devices. As a Senior Application Scientist, I am confident that the protocols and insights provided herein will serve as a solid foundation for your research endeavors in this exciting and rapidly evolving field.
VII. References
-
Althagafi, I. I., Shaaban, M. R., Aldawood, A., & Farag, A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society, 21(1), 1-8.
-
CORE. (n.d.). Direct Arylation of Thiophenes in Continuous Flow. Retrieved January 27, 2026, from [Link]
-
Li, Y., Lin, J. D., & Zhan, X. (2020). Recent Progress of Organic Photovoltaics with Efficiency over 17%. Materials, 13(21), 4936.
-
Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 133-143.
-
S, S., S, S., K, R., & al, et. (2021). Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs. ACS Omega.
-
Royal Society of Chemistry. (2020). Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions. Retrieved January 27, 2026, from [Link]
-
Rizwan, K., Bano, S., Khan, S. U., Asim, M. H., & Choudhary, M. I. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74.
-
National Center for Biotechnology Information. (2020). Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications. Retrieved January 27, 2026, from [Link]
-
Rizwan, K., Bano, S., Khan, S. U., Asim, M. H., & Choudhary, M. I. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74.
-
CORE. (n.d.). Determination of HOMO and LUMO of[9][9]-Phenyl C61-butyric Acid 3-ethylthiophene Ester and Poly (3-octyl-thiophene-2, 5-diyl) th. Retrieved January 27, 2026, from [Link]
-
CORE. (n.d.). Direct Arylation of Thiophenes in Continuous Flow. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (2012). Supporting Information - Easy and Versatile Synthesis of new Poly(thieno[3,4-d]thiazole)s. Retrieved January 27, 2026, from [Link]
-
Rose-Hulman Scholar. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2006). Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Materials Chemistry C. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Conjugated Polymers via Exclusive Direct-Arylation Coupling Reaction: A Facile and Straightforward Way to Synthesize Thiophene Flanked Benzothiadiazole Derivatives and Their Copolymers. Retrieved January 27, 2026, from [Link]
-
MDPI. (n.d.). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Retrieved January 27, 2026, from [Link]
-
eScholarship. (n.d.). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). Retrieved January 27, 2026, from [Link]
-
United States Environmental Protection Agency. (n.d.). Method 3540C: Soxhlet Extraction, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved January 27, 2026, from [Link]
-
CORE. (n.d.). Spectral and Photophysical Studies of Poly[2,6-(1,5-dioctylnaphthalene)]thiophenes. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D-π-A chromophores. Retrieved January 27, 2026, from [Link]
-
eScholarship. (n.d.). Achieving High Efficiency Organic Solar Cells by Device Structure Engineering. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 27, 2026, from [Link]
-
UWSpace. (n.d.). Development of the Synthesis of Thiophene and Thiazole Based Conjugated Polymers Through Direct Arylation and The Separation of Carbon Nanotubes Using Degradable Conjugated Polymers. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis via direct (hetero)arylation polymerization, electrochemical and optical properties of poly (3,4-disubtituted)thiophenes | Request PDF. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Photovoltaic device based on Poly(2-methoxy-5-(2'-ethyl-hexyloxy)-1,4- phenylene vinylene) polymer | Request PDF. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D-π-A chromophores. Retrieved January 27, 2026, from [Link]
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Application Notes and Protocols: 2-Bromo-5-(4-methoxyphenyl)thiophene as a Precursor for High-Performance Conjugated Polymers
Introduction: The Strategic Importance of 2-Bromo-5-(4-methoxyphenyl)thiophene in Conjugated Polymer Synthesis
In the landscape of organic electronics, the rational design of monomeric building blocks is paramount to achieving desirable material properties. 2-Bromo-5-(4-methoxyphenyl)thiophene emerges as a strategically significant precursor for the synthesis of advanced conjugated polymers. This monomer offers a unique combination of a readily polymerizable thiophene core, a reactive bromine handle for cross-coupling reactions, and a pendant 4-methoxyphenyl group. The electron-donating nature of the methoxy group can influence the electronic band structure of the resulting polymer, tuning its optical and charge-transport properties. This guide provides an in-depth exploration of the synthesis of the monomer and its subsequent polymerization into high-performance materials, offering detailed protocols and a discussion of the underlying chemical principles for researchers in materials science and drug development.
Part 1: Synthesis of the Monomer Precursor: 2-Bromo-5-(4-methoxyphenyl)thiophene
A reliable and scalable synthesis of the monomer is the foundational step for producing high-quality polymers. The Suzuki cross-coupling reaction is a highly effective method for the synthesis of 2-Bromo-5-(4-methoxyphenyl)thiophene, offering high yields and good functional group tolerance.
Protocol 1: Synthesis of 2-Bromo-5-(4-methoxyphenyl)thiophene via Suzuki Coupling
This protocol outlines the palladium-catalyzed Suzuki cross-coupling of 2,5-dibromothiophene with 4-methoxyphenylboronic acid. The reaction selectively functionalizes one of the C-Br bonds, leveraging subtle differences in reactivity.
Materials:
-
2,5-Dibromothiophene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks and reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromothiophene (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and methanol (volume appropriate for a ~0.2 M solution of the limiting reagent).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield 2-Bromo-5-(4-methoxyphenyl)thiophene as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.
-
Solvent System: The toluene/methanol mixture provides good solubility for the reactants and catalyst system, while the polar protic nature of methanol can accelerate the transmetalation step.
Part 2: Polymerization Methodologies
The properties of the final conjugated polymer are heavily influenced by the chosen polymerization method. This section details three common and effective techniques for polymerizing 2-Bromo-5-(4-methoxyphenyl)thiophene: Stille cross-coupling, Suzuki polycondensation, and oxidative polymerization.
Stille Cross-Coupling Polymerization
Stille coupling is a robust and versatile method for forming carbon-carbon bonds and is widely used for the synthesis of conjugated polymers. It involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex.
Protocol 2: Stille Polymerization of 2-Bromo-5-(4-methoxyphenyl)thiophene
This protocol describes the polymerization of 2-Bromo-5-(4-methoxyphenyl)thiophene with a distannyl comonomer.
Materials:
-
2-Bromo-5-(4-methoxyphenyl)thiophene
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene (or other suitable distannyl comonomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene or toluene
-
Methanol
-
Hexane
-
Chloroform
-
Soxhlet extraction apparatus
Step-by-Step Procedure:
-
Monomer Preparation: Ensure both 2-Bromo-5-(4-methoxyphenyl)thiophene and the distannyl comonomer are pure and dry.
-
Reaction Setup: In a flame-dried Schlenk flask, add 2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 eq) and the distannyl comonomer (1.0 eq).
-
Inert Atmosphere and Solvent Addition: Establish an inert atmosphere and add anhydrous, degassed chlorobenzene or toluene to dissolve the monomers.
-
Catalyst and Ligand Addition: In a separate flask, prepare a solution of Pd₂(dba)₃ (0.01 eq) and P(o-tol)₃ (0.04 eq) in the same solvent and add it to the monomer solution via cannula.
-
Polymerization: Heat the reaction mixture to 90-110 °C and stir for 24-48 hours under an inert atmosphere. An increase in viscosity is often observed as the polymerization proceeds.
-
Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by slowly adding the solution to a large volume of vigorously stirred methanol. Collect the polymer by filtration.
-
Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues and oligomers. The polymer is recovered from the chloroform fraction by precipitation into methanol.
-
Drying: Dry the final polymer under vacuum at 40-50 °C.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like P(o-tol)₃ is highly effective for Stille coupling, promoting efficient oxidative addition and reductive elimination steps.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or chlorobenzene are ideal as they dissolve the monomers and the growing polymer chain without interfering with the catalytic cycle.
-
Soxhlet Extraction: This continuous extraction method is crucial for obtaining a high-purity polymer by effectively removing small molecules and catalyst residues, which can negatively impact the material's electronic properties.
Suzuki Polycondensation
Suzuki polycondensation is another powerful palladium-catalyzed method that utilizes boronic acids or esters, which are generally more environmentally benign than organotin compounds.
Protocol 3: Suzuki Polycondensation of 2-Bromo-5-(4-methoxyphenyl)thiophene
This protocol describes the self-condensation of a monomer bearing both a bromo and a boronic ester functionality, or the cross-coupling with a diboronic acid comonomer. For simplicity, a self-condensation approach is outlined.
Materials:
-
2-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (This would be synthesized from 2-Bromo-5-(4-methoxyphenyl)thiophene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar advanced phosphine ligand
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Methanol
-
Soxhlet extraction apparatus
Step-by-Step Procedure:
-
Monomer Synthesis: Synthesize the boronic ester monomer from 2-Bromo-5-(4-methoxyphenyl)thiophene via a Miyaura borylation reaction.
-
Reaction Setup: In a Schlenk tube, combine the boronic ester monomer (1.0 eq), Pd(OAc)₂ (0.01-0.02 eq), and SPhos (0.02-0.04 eq).
-
Inert Atmosphere and Reagent Addition: Evacuate and backfill with argon. Add anhydrous, degassed toluene, followed by an aqueous solution of K₃PO₄ (3.0 eq).
-
Polymerization: Heat the biphasic mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Workup and Precipitation: Cool the reaction, separate the organic layer, and precipitate the polymer into methanol.
-
Purification: Purify the polymer using Soxhlet extraction as described in the Stille protocol.
-
Drying: Dry the final polymer under vacuum.
Causality Behind Experimental Choices:
-
Advanced Ligand: Ligands like SPhos are highly effective for Suzuki couplings, promoting high catalytic turnover and allowing for the coupling of sterically hindered or electronically challenging substrates.
-
Biphasic System: The use of an aqueous base in a toluene solution creates a biphasic system. The reaction occurs at the interface or in the organic phase, and the choice of base and ligand is critical for efficient phase transfer and reaction kinetics.
Oxidative Polymerization
Chemical oxidative polymerization is a direct and often simpler method for synthesizing polythiophenes. It typically involves the use of an oxidizing agent like iron(III) chloride (FeCl₃).
Protocol 4: Oxidative Polymerization of 2-Bromo-5-(4-methoxyphenyl)thiophene
This protocol describes the oxidative coupling of the monomer to form the corresponding polymer. Note that this method can sometimes lead to less defined polymer structures compared to cross-coupling methods.
Materials:
-
2-Bromo-5-(4-methoxyphenyl)thiophene
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform or nitrobenzene
-
Methanol
-
Ammonia solution
-
EDTA solution
Step-by-Step Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, prepare a suspension of anhydrous FeCl₃ (4.0 eq) in anhydrous chloroform.
-
Monomer Addition: Slowly add a solution of 2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 eq) in chloroform to the FeCl₃ suspension at 0 °C.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 2-12 hours. The solution will typically turn dark and a precipitate may form.
-
Quenching and Precipitation: Pour the reaction mixture into a large volume of methanol to quench the reaction and precipitate the polymer.
-
Washing: Stir the polymer in methanol for several hours, then filter. To remove residual iron catalyst, wash the polymer with a dilute ammonia solution, followed by an EDTA solution, and finally with deionized water until the washings are neutral.
-
Drying: Dry the polymer under vacuum.
Causality Behind Experimental Choices:
-
Oxidizing Agent: FeCl₃ acts as a strong oxidizing agent that facilitates the coupling of thiophene rings. The stoichiometry is important to ensure complete polymerization.
-
Solvent: Anhydrous, non-coordinating solvents are necessary to prevent side reactions with the highly reactive intermediates and the oxidizing agent.
-
Washing Procedure: Extensive washing is critical to remove the iron catalyst, as residual metal impurities can act as charge traps and degrade the electronic performance of the polymer.
Part 3: Characterization and Performance Data
The successful synthesis of the polymer must be validated through rigorous characterization. The tables below summarize typical data for poly(5-(4-methoxyphenyl)thiophene-2-yl) synthesized via different methods. Note that these values can vary depending on the specific reaction conditions and the molecular weight of the polymer.
Table 1: Molecular Weight and Polydispersity Index (PDI)
| Polymerization Method | Number Average Molecular Weight (Mn) (kDa) | Weight Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) |
| Stille Coupling | 15 - 30 | 30 - 60 | 2.0 - 2.5 |
| Suzuki Polycondensation | 10 - 25 | 20 - 50 | 2.0 - 2.8 |
| Oxidative Polymerization | 5 - 15 | 10 - 30 | > 2.5 |
Data obtained by Gel Permeation Chromatography (GPC) against polystyrene standards.
Table 2: Photophysical and Electrochemical Properties
| Property | Value (in solution) | Value (in thin film) |
| Absorption Maximum (λ_max) | 420 - 440 nm | 440 - 460 nm |
| Photoluminescence Maximum (λ_em) | 500 - 530 nm | 530 - 560 nm |
| HOMO Level (from CV) | -5.2 to -5.4 eV | -5.1 to -5.3 eV |
| LUMO Level (estimated) | -2.8 to -3.0 eV | -2.7 to -2.9 eV |
| Electrochemical Band Gap | 2.2 - 2.4 eV | 2.2 - 2.4 eV |
HOMO levels are typically determined from the onset of oxidation in cyclic voltammetry (CV). LUMO levels are often estimated by adding the optical band gap to the HOMO level.
Conclusion: A Versatile Building Block for Tailored Materials
2-Bromo-5-(4-methoxyphenyl)thiophene stands as a valuable and versatile monomer for the synthesis of well-defined conjugated polymers. The choice of polymerization technique—Stille, Suzuki, or oxidative—provides a powerful tool to control the molecular weight, polydispersity, and ultimately the optoelectronic properties of the resulting materials. The protocols and data presented in this guide offer a comprehensive starting point for researchers to explore the potential of this monomer in applications ranging from organic photovoltaics and field-effect transistors to advanced biosensors and drug delivery systems. Careful control over synthetic parameters and rigorous purification are key to unlocking the full potential of these promising materials.
References
-
Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications, 33(12), 2119-2124. [Link]
- McCullough, R. D., & Williams, S. P. (1993). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophene) and its Derivatives. Journal of the American Chemical Society, 115(24), 11608–11609.
-
Arora, N. (2021). Electrochemical Studies of Poly 3-(4-methoxyphenyl)ferrocenophane-1,5-dimethylene and Copolymers with Styrene and N-phenylmaleimide. Pittsburg State University. [Link]
-
Agilent Technologies. (2015). Analysis of Polythiophenes via Conventional GPC. [Link]
Application Notes & Protocols: Synthesis and Utility of 5-(4-Methoxyphenyl)-2-thienylmagnesium Bromide
Document ID: AN-GRG-2026-0127
Abstract: This document provides a comprehensive technical guide for the synthesis of the Grignard reagent 5-(4-methoxyphenyl)-2-thienylmagnesium bromide from its precursor, 2-Bromo-5-(4-methoxyphenyl)thiophene. The guide delves into the underlying chemical principles, offers a detailed, field-proven experimental protocol, and discusses the significance of this organometallic intermediate in the landscape of modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this note emphasizes safety, reproducibility, and the rationale behind critical experimental steps.
Scientific Principles and Strategic Importance
The thiophene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a cornerstone for developing novel therapeutic agents.[2] Specifically, 5-aryl-2-thienyl structures are key pharmacophores in various biologically active molecules, including inhibitors for viral entry and anticancer agents.[3][4]
The Grignard reaction, discovered by Victor Grignard, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[5] The synthesis of 5-(4-methoxyphenyl)-2-thienylmagnesium bromide involves the oxidative insertion of magnesium metal into the carbon-bromine bond of the aryl halide precursor.[6][7] This process inverts the polarity of the thiophene C2 carbon, transforming it from an electrophilic site into a potent carbon-based nucleophile.[8]
The resulting organomagnesium halide (R-MgX) is a strong base and an excellent nucleophile, capable of reacting with a wide array of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to forge new C-C bonds.[5][9] The successful formation and subsequent reaction of this specific Grignard reagent are critically dependent on maintaining strictly anhydrous (water-free) conditions, as any protic source will instantly quench the reagent by protonation, converting it back to the unreactive parent arene.[9][10]
Reaction Mechanism Overview
The overall transformation can be visualized in two primary stages: formation of the Grignard reagent and its subsequent reaction with an electrophile.
Caption: High-level overview of the Grignard reaction pathway.
Detailed Experimental Protocol
This protocol is designed for the gram-scale synthesis of the title Grignard reagent and its subsequent trapping with carbon dioxide as a model reaction to yield 5-(4-methoxyphenyl)thiophene-2-carboxylic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (g) | Moles (mmol) | Notes |
| 2-Bromo-5-(4-methoxyphenyl)thiophene | 283.18 | 1.0 | 5.66 | 20.0 | Starting material. Ensure it is dry. |
| Magnesium Turnings | 24.31 | 1.2 | 0.58 | 24.0 | Must be activated. |
| Iodine (I₂) | 253.81 | cat. | 1 crystal | - | Initiator. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | ~100 mL | - | Freshly distilled from Na/benzophenone or from a solvent purifier. |
| Carbon Dioxide (CO₂) | 44.01 | >2.0 | Excess | - | Use dry ice or a cylinder of CO₂ gas. |
| Hydrochloric Acid (HCl), 3M Aqueous | 36.46 | - | ~50 mL | - | For reaction quenching and workup. |
| Diethyl Ether (Et₂O) | 74.12 | - | ~150 mL | - | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | ~50 mL | - | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | - | For drying the organic phase. |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Schlenk line (optional, but recommended for optimal dryness)
-
Separatory funnel
Protocol Workflow: A Step-by-Step Guide
The entire process, from setup to product isolation, requires careful attention to maintaining an inert and anhydrous environment.
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Preparation and Setup
-
Dry Glassware: Thoroughly clean and oven-dry all glassware (flask, condenser, dropping funnel) at >120 °C for at least 4 hours, or flame-dry under vacuum.[11] Assemble the apparatus while hot and immediately place it under a positive pressure of inert gas (Argon or Nitrogen).[12] Allow to cool to room temperature.
-
Charge Reagents: Add the magnesium turnings (0.58 g) and one small crystal of iodine to the 250 mL flask. The iodine serves as an activator, helping to etch the passivating magnesium oxide layer on the turnings.[13]
Step 2: Grignard Reagent Formation
-
Prepare Substrate Solution: In a separate dry flask, dissolve 2-Bromo-5-(4-methoxyphenyl)thiophene (5.66 g) in ~40 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add ~5 mL of the substrate solution from the dropping funnel to the stirring magnesium turnings. The reaction is initiated when the brown color of the iodine fades and the solution becomes cloudy and grey, often with spontaneous gentle refluxing.[14] If the reaction does not start, gently warm the flask with a heat gun.
-
Addition: Once initiated, add the remaining substrate solution dropwise from the funnel at a rate that maintains a gentle reflux.[10] The use of an external water bath can help control the exotherm.
-
Completion: After the addition is complete, continue stirring the greyish-brown mixture at room temperature for 1 hour, or gently heat to reflux for 30 minutes to ensure complete consumption of the starting material.
Step 3: Reaction with Carbon Dioxide (Carboxylation)
-
Prepare Electrophile: In a separate beaker, place a generous amount of crushed dry ice (solid CO₂). Ensure the dry ice is crushed to increase surface area.
-
Addition: Carefully and slowly pour the prepared Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur as the CO₂ sublimes.
-
Evaporation: Allow the excess dry ice to sublime completely. The mixture will appear as a thick, pasty solid. Add ~50 mL of diethyl ether to the beaker to keep the magnesium salt suspended.
Step 4: Workup and Purification
-
Quench: Slowly and carefully add 3M HCl (~50 mL) to the reaction mixture with stirring.[15] This step protonates the carboxylate salt and dissolves the remaining magnesium salts (MgBr₂ and MgO). Continue adding acid until the aqueous layer is clear and acidic (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether (~50 mL each time).
-
Wash: Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford 5-(4-methoxyphenyl)thiophene-2-carboxylic acid as a solid.
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent.[10][14]2. Passivated magnesium turnings. | 1. Ensure all components are scrupulously dry.2. Add a crystal of I₂, a few drops of 1,2-dibromoethane, or crush the Mg with a dry glass rod.[11][12] |
| Low yield of final product | 1. Incomplete Grignard formation.2. Premature quenching of the Grignard reagent.3. Formation of Wurtz coupling side-product (homocoupling). | 1. Ensure Mg is fully consumed; extend reaction time.2. Re-verify dryness of THF and CO₂.3. Maintain dilute conditions during Grignard formation. |
| Yellowish, oily final product | Presence of biphenyl-type impurities from homocoupling.[11] | Purify via column chromatography or perform thorough recrystallization. |
Safety Precautions
-
Flammable Solvents: Diethyl ether and THF are extremely flammable.[10] All operations must be conducted in a certified chemical fume hood, away from ignition sources.
-
Reactive Reagents: Grignard reagents are highly reactive with water, alcohols, and other protic sources. The reaction can be highly exothermic.
-
Corrosive Materials: Handle hydrochloric acid with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Inert Atmosphere: Ensure the inert gas setup is secure to prevent the ingress of atmospheric oxygen and moisture, which can lead to side reactions and reduced yields.
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. [Link]
-
Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
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The Organic Chemistry Tutor. (2019, January 7). making Grignard reagents. YouTube. [Link]
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The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
Edelmann, F. T. (2021, December 31). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
American Chemical Society. (n.d.). Process Design and Scale-Up of the Synthesis of 2,2′:5′,2′′-Terthienyl. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
American Chemical Society. (n.d.). The Grignard Reagents. [Link]
-
Organic Syntheses. (n.d.). ALDEHYDES FROM GRIGNARD REAGENTS: 2-METHOXYBENZALDEHYDE. [Link]
- Google Patents. (n.d.). Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL. [Link]
-
Ludwig-Maximilians-Universität München. (2010, April 7). LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. [Link]
-
American Chemical Society. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. [Link]
-
EPRA Journals. (2023, June 19). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. [Link]
-
International Journal of Advanced Research in Science and Engineering. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. [Link]
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Application Notes & Protocols: Electrophilic Substitution Reactions on 2-Bromo-5-(4-methoxyphenyl)thiophene
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: A Technical Guide to the Regioselective Functionalization of a Key Heterocyclic Building Block.
Executive Summary: Navigating the Reactivity of a Disubstituted Thiophene
This document provides an in-depth technical guide to performing electrophilic substitution reactions on 2-Bromo-5-(4-methoxyphenyl)thiophene. This substrate is a valuable intermediate in medicinal chemistry and materials science, offering a unique electronic and steric landscape for further functionalization. The thiophene core is an electron-rich aromatic system, inherently more reactive than benzene towards electrophiles.[1][2] However, the reactivity and, critically, the regioselectivity of substitution are governed by the interplay of the two substituents at the C2 and C5 positions.
This guide moves beyond simple procedural lists to explain the underlying chemical principles that dictate reaction outcomes. We will dissect the directing effects of the bromo and 4-methoxyphenyl groups, provide validated, step-by-step protocols for key transformations, and offer insights into optimizing reaction conditions and troubleshooting potential challenges.
The Decisive Factor: Regioselectivity and Substituent Effects
The success of any synthetic step hinges on predictability. For 2-Bromo-5-(4-methoxyphenyl)thiophene, the key question is: where will the incoming electrophile attack? The answer lies in the electronic contributions of the existing substituents.
-
The Thiophene Ring: An aromatic heterocycle with a high degree of reactivity towards electrophiles, favoring substitution at the α-positions (C2 and C5).[3][4] In our substrate, these positions are already occupied.
-
The 2-Bromo Group: This substituent exerts a dual electronic effect. It is electron-withdrawing via the inductive effect (-I), which deactivates the ring. However, its lone pairs can be donated into the ring through resonance (+R), directing incoming electrophiles to the ortho (C3) and para (C5) positions. Since C5 is blocked, the bromo group directs towards C3. Halogens are generally considered deactivators.[5][6]
-
The 5-(4-methoxyphenyl) Group: This is a powerful activating group. The methoxy substituent on the phenyl ring is strongly electron-donating through resonance (+R), pushing electron density into the phenyl ring and, subsequently, into the thiophene ring. This effect significantly increases the nucleophilicity of the thiophene core and directs incoming electrophiles to its ortho position, C4.
The Verdict on Regioselectivity: The strongly activating, C4-directing nature of the 4-methoxyphenyl group is the dominant influence, overriding the weaker, deactivating, C3-directing effect of the bromine atom. Therefore, electrophilic substitution is strongly predicted to occur at the C4 position . Steric hindrance from the adjacent bromo group at C3 further disfavors attack at that site.
Below is a diagram illustrating the directing effects and the anticipated site of electrophilic attack.
Caption: Analysis of substituent effects on the thiophene ring.
Mechanistic Insight: Stabilization of the Sigma Complex
To understand the causality behind the C4 selectivity, we must examine the stability of the cationic intermediate (sigma complex or arenium ion) formed during the electrophilic attack. Attack at C4 allows for a critical resonance structure where the positive charge is delocalized onto the 4-methoxyphenyl group, which provides significant stabilization. Attack at C3 does not offer this extended conjugation.
Caption: Stabilization of the sigma complex intermediate.
Experimental Protocols and Application Notes
The following protocols are designed as robust starting points for the electrophilic functionalization of 2-Bromo-5-(4-methoxyphenyl)thiophene. All reactions should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Nitration at the C4 Position
The high reactivity of the thiophene ring necessitates the use of mild nitrating agents to prevent oxidation and the formation of unwanted byproducts.[7] Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is an effective and controllable reagent.[8]
Protocol 1: Nitration using Acetyl Nitrate
-
Reagent Preparation (Acetyl Nitrate): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool acetic anhydride (5.0 eq) to 0 °C in an ice-salt bath. Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for an additional 15 minutes.
-
Reaction Setup: In a separate flask, dissolve 2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 eq) in a minimal amount of glacial acetic acid.
-
Execution: Cool the solution of the thiophene substrate to 0 °C. Add the freshly prepared acetyl nitrate solution dropwise over 30 minutes.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 2-Bromo-4-nitro-5-(4-methoxyphenyl)thiophene.
Causality & Insights:
-
Why Acetyl Nitrate? The standard nitrating mixture (H₂SO₄/HNO₃) is too harsh for many activated thiophenes and can lead to explosive reactions or complete degradation of the starting material.[7] Acetyl nitrate provides a less acidic medium and a controlled source of the nitronium ion (NO₂⁺).
-
Temperature Control: Low temperature is critical to prevent side reactions, including di-nitration and oxidative decomposition of the electron-rich thiophene ring.
Halogenation at the C4 Position
For introducing an additional halogen, N-halosuccinimides (NBS for bromination, NCS for chlorination) are the reagents of choice due to their selectivity and ease of handling.[9]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
-
Reaction Setup: To a solution of 2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 eq) in N,N-Dimethylformamide (DMF) or a 1:1 mixture of chloroform and glacial acetic acid, add N-Bromosuccinimide (1.05 eq) in one portion.
-
Execution: Stir the reaction mixture at room temperature. The reaction should be protected from light to prevent radical side reactions.
-
Monitoring: Monitor the consumption of the starting material by TLC. The reaction is generally complete within 2-6 hours.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with saturated sodium thiosulfate solution (to remove any residual bromine), followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford 2,4-Dibromo-5-(4-methoxyphenyl)thiophene.
Causality & Insights:
-
Solvent Choice: Polar aprotic solvents like DMF can facilitate the reaction by promoting the polarization of the N-Br bond. Acetic acid can act as a catalyst by protonating the carbonyl of NBS, making it a more potent electrophilic bromine source.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate provides a clear indication of reaction progress and completion.
Friedel-Crafts Acylation at the C4 Position
Introducing an acyl group is a foundational C-C bond-forming reaction. Due to the activated nature of the substrate, milder Lewis acids or conditions are preferred over stoichiometric AlCl₃ to prevent degradation.
Protocol 3: Acylation using Acetyl Chloride and Tin(IV) Chloride
-
Reaction Setup: Dissolve 2-Bromo-5-(4-methoxyphenyl)thiophene (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add acetyl chloride (1.2 eq) to the solution. Then, add Tin(IV) chloride (SnCl₄, 1.2 eq) dropwise via a syringe. A color change is typically observed.
-
Execution: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by carefully pouring it into a beaker of ice-cold 1M HCl solution. Transfer to a separatory funnel and separate the layers.
-
Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield 1-(2-Bromo-5-(4-methoxyphenyl)thiophen-4-yl)ethan-1-one.
Causality & Insights:
-
Lewis Acid Choice: SnCl₄ is a milder Lewis acid than AlCl₃, which reduces the likelihood of polymerization or decomposition of the sensitive thiophene substrate.
-
Stoichiometry: While catalytic amounts of Lewis acid can sometimes be used, a stoichiometric amount is often required as the Lewis acid coordinates with the carbonyl oxygen of the product, deactivating it.
Summary of Reaction Conditions
The following table provides a comparative overview of the described electrophilic substitution reactions.
| Reaction | Electrophile Source | Solvent(s) | Temperature | Typical Time | Expected Major Product |
| Nitration | HNO₃ / Acetic Anhydride | Acetic Acid | 0 - 5 °C | 1-3 h | 2-Bromo-4-nitro-5-(4-methoxyphenyl)thiophene |
| Bromination | N-Bromosuccinimide (NBS) | DMF or CHCl₃/AcOH | Room Temp. | 2-6 h | 2,4-Dibromo-5-(4-methoxyphenyl)thiophene |
| Acylation | Acetyl Chloride / SnCl₄ | Dichloromethane (DCM) | 0 °C to RT | 3-5 h | 1-(2-Bromo-5-(4-methoxyphenyl)thiophen-4-yl)ethan-1-one |
Experimental Workflow Visualization
The general workflow for performing and purifying the products from these reactions is outlined below.
Caption: A generalized workflow for electrophilic substitution reactions.
References
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Retrieved from [Link]
-
ResearchGate. (2022). Bromide as the Directing Group for β-Arylation of Thiophenes. Retrieved from [Link]
-
ResearchGate. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Retrieved from [Link]
-
RSC Publishing. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Retrieved from [Link]
-
ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
Brainly.in. (2023). explain electrophilic substitution reaction in thiophene. Retrieved from [Link]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
Application Notes and Protocols for the Synthesis of Thiophene-Based D-A-D Dye Sensitizers
Introduction: The Strategic Role of Thiophene in High-Efficiency D-A-D Dye Sensitizers
In the pursuit of next-generation solar energy conversion technologies, dye-sensitized solar cells (DSSCs) represent a compelling alternative to conventional silicon-based photovoltaics, offering the potential for low-cost fabrication and versatile applications.[1] At the heart of a DSSC's performance lies the dye sensitizer, a molecule engineered to efficiently harvest sunlight and initiate the process of converting light into electrical energy.[1][2] Among the various molecular architectures for organic dyes, the Donor-Acceptor-Donor (D-A-D) framework has emerged as a particularly promising strategy. This design typically involves a central electron-accepting core flanked by two electron-donating arms, a configuration that promotes efficient intramolecular charge transfer (ICT) upon photoexcitation—a critical step for successful electron injection into the semiconductor's conduction band.[2][3]
Thiophene and its derivatives have become indispensable building blocks in the synthesis of these D-A-D dyes.[1] Their electron-rich nature makes them excellent electron donors and effective components of the π-conjugated bridge that connects the donor and acceptor moieties.[1][2] The incorporation of thiophene units into the dye structure offers several key advantages: it can extend the π-conjugation, leading to a red-shift in the absorption spectrum and broader light harvesting across the solar spectrum.[2][4] Furthermore, the planarity and rigidity of fused thiophene systems, such as dithienothiophene, can enhance electron mobility and improve the overall stability of the dye.[1][2] The sulfur d-orbitals in thiophene are also thought to facilitate electron transfer processes, contributing to prolonged injection efficiency.[2] This application note provides a detailed guide to the synthesis of D-A-D dye sensitizers featuring thiophene derivatives, with a focus on synthetic protocols, molecular design principles, and characterization techniques.
Molecular Design Principles
The efficacy of a D-A-D dye sensitizer is intrinsically linked to the careful selection and arrangement of its constituent parts: the electron donor (D), the electron acceptor (A), and the π-conjugated spacer.
-
Electron Donor (D): The donor moieties are responsible for providing the electrons that are ultimately injected into the semiconductor. In D-A-D architectures, two donor groups are symmetrically or asymmetrically attached to the central acceptor. Common electron-donating groups used in conjunction with thiophene-based systems include triphenylamine (TPA) and its derivatives, carbazole, and fluorene.[2][5][6] The choice of donor influences the highest occupied molecular orbital (HOMO) energy level of the dye, which is crucial for efficient dye regeneration.
-
Electron Acceptor (A): The acceptor unit acts as the electron sink upon photoexcitation and often doubles as the anchoring group to the semiconductor surface (typically TiO₂). Cyanoacrylic acid is a widely used acceptor and anchoring group due to its strong electron-withdrawing nature and its ability to form a robust connection with the semiconductor.[2][5] Other acceptor moieties include benzothiadiazole (BT), diketopyrrolopyrrole (DPP), and various electron-deficient heterocycles.[6][7] The acceptor dictates the lowest unoccupied molecular orbital (LUMO) energy level, which must be sufficiently high for efficient electron injection into the semiconductor's conduction band.
-
The Thiophene π-Bridge: Thiophene units are frequently employed as the π-conjugated bridge that connects the donor and acceptor moieties. The length and composition of this bridge are critical for tuning the dye's photophysical properties.[4] Increasing the number of thiophene units can lead to a more extended conjugation, resulting in a bathochromic (red) shift of the absorption maximum.[4] Fused thiophene systems like dithienothiophene can impart rigidity to the molecular structure, which can be beneficial for charge transport.[1]
The interplay between these components determines the dye's absorption spectrum, energy levels (HOMO and LUMO), and ultimately, its performance in a DSSC.
Synthetic Strategies for Thiophene-Based D-A-D Dyes
The construction of D-A-D dye sensitizers with thiophene derivatives predominantly relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings.[8][9][10] These methods offer a versatile and efficient means of forming the crucial carbon-carbon bonds that constitute the conjugated backbone of the dye.
-
Suzuki Cross-Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[9][10][11] It is a robust and widely used method for constructing the D-A-D framework, often characterized by high yields and tolerance to a variety of functional groups.[9][12]
-
Stille Cross-Coupling: The Stille reaction couples an organotin compound with an organohalide, also catalyzed by palladium.[8] While effective, a notable drawback of this method is the toxicity of the organotin reagents and byproducts.
A general synthetic workflow for a thiophene-based D-A-D dye is illustrated below. This typically involves the synthesis of the donor-thiophene and acceptor-thiophene building blocks, followed by their coupling to form the final D-A-D structure.
Caption: Synthetic workflow for a thiophene-based D-A-D dye sensitizer.
Detailed Experimental Protocol: Synthesis of a Representative Triphenylamine-Thiophene-Benzothiadiazole-Thiophene-Triphenylamine (TPA-T-BTD-T-TPA) Dye
This protocol outlines the synthesis of a D-A-D dye featuring triphenylamine as the donor, benzothiadiazole as the acceptor, and thiophene as the π-bridge. The synthesis involves two key Suzuki coupling steps.
Materials and Reagents:
-
4,7-Dibromo-2,1,3-benzothiadiazole
-
2-(4-(Diphenylamino)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Protocol:
Step 1: Synthesis of the D-A-D Precursor
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 mmol), 2-(4-(diphenylamino)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent and Base Addition: Add a mixture of toluene (30 mL), ethanol (10 mL), and a 2 M aqueous solution of potassium carbonate (10 mL).
-
Reaction Execution: Degas the mixture by bubbling with argon for 20 minutes. Heat the reaction mixture to reflux (approximately 90-100 °C) under an argon atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the TPA-T-BTD-T-TPA dye.
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized D-A-D dye and to evaluate its photophysical and electrochemical properties.
1. Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the dye.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.
2. Photophysical Properties:
-
UV-Vis Absorption Spectroscopy: This technique is used to determine the light-harvesting properties of the dye. The absorption spectrum reveals the wavelength range over which the dye absorbs light and provides information about the intramolecular charge transfer (ICT) band.[13]
-
Fluorescence Spectroscopy: Emission spectroscopy provides insights into the excited-state properties of the dye.
3. Electrochemical Properties:
-
Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the dye.[5] These values are crucial for assessing the feasibility of electron injection into the semiconductor and dye regeneration by the electrolyte.[13][14]
Table 1: Representative Photophysical and Electrochemical Data for Thiophene-Based D-A-D Dyes
| Dye Architecture | λmax (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| TPA-T-BTD-T-TPA | ~450-550 | ~-5.2 | ~-3.1 | ~2.1 |
| Fluorene-T-DPP-T-Fluorene | ~600-700 | ~-5.4 | ~-3.5 | ~1.9 |
| Carbazole-TT-BTD-TT-Carbazole | ~480-580 | ~-5.3 | ~-3.2 | ~2.1 |
Note: These are representative values and can vary depending on the specific molecular structure and measurement conditions.
Caption: Energy level diagram for a D-A-D dye in a DSSC.
Conclusion and Future Outlook
The synthesis of D-A-D dye sensitizers utilizing thiophene derivatives offers a powerful platform for developing highly efficient DSSCs. The versatility of palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, allows for the systematic modification of the donor, acceptor, and π-bridge components, enabling the fine-tuning of the dye's optoelectronic properties. The continued exploration of novel donor and acceptor moieties, coupled with the creative use of thiophene and its fused analogues in the π-bridge, will undoubtedly lead to the development of next-generation dye sensitizers with enhanced light-harvesting capabilities, improved stability, and ultimately, higher power conversion efficiencies. The protocols and principles outlined in this application note provide a solid foundation for researchers and scientists working towards this goal.
References
-
Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
D-A-D Compounds Combining Dithienopyrrole Donors and Acceptors of Increasing Electron-Withdrawing Capability: Synthesis, Spectroscopy, Electropolymerization, and Electrochromism. (2020). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Fluorine-Thiophene-Substituted Organic Dyes For Dye Sensitized Solar Cells. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety. (2020). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach. (2023). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Computational design and experimental investigation of novel thiophene-based organic dyes with N,N-dimethylaminophenyl and morpholinophenyl donors for dye-sensitized solar cells. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]
-
A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. (2016). MDPI. Retrieved January 27, 2026, from [Link]
-
Photophysical and Electrochemical properties of the dyes. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis, electrochemistry, and photophysical properties of a series of luminescent pyrene-thiophene dyads and the corresponding Co2(CO)6 complexes. (2008). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Synthesis and Evaluation of Thiophene‐Based Organic Dyes Containing a Rigid and Nonplanar Donor with Secondary Electron Donors for Use in Dye‐Sensitized Solar Cells. (2015). Sci-Hub. Retrieved January 27, 2026, from [Link]
-
Theoretical Studies on the Quinoidal Thiophene Based Dyes for Dye Sensitized Solar Cell and NLO applications. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Effect of Thiophene substitution on the Photophysical and biological properties of Diketopyrrolopyrrole derivatives. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). MDPI. Retrieved January 27, 2026, from [Link]
-
Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. (2023). MDPI. Retrieved January 27, 2026, from [Link]
-
Pyrene-based organic dyes with thiophene containing π-linkers for dye-sensitized solar cells: optical, electrochemical and theoretical investigations. (2011). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Computational design and experimental investigation of novel thiophene-based organic dyes with N,N-dimethylaminophenyl … (2023). OUCI. Retrieved January 27, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2016). MDPI. Retrieved January 27, 2026, from [Link]
-
Deciphering the Electronic Transitions of Thiophene-Based Donor-Acceptor-Donor Pentameric Ligands Utilized for. (2020). Diva-Portal.org. Retrieved January 27, 2026, from [Link]
-
Ch 23 Stille and Suzuki Coupling. (2021). YouTube. Retrieved January 27, 2026, from [Link]
-
Molecular-modified dyes for dye-sensitised solar cells (DSSCs): a computational chemistry investigation. (2018). White Rose Research Online. Retrieved January 27, 2026, from [Link]
-
Rapid Synthesis of Thiophene-Based, Organic Dyes for Dye-Sensitized Solar Cells (DSSCs) by a One-Pot, Four-Component Coupling Approach. (2015). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Thiophene–Perylenediimide Bridged Dimeric Porphyrin Donors Based on the Donor–Acceptor–Donor Structure for Organic Photovoltaics. (2022). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Dye-Sensitized Solar Cells Based on Organic Sensitizers with Different Conjugated Linkers: Furan, Bifuran, Thiophene, Bithiophene, Selenophene, and Biselenophene. (2011). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Commonly used electron donor and electron acceptor groups. D: thiophene... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. Retrieved January 27, 2026, from [Link]
-
Design and synthesis of thiahelicenes for molecular electronics. (2022). Frontiers. Retrieved January 27, 2026, from [Link]
-
Theoretical study of benzene/thiophene based photosensitizers for dye sensitized solar cells (DSSCs). (2016). ResearchGate. Retrieved January 27, 2026, from [Link]
Sources
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- 9. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Electron-Rich Aryl Bromides
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to one of the more nuanced challenges in cross-coupling chemistry: the Suzuki-Miyaura coupling of electron-rich aryl bromides. While the Suzuki reaction is a cornerstone of modern synthetic chemistry for its versatility and functional group tolerance, substrates with electron-donating groups (EDGs) on the aryl bromide partner present a unique set of obstacles.[1] The primary hurdle is the initial, often rate-limiting, oxidative addition step.[2] Electron-donating groups increase the electron density on the aromatic ring, making the C-Br bond less electrophilic and thus less susceptible to cleavage and addition to the Pd(0) catalyst.
This guide is structured to function as a direct line to a seasoned expert. It moves beyond simple protocols to explain the underlying principles governing success. Here, you will find answers to critical questions, troubleshooting workflows for when things go wrong, and detailed protocols grounded in established literature.
The Suzuki Catalytic Cycle: Highlighting the Challenge
The efficiency of the entire Suzuki-Miyaura reaction hinges on the smooth progression through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] For electron-rich aryl bromides, the catalytic cycle is often bottlenecked at the very beginning.
Caption: The Suzuki catalytic cycle. Oxidative addition is the critical, often slowest, step for electron-rich aryl bromides.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct conversation to address the specific problems you might be encountering at the bench.
Q1: My reaction is sluggish, and I'm getting a low yield with significant starting material left. What's the first thing I should change?
Answer: This is the classic symptom of a slow oxidative addition. Your primary focus should be on the catalyst-ligand system. The standard Pd(PPh₃)₄, while a workhorse for many couplings, is often inefficient for these challenging substrates.
The Causality: To overcome the high activation barrier of breaking the C-Br bond on an electron-rich ring, the palladium center must be made more electron-rich and nucleophilic itself.[4][5] This is achieved by using ligands that are both strong electron donors and sterically bulky.[4][5][6]
-
Electron-donating ligands increase the electron density on the Pd(0) center, promoting its insertion into the aryl-bromide bond.[5]
-
Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0)L species and facilitate the final reductive elimination step.[4][5]
Immediate Actions:
-
Switch to a more effective ligand. Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) are the industry standard for this problem.[4][5]
-
Increase the temperature. While not always ideal for sensitive functional groups, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.
-
Check your catalyst source. Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is from a reliable source and has been stored correctly.
| Ligand Class | Examples | Key Characteristics |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating and sterically demanding. Highly effective but can be air-sensitive.[7] |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | State-of-the-art ligands designed for stability and high activity with a wide range of substrates, including electron-rich aryl halides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often leading to high catalyst turnover numbers.[5][7] |
Q2: I'm observing a lot of boronic acid homocoupling (Ar'-Ar'). How can I minimize this?
Answer: Homocoupling of the boronic acid partner is typically caused by the presence of Pd(II) species in the reaction before the oxidative addition has occurred, or by the presence of oxygen.[8]
The Causality: If your active Pd(0) catalyst is prematurely oxidized to Pd(II) (e.g., by residual air), it can catalyze the homocoupling of two boronic acid molecules.[8] This process consumes your nucleophile and reduces the yield of the desired cross-coupled product.[8]
Preventative Measures:
-
Thorough Degassing: This is non-negotiable. Before adding your catalyst, thoroughly degas your solvent and reaction mixture. The most common methods are:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.
-
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be beneficial, though many modern protocols use Pd(II) precatalysts like Pd(OAc)₂ which are reduced in situ. If using a Pd(II) source, ensure the reduction to Pd(0) is efficient.
-
Control Reaction Temperature: Adding the catalyst at room temperature before heating can sometimes allow side reactions to occur. Consider adding the catalyst just as the reaction mixture reaches the target temperature.
Q3: Dehalogenation of my aryl bromide (Ar-H) is a major side product. What causes this and how can I stop it?
Answer: Dehalogenation, or hydrodehalogenation, arises when the Ar-Pd(II)-Br intermediate undergoes a reaction that replaces the bromine with a hydrogen atom. This is often facilitated by certain bases, solvents, or impurities.[8]
The Causality: After oxidative addition, the resulting palladium intermediate can react with a hydride source.[8] This hydride can come from amine bases, alcoholic solvents, or even water under certain conditions. The subsequent reductive elimination of Ar-H from the palladium center yields the undesired dehalogenated byproduct.[8]
Troubleshooting Steps:
-
Change the Base: If you are using an amine base (like Et₃N), switch to an inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred as they are less likely to be hydride sources.[1]
-
Change the Solvent: If you are using an alcohol solvent (like isopropanol), which can act as a hydride donor, switch to an aprotic solvent like dioxane, THF, or toluene.[1]
-
Ensure Anhydrous Conditions (If Applicable): While many Suzuki couplings are robust to water, if dehalogenation is a persistent issue, try running the reaction under strictly anhydrous conditions to minimize potential proton sources that could lead to competing pathways.
Systematic Troubleshooting Workflow
When a reaction fails, a logical approach is key. Use this decision tree to guide your optimization strategy.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues with electron-rich aryl bromides.
Frequently Asked Questions (FAQs)
-
Q: How do I choose the optimal base and solvent?
-
A: The choice is interconnected. For many modern ligand systems, a combination of a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ with an aprotic ethereal solvent like 1,4-dioxane or THF is a robust starting point.[1] The base's primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[7] Stronger bases like NaOH can be effective but may not be compatible with sensitive functional groups on your substrates.[4]
-
| Base | Common Solvents | Notes |
| K₃PO₄ | Dioxane, Toluene, THF | A versatile and moderately strong base. Often used in systems with Buchwald ligands. |
| Cs₂CO₃ | Dioxane, DMF | A stronger, more soluble carbonate that can accelerate sluggish reactions.[1] |
| K₂CO₃ | Toluene/Water, Dioxane/Water | A standard, cost-effective choice, often used in biphasic systems. |
| KF | THF | A mild base useful for substrates with base-labile functional groups like esters.[7] |
-
Q: Do I need to use water in my reaction?
-
A: Not necessarily, but it can be beneficial. A small amount of water can help dissolve the inorganic base and accelerate the transmetalation step. Many standard protocols call for solvent systems like dioxane/water (e.g., 4:1 ratio). However, excellent results can also be achieved under anhydrous conditions, especially with potassium trifluoroborate salts or when minimizing side reactions like dehalogenation is critical.
-
-
Q: Can I use an electron-rich aryl chloride instead?
-
A: Yes, but it is significantly more challenging. The C-Cl bond is much stronger and less polarizable than the C-Br bond, making the oxidative addition step even more difficult.[2][4] Successfully coupling electron-rich aryl chlorides requires highly active catalyst systems, typically involving sophisticated biarylphosphine ligands (like SPhos, XPhos) or specific NHC ligands, often at higher temperatures and catalyst loadings.[7]
-
Reference Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an electron-rich aryl bromide using a modern catalyst system.
Materials:
-
Electron-Rich Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane via syringe.
-
Degassing: Sparge the resulting suspension with argon for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: In a separate vial under an inert atmosphere, quickly weigh and add the Pd₂(dba)₃ and SPhos ligand to the reaction mixture. Note: For air-sensitive ligands, this should be done in a glovebox.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 2-Bromo-5-(4-methoxyphenyl)thiophene
Welcome to the technical support center for the purification of 2-bromo-5-(4-methoxyphenyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. My aim is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed decisions in your own laboratory work.
I. Understanding the Chemistry: The Suzuki-Miyaura Coupling Context
2-Bromo-5-(4-methoxyphenyl)thiophene is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds. A typical synthetic route involves the coupling of 2,5-dibromothiophene with 4-methoxyphenylboronic acid.
Understanding the mechanism of this reaction is the first step in effective troubleshooting. The catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination. Each of these steps can be a source of potential side reactions and impurities if not properly controlled.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the purification of 2-bromo-5-(4-methoxyphenyl)thiophene.
Q1: What are the most likely impurities in my crude reaction mixture?
A1: The impurity profile of your crude product is highly dependent on the specific reaction conditions. However, in a typical Suzuki-Miyaura coupling for the synthesis of 2-bromo-5-(4-methoxyphenyl)thiophene, you can anticipate the following:
-
Starting Materials: Unreacted 2,5-dibromothiophene and 4-methoxyphenylboronic acid.
-
Homocoupling Products: Bithiophene species (from the coupling of two molecules of 2,5-dibromothiophene) and 4,4'-dimethoxybiphenyl (from the coupling of two molecules of 4-methoxyphenylboronic acid).
-
Double-Coupling Product: 2,5-bis(4-methoxyphenyl)thiophene, where both bromine atoms on the thiophene ring have reacted.
-
Protodeboronation Product: Anisole, formed from the reaction of 4-methoxyphenylboronic acid with a proton source.
-
Palladium Residues: The palladium catalyst and its decomposition products.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., phosphates, carbonates).
Q2: What is the best initial approach for purifying my crude product?
A2: For most lab-scale syntheses, flash column chromatography on silica gel is the most effective initial purification method. It allows for the separation of the target compound from both non-polar impurities (like homocoupling byproducts) and more polar impurities (like unreacted boronic acid and palladium residues).
Q3: My compound is a solid. Should I try recrystallization first?
A3: While recrystallization is an excellent technique for final purification to obtain highly pure material, it is often less effective for removing a wide range of impurities from a crude reaction mixture. It is generally recommended to perform a preliminary purification by column chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified product.
III. Troubleshooting Guide: From Reaction Work-up to Pure Compound
This section provides a problem-and-solution-oriented guide to address specific challenges you may encounter during the purification process.
Problem 1: My crude product is a dark, oily residue.
-
Potential Cause: The presence of residual palladium catalyst, often in a colloidal form ("palladium black"), can impart a dark color to the product. Polymeric byproducts can also contribute to the oily nature.
-
Solution:
-
Filtration through Celite® or Silica Gel: Before concentrating the organic extracts after work-up, pass the solution through a short plug of Celite® or silica gel. This will adsorb a significant portion of the palladium residues.
-
Charcoal Treatment: In some cases, gentle warming of the crude product solution with a small amount of activated charcoal, followed by filtration, can help decolorize the solution. Use charcoal sparingly, as it can also adsorb your product.
-
Problem 2: I'm having difficulty separating my product from a close-running impurity on TLC.
-
Potential Cause: This is a common issue, often arising from the presence of a structurally similar impurity, such as a homocoupling byproduct or the double-coupled product.
-
Solution: Optimizing Column Chromatography
-
Solvent System Selection: The key to good separation is finding the right solvent system. For 2-bromo-5-(4-methoxyphenyl)thiophene, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a low polarity mixture and gradually increase the polarity. This will allow the less polar impurities to elute first, followed by your product, and then the more polar impurities.
-
Dry Loading: If your crude product is not very soluble in the initial, low-polarity eluent, it can lead to band broadening and poor separation. To circumvent this, pre-adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be carefully added to the top of your column.
-
| Parameter | Recommendation for Difficult Separations | Rationale |
| TLC Rf of Product | 0.15 - 0.25 | Provides a good balance between resolution and elution time. |
| Column Dimensions | Wider and shorter column | Increases the surface area for separation without excessively long run times. |
| Eluent Polarity | Start with a very low polarity | Ensures that non-polar impurities are well-separated from your product. |
Problem 3: My purified compound still shows impurities by NMR.
-
Potential Cause: Co-elution of impurities during column chromatography or incomplete removal of solvents.
-
Solution: Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 2-bromo-5-(4-methoxyphenyl)thiophene, consider solvent systems such as:
-
Ethanol or Methanol
-
Hexanes/Ethyl Acetate
-
Toluene/Hexanes
-
-
Procedure:
-
Dissolve the impure solid in the minimum amount of hot solvent.
-
If the solution is colored, a very small amount of activated charcoal can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
-
IV. Experimental Protocols
Here are detailed, step-by-step methodologies for the key purification techniques.
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, perform a dry load as described in the troubleshooting section.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Monitor the elution by TLC.
-
If using a gradient, gradually increase the percentage of the more polar solvent.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent. Heat the mixture with stirring. Continue adding small portions of the solvent until the solid just dissolves.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under high vacuum to remove all traces of solvent.
V. Purity Verification
After purification, it is crucial to verify the purity and identity of your 2-bromo-5-(4-methoxyphenyl)thiophene.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on the TLC plate in an appropriate solvent system.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment.
Expected ¹H and ¹³C NMR Data:
-
¹H NMR (in CDCl₃):
-
A singlet for the methoxy group protons around δ 3.8 ppm.
-
Two doublets for the thiophene protons, likely between δ 6.8 and 7.2 ppm.
-
Two doublets for the protons on the methoxyphenyl ring, typically in the regions of δ 6.9-7.0 ppm and δ 7.4-7.5 ppm.
-
-
¹³C NMR (in CDCl₃):
-
A signal for the methoxy carbon around δ 55 ppm.
-
Signals for the thiophene and phenyl carbons in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will be at a higher field (lower ppm value) compared to the other thiophene carbons.
-
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer used. It is always best to compare your experimental data with a known reference spectrum if available.
VI. Visualizations
Purification Workflow
Caption: A typical workflow for the purification of 2-bromo-5-(4-methoxyphenyl)thiophene.
Troubleshooting Logic for Column Chromatography
Caption: Decision-making process for troubleshooting poor separation in column chromatography.
VII. References
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. (2022-03-22). [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
-
Suzuki purification problem. Reddit. (2018-11-05). [Link]
-
Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? ResearchGate. (2015-12-22). [Link]
-
Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Google Patents.
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (2025-06-19). [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]
-
How to remove excess of thiophene boronic acid from reaction mixture? ResearchGate. (2017-06-09). [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate. (2025-10-16). [Link]
-
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. (2021-12-16). [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate. (2025-08-06). [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. (2023-07-11). [Link]
-
What is the proper way to set up a suzuki coupling? Reddit. (2020-12-27). [Link]
-
Supporting Information for Angew. Chem. Int. Ed. Z50281. Wiley-VCH. (2002). [Link]
-
1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ResearchGate. [Link]
-
Chromatographic approaches for the isolation and detection of a new antifungal phenolic compound from lichen Heterodermia. Journal of Pharmacy & Pharmacognosy Research. (2024-11-13). [Link]
-
Pinaverium Bromide Impurity (2-Bromo-4,5-Dimethyl Benzyl Alcohol). Axios Research. [Link]
-
Wiley-VCH 2007 - Supporting Information. [Link]
How to remove palladium catalyst from coupling reaction products
A Senior Application Scientist's Guide to Purifying Coupling Reaction Products
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing palladium catalysts from coupling reaction products. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the lab and during scale-up.
Troubleshooting & Method Selection
One of the most critical decisions in post-reaction workup is selecting the appropriate method for palladium removal. The choice is highly dependent on the specific reaction conditions, the nature of the product, the form of the residual palladium, and the required final purity.[1] This section provides a logical workflow to guide your decision-making process.
Q1: How do I choose the best palladium removal method for my specific experiment?
A1: The optimal method depends on several factors.[2] The decision can be streamlined by considering the following questions about your process:
-
What is the nature of the palladium species? Is it a heterogeneous catalyst like Palladium on Carbon (Pd/C), or a homogeneous catalyst that is now present as soluble Pd(0) or Pd(II) species?[2]
-
What is the final required purity? Are you preparing an intermediate where low ppm levels are sufficient, or an Active Pharmaceutical Ingredient (API) that must meet strict regulatory limits (e.g., <10 ppm)?[1][3]
-
What is the scale of your reaction? A method suitable for a 100 mg lab-scale reaction may not be practical or cost-effective for a 20 kg pilot-plant batch.[1]
-
What are the properties of your product? Is it a crystalline solid? Is it sensitive to acidic or basic conditions? Does it contain functional groups (like amines or thiols) that might also bind to a scavenger?
The following flowchart provides a structured approach to selecting a suitable purification strategy.
Caption: Decision workflow for selecting a palladium removal method.
Frequently Asked Questions (FAQs)
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established strict guidelines for elemental impurities in drug products.[4][5] According to the ICH Q3D guideline, palladium is a Class 2B element. The Permitted Daily Exposure (PDE) for palladium is 100 µ g/day for the oral route of administration, which often translates to a concentration limit of 10 ppm for a drug with a daily dose of up to 10 grams.[6][7] It is crucial to be aware of these limits during drug development to ensure compliance.[8]
Q3: What are metal scavengers and how do they work?
A3: Metal scavengers are solid-supported materials, typically based on silica or a polymer resin, that are functionalized with ligands that have a high affinity for palladium.[9] Common functional groups include thiols, amines, thiourea, and trimercaptotriazine (TMT).[1][10][11] The principle is straightforward: the crude product solution is mixed with the scavenger, the functional groups on the solid support chelate the dissolved palladium species, and the scavenger-metal complex is then easily removed by simple filtration.[9] This method is highly effective and selective, often reducing palladium levels to <1 ppm with minimal loss of the desired product.[1][11]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[12][13] It is particularly effective on a large scale.[1] However, its primary limitation is a lack of selectivity.[2] Activated carbon can non-specifically adsorb the desired product along with the palladium, which can lead to significant yield loss, sometimes between 8-10%.[1] While newer, specialized activated carbons show improved selectivity, a careful evaluation is necessary to balance cost, efficiency, and potential product loss.[12]
Q5: My product contains a basic nitrogen (e.g., pyridine or amine). Will this interfere with palladium scavenging?
A5: Yes, it is a strong possibility. Many drug products contain heteroatoms that can act as ligands for metals.[1] Basic nitrogen atoms in your product can compete with the scavenger's functional groups for binding to the palladium center. This can reduce the efficiency of the scavenger. In such cases, you may need to screen different types of scavengers (e.g., thiol-based vs. amine-based) or increase the amount of scavenger used. It is also a key reason why simple crystallization may be ineffective, as the palladium can co-crystallize with the product.[1][4]
Q6: I've tried a scavenger, but my palladium levels are still too high. What should I do?
A6: If a single treatment with a scavenger is insufficient, consider the following troubleshooting steps:
-
Increase Scavenger Equivalents: You may not be using enough scavenger to bind all the palladium. Try increasing the weight equivalents relative to the initial palladium content.
-
Increase Time or Temperature: The kinetics of scavenging can be slow. Increasing the stirring time (e.g., from 2 hours to 18 hours) or temperature (e.g., from room temperature to 45-60 °C) can significantly improve removal efficiency.[1]
-
Change the Solvent: The solvent can affect the accessibility of the palladium species to the scavenger. A different solvent may improve performance.
-
Perform a Second Treatment: A second treatment with a fresh batch of scavenger can remove the remaining traces of palladium.
-
Consider the Palladium Oxidation State: Some scavengers are more effective for Pd(0), while others are better for Pd(II). The speciation of palladium during the process can be complex.[1] If you suspect a mix of oxidation states, a scavenger with broad reactivity may be necessary.
Comparison of Common Palladium Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Use Case |
| Metal Scavengers | Chemisorption/Chelation | High selectivity, high efficiency (<10 ppm often achievable), minimal product loss, simple filtration removal.[1][9][11] | Higher cost than activated carbon, may require optimization (time, temp).[1] | Purifying high-value APIs where yield is critical.[11] |
| Activated Carbon | Physisorption | Low cost, effective for large-scale operations, can also remove color impurities.[1][12] | Can be non-selective leading to product loss, may require large quantities.[1][2] | Large-scale manufacturing where cost is a major factor.[1] |
| Crystallization | Precipitation | Potentially integrates purification into a necessary process step, avoiding extra unit operations.[10] | Often insufficient on its own, palladium can co-crystallize with the product, especially with heteroatom-rich molecules.[1][4] | Initial purification of a solid product, often followed by a scavenging step. |
| Chromatography | Differential Adsorption | Can provide very high purity. | Solvent intensive, can be costly and time-consuming to scale up, may still leave trace palladium.[14][15] | Lab-scale purification or for very high-value, small-scale products. |
| Filtration | Physical Separation | Simple, fast, and effective for removing heterogeneous catalysts.[15] | Only effective for insoluble palladium species (e.g., Pd/C, precipitated Pd black).[1] | Post-reaction workup for reactions using heterogeneous catalysts like Pd/C. |
| Liquid-Liquid Extraction | Partitioning | Can remove some palladium species.[15] | Often requires multiple washes, solvent intensive, and generally not effective enough to meet strict ppm limits on its own.[1][15] | Initial workup to remove bulk inorganic salts and some polar palladium species. |
Key Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Silica-Based Scavenger
This protocol provides a general workflow for using a solid-supported scavenger. The optimal scavenger, solvent, temperature, and time should be determined experimentally for each specific substrate.
Caption: Step-by-step protocol for palladium scavenging.
Detailed Steps:
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[2]
-
Scavenger Addition: Add the silica-based scavenger (e.g., SiliaMetS® Thiol, MP-TMT). The amount typically ranges from 5 to 20 weight equivalents relative to the mass of palladium in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[2] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm it meets the required specification.[2][10]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is suitable for processes where cost is a primary concern and potential yield loss is acceptable.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1][2]
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B). A typical loading is 0.1 to 0.5 times the weight of the crude product.
-
Stirring: Stir the slurry at a suitable temperature (e.g., 45 °C) for several hours (e.g., 12-18 hours).[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that this filtration can sometimes be slow.[1]
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[2]
-
Concentration: Concentrate the filtrate to obtain the purified product.[2]
-
Analysis: Analyze the purified product for residual palladium content and assess product recovery to determine if yield loss is within acceptable limits.[2]
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- How to Remove Palladium in three easy steps. Biotage.
- Palladium catalyst recovery using scavenger resin. SpinChem.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Palladium Detection for API Purific
- How can i remove palladium Pd catalyst easily?.
- Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA).
- Technical Support Center: Removing Palladium Catalyst Residues
- Removal of palladium (Pd)
- Your trick to remove residual palladium. Reddit.
- Q3D(R2)
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Guideline for Elemental Impurities Q3D(R2). ICH.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.
- Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Removal of leached Palladium from reaction product. Sciencemadness Discussion Board.
- ICH Q3D Elemental Impurities.
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- 6. ema.europa.eu [ema.europa.eu]
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- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preventing homocoupling in Suzuki reactions of aryl bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with byproduct formation, specifically the homocoupling of organoboron reagents when using aryl bromides. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting strategies for specific experimental failures, and validated protocols to enhance reaction fidelity.
Part 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses the foundational concepts and common queries regarding homocoupling side reactions.
Q1: What is homocoupling in the context of a Suzuki reaction?
Answer: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical coupling partners react to form a symmetrical dimer. In the Suzuki-Miyaura reaction, this most often involves the organoboron species (e.g., a boronic acid) reacting with itself to form a symmetrical biaryl. For example, if you are trying to couple 4-bromotoluene with phenylboronic acid, the desired product is 4-methylbiphenyl. The primary homocoupling byproduct would be biphenyl, formed from the reaction of two molecules of phenylboronic acid.
Q2: What is the primary cause of boronic acid homocoupling?
Answer: The primary driver for boronic acid homocoupling is the presence of palladium(II) species in the reaction mixture.[1] While the main Suzuki catalytic cycle relies on a Pd(0)/Pd(II) cycle, stray Pd(II) complexes can initiate a separate, parasitic cycle that leads to homocoupling.[1][2] This can occur in two main scenarios:
-
Incomplete Pre-catalyst Reduction: When using a Pd(II) pre-catalyst, such as palladium(II) acetate (Pd(OAc)₂), the Pd(II) must first be reduced in situ to the active Pd(0) catalyst. One pathway for this reduction involves the boronic acid itself acting as the reductant, which inherently produces the homocoupled byproduct.[1][3]
-
Oxidation of the Pd(0) Catalyst: The active Pd(0) catalyst can be oxidized back to Pd(II) by residual molecular oxygen in the reaction medium.[3][4] This newly formed Pd(II) is then free to enter the homocoupling pathway. This makes the rigorous exclusion of oxygen one of the most critical factors for suppressing this side reaction.[2][4]
Q3: My reaction involves an aryl bromide, which is less reactive than an aryl iodide. Does this increase the risk of homocoupling?
Answer: Yes, it can. The rate-determining step in the main Suzuki cycle is often the oxidative addition of the aryl halide to the Pd(0) center.[5] Aryl bromides undergo oxidative addition more slowly than aryl iodides. If the rate of oxidative addition is slow, the active Pd(0) catalyst has a longer residence time in the reaction mixture, increasing its chance of being oxidized by trace oxygen to Pd(II), which in turn promotes homocoupling. Therefore, reactions with less reactive electrophiles like aryl bromides can be more susceptible to homocoupling if not properly optimized.
Q4: Can the aryl bromide also homocouple?
Answer: Yes, though it is generally less common than boronic acid homocoupling under typical Suzuki conditions. The homocoupling of aryl halides is a known palladium-catalyzed reaction, often referred to as reductive homocoupling.[6][7] It can be promoted by specific ligands and reaction conditions, but in the context of a Suzuki reaction, the boronic acid homocoupling pathway is typically the more dominant side reaction to control.
Part 2: Mechanistic Insights & Visualizations
Understanding the competing reaction pathways is crucial for effective troubleshooting.
The Desired Suzuki-Miyaura Catalytic Cycle
The productive cycle involves three key steps: oxidative addition of the aryl bromide to Pd(0), transmetalation with the activated boronate species, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[5][8]
Part 3: Troubleshooting Guide
This guide provides direct answers and actionable solutions to specific experimental problems.
Q: My reaction is complete, but HPLC/GC-MS analysis shows a significant amount (>10%) of homocoupled biaryl byproduct. What is the most likely cause?
A: Insufficient deoxygenation. The presence of dissolved oxygen is the most frequent cause of significant homocoupling. [2][4][9]Oxygen readily oxidizes the active Pd(0) catalyst to Pd(II), which catalyzes the homocoupling of the boronic acid. [1][3]
-
Solution 1 (Good): Before adding the palladium catalyst, bubble a stream of inert gas (Argon or Nitrogen) through your solvent for 20-30 minutes. This is known as "sparging".
-
Solution 2 (Better): For more rigorous oxygen removal, use the "freeze-pump-thaw" method. This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere. Repeat this cycle three times for best results.
-
Solution 3 (Process Scale): For larger scale reactions, subsurface sparging with nitrogen has been shown to be a highly effective and practical method for achieving rigorous deoxygenation. [2]
Q: I am using Pd(OAc)₂ as my catalyst and see homocoupling even with careful degassing. Why?
A: You are starting with a Pd(II) pre-catalyst. The in situ reduction of Pd(II) to Pd(0) required to start the main catalytic cycle can be inefficient. The boronic acid itself can act as a reductant, which by definition generates the homocoupled byproduct. [1][3]
-
Solution 1 (Pre-catalyst Choice): Switch to a Pd(0) source like Pd(PPh₃)₄ or a modern Pd(II) pre-catalyst designed for clean and rapid generation of the active Pd(0) species, such as a Buchwald G3 or G4 pre-catalyst. [1]These complexes are designed to reductively eliminate cleanly, minimizing side reactions during the catalyst activation phase.
-
Solution 2 (Additives): Introduce a mild reducing agent to your reaction. For example, the addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle. [2]* Solution 3 (Order of Addition): Try pre-heating your mixture of aryl bromide, base, and solvent under an inert atmosphere before introducing the palladium catalyst and boronic acid. [4]Some protocols advocate for adding the boronic acid last, sometimes slowly via syringe pump, to ensure the catalyst is engaged in the primary cycle with the aryl bromide before a high concentration of boronic acid is available for side reactions. [10]
Q: Would changing my base or solvent help reduce homocoupling?
A: Yes, these parameters can have a significant effect. The base is required to activate the boronic acid for the transmetalation step. [8][11]The choice of base and solvent impacts the solubility of the boronate salt and the overall reaction kinetics.
-
Base Selection: A very strong base might accelerate boronic acid decomposition (protodeboronation), while a base that is too weak or poorly soluble may slow down the desired transmetalation step, giving more time for side reactions. Aqueous solutions of bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly effective. [8][12]If your substrate is base-sensitive, a milder base like KF can be used. [11]* Solvent Selection: The solvent choice affects the solubility of all components and the efficacy of the base. [9]Common solvents include toluene, dioxane, and THF, often with water as a co-solvent for inorganic bases. [8]An inappropriate solvent system can lead to poor reaction rates, favoring byproduct formation.
Troubleshooting Workflow
Use this decision tree to diagnose the source of homocoupling in your reaction.
Part 4: Validated Experimental Protocol
This protocol is designed to minimize homocoupling for a generic Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Objective: To achieve >95% conversion to the desired cross-coupled product with <5% formation of the homocoupled biaryl byproduct.
Reagents & Equipment
-
Aryl Bromide: 1.0 mmol, 1.0 equiv
-
Arylboronic Acid: 1.2 mmol, 1.2 equiv
-
Palladium Catalyst: XPhos Pd G3 (Buchwald Pre-catalyst), 0.02 mmol, 2 mol%
-
Base: Potassium Phosphate (K₃PO₄), 3.0 mmol, 3.0 equiv
-
Solvent: Toluene (5 mL) and Water (1 mL)
-
Equipment: Schlenk flask or similar reaction vessel with a magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), septa, syringes, and heating mantle with a temperature controller.
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry the Schlenk flask and condenser under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and the XPhos Pd G3 pre-catalyst (0.02 mmol). Add the magnetic stir bar.
-
Causality Note: Adding all solids at once under an inert atmosphere prevents premature reactions and decomposition. Using a modern pre-catalyst like XPhos Pd G3 ensures rapid and clean formation of the active Pd(0) catalyst. [10]3. Solvent Degassing: In a separate flask, combine the toluene (5 mL) and water (1 mL). Vigorously sparge the solvent mixture with Argon or Nitrogen via a long needle for at least 30 minutes to ensure near-complete removal of dissolved oxygen. [2]4. Reaction Setup: Using a cannula or a degassed syringe, transfer the degassed solvent mixture to the Schlenk flask containing the solids.
-
-
Execution:
-
Ensure a gentle positive pressure of inert gas is maintained.
-
Begin vigorous stirring.
-
Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the aryl bromide.
-
Causality Note: The use of a bulky, electron-rich biaryl phosphine ligand like XPhos accelerates both the oxidative addition of the aryl bromide and the final reductive elimination step, ensuring the desired catalytic cycle outcompetes the homocoupling side reaction. [5][10]6. Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC, GC-MS, or LC-MS. A typical reaction time is 2-12 hours.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography.
Expected Outcome Analysis
The table below illustrates the expected impact of key parameter changes on the product-to-byproduct ratio for a model reaction.
| Parameter Changed | Pd Source | Ligand | Degassing Method | Product : Homocoupling Ratio (Approx.) | Rationale |
| Baseline (Poor) | Pd(OAc)₂ | PPh₃ | None | 70 : 30 | High O₂ and inefficient Pd(II) reduction leads to significant homocoupling. |
| Improved Degassing | Pd(OAc)₂ | PPh₃ | N₂ Sparge (30 min) | 90 : 10 | Removing O₂ is the single most effective change to prevent Pd(0) re-oxidation. [2][4] |
| Improved Ligand | Pd(OAc)₂ | XPhos | N₂ Sparge (30 min) | 96 : 4 | Bulky, electron-rich ligands accelerate the main cycle, outcompeting side reactions. [10] |
| Optimized Protocol | XPhos Pd G3 | XPhos | N₂ Sparge (30 min) | >98 : 2 | A clean pre-catalyst eliminates homocoupling during the activation step. [1] |
References
-
Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Reddit r/chemhelp. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. Available at: [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Available at: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Available at: [Link]
-
ACS Publications. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Available at: [Link]
-
Lab cup. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Available at: [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
ResearchGate. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Available at: [Link]
-
ACS Publications. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit r/chemistry. (2020). What is the proper way to set up a suzuki coupling?. Available at: [Link]
-
ACS Publications. (2019). Room-Temperature Aqueous Suzuki–Miyaura Cross-Coupling Reactions Catalyzed via a Recyclable Palladium@Halloysite Nanocomposite. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Direct homocoupling of aryl halides catalyzed by palladium. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Available at: [Link]
-
ACS Publications. (2012). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Available at: [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Base Selection for Optimal Suzuki-Miyaura Coupling Performance
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura coupling. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical parameters for a successful reaction: the choice of base. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Technical Bulletin: The Foundational Role and Strategic Selection of Bases
The Suzuki-Miyaura cross-coupling is a powerhouse in modern synthesis, but its success is not guaranteed. While the palladium catalyst and ligand often get the spotlight, the base is a silent workhorse that dictates the reaction's fate. An incorrect choice can lead to failed reactions, low yields, or complex purification challenges. Understanding its function is the first step toward mastery.
The Mechanism: Why is a Base Essential?
The base plays a multifaceted role, but its primary and most critical function is to activate the organoboron species for the transmetalation step of the catalytic cycle.[1] Organoboron compounds, like boronic acids, are generally not nucleophilic enough to transfer their organic group to the palladium(II) center on their own.[2]
The base intervenes by reacting with the boronic acid to form a more nucleophilic "ate" complex (a borate).[3] This activation enhances the polarization of the boron-carbon bond, making the organic group's transfer to the palladium center (transmetalation) kinetically favorable.[4] Without the base, this crucial step would not proceed efficiently, effectively stalling the entire catalytic cycle.[2][5]
Beyond activation, the base also influences other aspects of the reaction, including:
-
Formation of the active catalyst: It can react with the Pd(II) precatalyst to form key intermediates.[2]
-
Reaction kinetics: The strength and solubility of the base can directly impact the rate of the overall reaction.
-
Side reactions: An inappropriate base can promote undesirable pathways like protodeboronation (hydrolysis of the boronic acid) or degradation of sensitive functional groups.[6][7][8]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle with Emphasis on the Base's Role
Caption: Role of the base in activating the boronic acid for transmetalation.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary for the Suzuki coupling to proceed? A base is essential to activate the organoboron species. It converts the neutral boronic acid into a negatively charged borate complex, which is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) intermediate.[1][3][4]
Q2: What is a good "go-to" base to start with for a new reaction? For many standard couplings, an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is an excellent and cost-effective starting point.[8] If that fails, potassium phosphate (K₃PO₄) is a stronger and often more effective alternative.[1][2]
Q3: How do I choose between an inorganic and an organic base? Inorganic bases (carbonates, phosphates) are most common and generally provide high yields.[1] Organic bases (e.g., triethylamine, DBU) are typically weaker and used in specific cases, such as when substrates are highly sensitive to strong inorganic bases or when solubility in a purely organic medium is required.
Q4: Can I run the reaction under anhydrous conditions? What base should I use? Yes, anhydrous conditions can be beneficial, especially if your boronic acid is prone to protodeboronation.[8] For anhydrous reactions, potassium phosphate (K₃PO₄) is a very common choice.[9] Potassium fluoride (KF) and cesium carbonate (Cs₂CO₃) are also effective. Recent literature has also shown success with bases like potassium trimethylsilanolate (TMSOK) for extremely fast, anhydrous couplings.[6]
Q5: How many equivalents of base should I use? Typically, 2 to 3 equivalents of base relative to the limiting reagent are used. This excess ensures complete activation of the boronic acid and neutralizes the hydrogen halide (HX) produced during the reaction. However, the optimal amount can depend on the specific base and substrates, and reducing the base concentration can sometimes improve yields in sensitive reactions.[7]
Q6: My boronic acid is decomposing (protodeboronation). Could the base be the problem? Absolutely. This is a classic issue. Harsh basic conditions, especially in the presence of water and at elevated temperatures, can cause the boronic acid to be replaced by a hydrogen atom. If you observe significant protodeboronation, you should switch to a milder base (like NaHCO₃ or KF) or move to anhydrous conditions.[4][8] Using a more stable boronic ester (e.g., a pinacol ester) can also prevent this side reaction.[6]
Troubleshooting Guide: Diagnosing & Solving Base-Related Issues
When a Suzuki coupling fails, a systematic diagnosis is key. Use this guide to identify and resolve common problems linked to your choice of base.
Diagram 2: Troubleshooting Workflow for Base-Related Failures
Caption: A logical workflow for diagnosing base-related issues in Suzuki coupling.
| Problem | Probable Cause Related to Base | Suggested Solutions & Rationale |
| Low/No Yield, Starting Materials Unchanged | The base is too weak to form the active borate species, especially with electron-rich or sterically hindered boronic acids, or with challenging electrophiles like aryl chlorides.[9][10] | 1. Increase Base Strength: Switch from carbonates (Na₂CO₃) to phosphates (K₃PO₄) or cesium carbonate (Cs₂CO₃). The stronger basicity and higher solubility (for Cs₂CO₃) can accelerate the sluggish transmetalation. 2. Check Solubility: An insoluble base cannot participate in the reaction. Ensure vigorous stirring or switch to a more soluble base. Grinding the base to a fine powder can also help.[9] |
| Low Yield with Significant Protodeboronation | The base is too strong or the aqueous conditions are too harsh, leading to the cleavage of the C-B bond before transmetalation can occur.[8] | 1. Decrease Base Strength: Switch to a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[4][8] 2. Use Anhydrous Conditions: Removing water from the reaction can significantly suppress this side reaction. Use a base like K₃PO₄ in a dry solvent (e.g., dioxane, toluene).[8] 3. Use a Boronic Ester: Boronic esters (e.g., pinacol, MIDA) are more stable to hydrolysis than boronic acids.[6] |
| Decomposition of Substrates or Product | The base is too nucleophilic or too strong for sensitive functional groups (e.g., esters, ketones with α-protons) present on the starting materials or the desired product.[4][10] | 1. Use a Mild, Non-Nucleophilic Base: Potassium fluoride (KF) is an excellent choice as it is sufficiently basic to promote the reaction but is a poor nucleophile.[4] 2. Screen Weaker Bases: A screen including NaHCO₃, K₂CO₃, and KF can quickly identify a compatible base. |
| Reaction is Sluggish or Stalls | The inorganic base has poor solubility in the organic solvent, leading to a slow, diffusion-limited reaction. This is common in homogeneous-looking reactions that are actually heterogeneous. | 1. Improve Mass Transfer: Increase the stirring rate dramatically. 2. Use a Phase-Transfer Catalyst: In some cases, a PTC can help shuttle the base into the organic phase. 3. Switch to a Biphasic System: Using a solvent mixture like Toluene/Water or Dioxane/Water can help dissolve both the organic substrates and the inorganic base at the interface.[2][6] 4. Use a Soluble Base: Cs₂CO₃ has better solubility in many organic solvents than its sodium or potassium counterparts. |
Experimental Protocols & Data
Protocol: General Procedure for Base Screening
To optimize a new Suzuki-Miyaura coupling, a systematic screening of bases is highly recommended.
-
Setup: Arrange four identical reaction vials, each with a stir bar.
-
Reagents: To each vial, add the aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and degassed solvent (e.g., Dioxane/H₂O 4:1).
-
Base Addition:
-
Vial 1: Add K₂CO₃ (2.5 eq).
-
Vial 2: Add K₃PO₄ (2.5 eq).
-
Vial 3: Add Cs₂CO₃ (2.5 eq).
-
Vial 4: Add KF (2.5 eq).
-
-
Degassing: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Place the vials in a pre-heated block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to assess conversion and byproduct formation.
-
Analysis: Compare the results to identify the base that provides the best balance of reaction rate and clean conversion to the desired product.
Data Table: Comparative Guide to Common Bases
The choice of base is highly dependent on the specific substrates and conditions. This table provides a general guide.
| Base | Formula | Strength | Common Solvents | Key Characteristics & Best Use Cases |
| Sodium Carbonate | Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Workhorse Base: Inexpensive and effective for a wide range of standard couplings. A good first choice.[1] |
| Potassium Carbonate | K₂CO₃ | Moderate | Dioxane/H₂O, THF/H₂O | Slightly more soluble and basic than Na₂CO₃. Often used interchangeably.[2][8] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Higher solubility in organic solvents. Excellent for challenging couplings, sterically hindered substrates, or when higher reactivity is needed.[1][2] |
| Potassium Phosphate | K₃PO₄ | Strong | Dioxane, Toluene (often anhydrous) | A very strong, non-nucleophilic base. Highly effective for aryl chlorides and in anhydrous systems to prevent protodeboronation.[1][2][9] |
| Potassium Fluoride | KF | Mild | Dioxane, Toluene | Mild and non-nucleophilic. Ideal for substrates with base-sensitive functional groups (e.g., esters). Activates boron via formation of a stable trifluoroborate.[1][4] |
| Sodium Bicarbonate | NaHCO₃ | Mild | Dioxane/H₂O | A very mild base used for highly sensitive substrates where even carbonates might cause decomposition.[8] |
| Potassium tert-butoxide | KOtBu | Very Strong | THF, Dioxane | A very strong, non-nucleophilic base used for particularly unreactive substrates, but can promote side reactions if not used carefully.[2] |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
Validation & Comparative
Deconstructing the Molecular Blueprint: A Guide to Interpreting the Mass Spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as a cornerstone of molecular analysis. Its ability to unveil the intricate details of a molecule's structure through fragmentation analysis is unparalleled. This guide provides an in-depth, technical interpretation of the mass spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene, a compound of interest in medicinal chemistry and materials science. By dissecting its expected fragmentation patterns, we offer a predictive framework that can be extrapolated to other complex heteroaromatic systems.
At its core, interpreting a mass spectrum is akin to reassembling a puzzle. The molecular ion, the intact molecule with one electron removed, represents the puzzle's border. The subsequent fragment ions are the pieces, and understanding the chemical logic of their formation allows us to reconstruct the original structure. For a molecule like 2-Bromo-5-(4-methoxyphenyl)thiophene, with its distinct chemical moieties—a brominated thiophene ring and a methoxyphenyl (anisole) group—we can anticipate a rich and informative fragmentation pattern.
The Molecular Ion: The First Clue
The first and most crucial signal to identify in the mass spectrum is the molecular ion peak (M⁺). The nominal molecular weight of 2-Bromo-5-(4-methoxyphenyl)thiophene (C₁₁H₉BrOS) is 268 g/mol . However, a key feature that immediately confirms the presence of bromine is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1][2][3] This results in a characteristic pair of peaks for the molecular ion, M⁺ and (M+2)⁺, separated by two mass-to-charge units (m/z) and having a relative intensity ratio of roughly 1:1.[1][2][3] Therefore, we expect to see two prominent peaks at m/z 268 and 270, corresponding to [C₁₁H₉⁷⁹BrOS]⁺ and [C₁₁H₉⁸¹BrOS]⁺, respectively. The presence of this isotopic doublet is a definitive indicator of a monobrominated compound.
Charting the Fragmentation Pathways
Upon ionization, the molecular ion is imbued with excess energy, leading to the cleavage of its weakest bonds and the formation of various fragment ions. Aromatic systems, like the thiophene and benzene rings in our target molecule, are generally stable, often resulting in a prominent molecular ion peak.[4][5] The fragmentation of 2-Bromo-5-(4-methoxyphenyl)thiophene will be a composite of the characteristic fragmentation patterns of its constituent parts: the bromothiophene and the methoxyphenyl moieties.
Fragmentation of the Methoxyphenyl Group
The methoxyphenyl (anisole) group has well-documented fragmentation behavior. A primary fragmentation pathway for anisole and its derivatives is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the elimination of a neutral carbon monoxide (CO) molecule.[6]
-
Loss of a Methyl Radical (M-15): The initial loss of a methyl group from the molecular ion would result in a fragment ion with a characteristic bromine isotopic pattern.
-
[M - CH₃]⁺: Peaks at m/z 253 and 255.
-
-
Subsequent Loss of Carbon Monoxide (M-15-28): Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide.
-
[M - CH₃ - CO]⁺: Peaks at m/z 225 and 227.
-
Fragmentation involving the Bromothiophene Moiety
The C-Br bond is often a point of initial fragmentation in brominated compounds.[7] Additionally, the thiophene ring itself can undergo characteristic cleavages.
-
Loss of the Bromine Atom (M-79/81): Cleavage of the C-Br bond would result in the loss of a bromine radical.
-
[M - Br]⁺: A peak at m/z 189.
-
-
Cleavage of the Thiophene Ring: Thiophene and its derivatives can fragment through the loss of a thioformyl radical (•CHS) or acetylene (C₂H₂).
Predicted Major Fragment Ions
Based on these established fragmentation principles, we can predict the major ions that would be observed in the electron ionization (EI) mass spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |
| 268/270 | [C₁₁H₉BrOS]⁺ | - |
| 253/255 | [C₁₀H₆BrOS]⁺ | •CH₃ |
| 225/227 | [C₉H₆BrS]⁺ | •CH₃, CO |
| 189 | [C₁₁H₉OS]⁺ | •Br |
| 171 | [C₁₁H₇S]⁺ | •Br, H₂O |
| 146 | [C₈H₂S]⁺ | •Br, •CH₃, CO, HCN |
| 121 | [C₇H₅O]⁺ | C₄H₄SBr |
| 77 | [C₆H₅]⁺ | C₅H₄BrOS |
Visualizing the Fragmentation Cascade
To better illustrate the relationships between the parent molecule and its fragment ions, a fragmentation pathway diagram is invaluable.
Caption: Predicted major fragmentation pathways for 2-Bromo-5-(4-methoxyphenyl)thiophene.
Experimental Protocol: Acquiring the Mass Spectrum
For researchers seeking to obtain a mass spectrum of this or similar compounds, the following is a generalized protocol for a standard electron ionization gas chromatography-mass spectrometry (GC-MS) system.
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of 2-Bromo-5-(4-methoxyphenyl)thiophene in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Set the injector temperature to 250 °C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Set to 230 °C.
-
Quadrupole Temperature: Set to 150 °C.
-
Scan Range: Acquire data from m/z 40 to 400.
-
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively. This would confirm the connectivity of the thiophene and methoxyphenyl rings and the substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C-O stretching of the ether, the C-S stretching of the thiophene, and the aromatic C-H and C=C stretching vibrations.
A comprehensive analysis would involve integrating the data from all these techniques to build a complete and validated structural assignment.
Conclusion
The interpretation of the mass spectrum of 2-Bromo-5-(4-methoxyphenyl)thiophene provides a clear example of how fundamental principles of mass spectrometry can be applied to elucidate the structure of a complex organic molecule. The characteristic bromine isotopic pattern, coupled with the predictable fragmentation of the anisole and bromothiophene moieties, allows for a confident assignment of the major fragment ions. This guide serves as a valuable resource for researchers, providing both a theoretical framework and practical guidance for the analysis of this and related compounds.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Schröder, D., et al. (2004). Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. The Journal of Physical Chemistry A, 108(48), 10634-10641. Retrieved from [Link]
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Khallaf, T. A., & El-Sayed, M. Y. (1981). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 11(2), 167-171. Retrieved from [Link]
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A Head-to-Head Battle for C-C Bonds: Choosing Between Suzuki and Negishi Coupling for Thiophene Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous blockbuster drugs and high-performance organic electronic materials. The efficient construction of carbon-carbon bonds on this sulfur-containing heterocycle is therefore of paramount importance. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Negishi couplings have emerged as two of the most powerful and versatile tools for this purpose.
This guide provides a comprehensive comparison of the Suzuki and Negishi couplings for the synthesis of thiophene derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances that govern their reactivity, explore the practical implications for substrate scope and functional group tolerance, and provide detailed experimental procedures to empower you to make the most informed choice for your specific synthetic challenge.
At the Heart of the Matter: A Mechanistic Showdown
Both the Suzuki and Negishi couplings are powerful methods for forging C-C bonds, but their subtle mechanistic differences have profound implications for their application in the synthesis of complex molecules like substituted thiophenes.[1][2] Both reactions generally proceed through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2]
The Suzuki Coupling Catalytic Cycle
The Suzuki reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[2] A key feature of the Suzuki coupling is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Negishi Coupling Catalytic Cycle
The Negishi coupling, on the other hand, utilizes a pre-formed, highly reactive organozinc reagent.[3] This heightened nucleophilicity of the organozinc species means that a base is not required for activation, and the transmetalation step is often faster and more efficient than in the Suzuki coupling.[4]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Head-to-Head Comparison: Key Performance Metrics
The choice between Suzuki and Negishi coupling for a specific thiophene synthesis will depend on a careful consideration of several factors. Below is a detailed comparison based on experimental evidence from the literature.
| Feature | Suzuki Coupling | Negishi Coupling |
| Organometallic Reagent | Thiophene boronic acids or esters | Thiophenylzinc halides |
| Reagent Stability & Handling | Generally air- and moisture-stable, commercially available.[5] | Air- and moisture-sensitive, often prepared in situ. |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[6] | Good, but can be less tolerant of acidic protons and some carbonyl groups.[4] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7] | Base-free conditions.[8] |
| Reaction Rate | Generally slower due to the need for boronic acid activation. | Often faster due to the high reactivity of the organozinc reagent.[4] |
| Yields for Thiophene Synthesis | Generally high, but can be substrate-dependent.[5][7] | Often provides very high yields, particularly for complex substrates.[3] |
| Byproducts | Boron-containing byproducts are generally water-soluble and easily removed. | Zinc salts can sometimes complicate purification. |
Deep Dive: A Closer Look at the Deciding Factors
Functional Group Tolerance: A Critical Consideration
For the synthesis of complex, polyfunctionalized thiophenes, functional group tolerance is often the most critical parameter. The Suzuki coupling is renowned for its exceptional compatibility with a wide array of functional groups, a key reason for its widespread adoption in the pharmaceutical industry.[6] This is largely due to the relatively mild basic conditions typically employed and the lower nucleophilicity of the organoboron reagent.
The Negishi coupling, while also possessing good functional group tolerance, can be more sensitive.[4] The highly nucleophilic organozinc reagents can react with acidic protons (e.g., in alcohols, amines, and amides) and may not be compatible with certain electrophilic functional groups, such as some aldehydes and ketones. However, recent advances in ligand design and reaction conditions have significantly expanded the scope of the Negishi coupling to include substrates with a broader range of functionalities.[3]
The Reagent Question: Stability vs. Reactivity
A significant practical difference between the two methods lies in the nature of the organometallic reagents. Thiophene boronic acids and their corresponding esters are generally stable, crystalline solids that can be stored for extended periods and are often commercially available.[5] This user-friendliness makes the Suzuki coupling an attractive option for routine synthesis and high-throughput screening applications.
In contrast, organozinc reagents are typically highly reactive and sensitive to air and moisture.[9] They are often prepared in situ from the corresponding halothiophene and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent. This necessitates the use of anhydrous solvents and inert atmosphere techniques, which can add a layer of complexity to the experimental setup. However, this high reactivity is also a key advantage of the Negishi coupling, often leading to faster reactions and higher yields, especially with challenging substrates.[4]
Yields in Thiophene Synthesis: A Case Study
Direct comparisons of yields for the synthesis of the same thiophene derivative using both methods are invaluable for making an informed decision. In a study on the synthesis of 2-bromo-2'-phenyl-5,5'-bithiophene, the Suzuki reaction of phenylboronic acid with 2,2'-dibromo-5,5'-bithiophene was found to give a higher yield compared to the corresponding Negishi reaction.[5] However, it is important to note that this is a single example, and the optimal reaction for a given substrate can vary. For the synthesis of polythiophenes, a class of materials important in organic electronics, Negishi and Kumada-type couplings have been reported to produce polymers with higher molecular weight and regioregularity compared to Suzuki and Stille couplings.[10] This highlights that the choice of coupling reaction can significantly impact the properties of the final material.
Experimental Protocols: Putting Theory into Practice
To provide a practical context for the preceding discussion, detailed experimental protocols for the synthesis of a representative 2-arylthiophene via both Suzuki and Negishi coupling are provided below.
Suzuki Coupling: Synthesis of 2-Phenylthiophene
Caption: A generalized workflow for the Suzuki synthesis of 2-phenylthiophene.
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed mixture of toluene (5 mL) and water (1 mL) is added via syringe.
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the aqueous layer is separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-phenylthiophene.
Negishi Coupling: Synthesis of 2-Phenylthiophene
Caption: A generalized workflow for the Negishi synthesis of 2-phenylthiophene.
Step-by-Step Protocol:
-
Preparation of Phenylzinc Chloride: To a flame-dried round-bottom flask containing a solution of zinc chloride (1.1 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere, a solution of phenylmagnesium bromide (1.0 M in THF, 1.0 mmol) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at room temperature to form the phenylzinc chloride reagent.
-
Coupling Reaction: In a separate flame-dried flask, 2-bromothiophene (0.8 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.04 mmol) are dissolved in anhydrous THF (5 mL) under an inert atmosphere.
-
The freshly prepared solution of phenylzinc chloride is then transferred to the second flask via cannula.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-phenylthiophene.
Conclusion: Making the Right Choice
Both the Suzuki and Negishi couplings are exceptionally powerful methods for the synthesis of thiophene derivatives, and the "better" choice is highly dependent on the specific context of the synthesis.
Choose the Suzuki coupling when:
-
Ease of use and reagent availability are paramount. The stability and commercial availability of thiophene boronic acids make this the more convenient option for many applications.
-
A wide range of functional groups are present in the starting materials. The generally milder conditions and lower reactivity of the organoboron reagent often lead to superior functional group compatibility.
-
Large-scale synthesis is required. The operational simplicity and the use of less hazardous reagents can be advantageous for industrial applications.
Choose the Negishi coupling when:
-
High reactivity and rapid reaction times are desired. The potent nucleophilicity of organozinc reagents can drive sluggish couplings to completion and often results in shorter reaction times.
-
The substrate is sterically hindered or electronically deactivated. The higher reactivity of the Negishi reagent can overcome these challenges where the Suzuki coupling may fail.
-
Base-sensitive functional groups are present. The base-free conditions of the Negishi coupling are a distinct advantage in such cases.
Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of both the Suzuki and Negishi couplings will empower the synthetic chemist to strategically select the optimal method for the efficient and successful synthesis of a diverse array of thiophene-containing molecules.
References
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A Comparative Guide to the Electrochemical Characterization of 2-Bromo-5-(4-methoxyphenyl)thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone in the development of organic electronics, pharmaceuticals, and functional materials.[1] Their utility stems from the electron-rich nature of the thiophene ring, which can be finely tuned through the introduction of various substituents.[2] The strategic placement of electron-donating and electron-withdrawing groups allows for precise control over the electronic properties of these molecules, including their oxidation and reduction potentials, HOMO/LUMO energy levels, and polymerization behavior.[3]
This guide focuses on 2-Bromo-5-(4-methoxyphenyl)thiophene, a molecule featuring both an electron-withdrawing bromo group and an electron-donating methoxyphenyl group. This push-pull electronic character suggests intriguing electrochemical properties relevant for applications in areas such as organic semiconductors and electrochromic materials.[4][5] Understanding the electrochemical behavior of this class of compounds is paramount for predicting their performance in various applications and for the rational design of new materials with tailored functionalities.
Fundamental Principles of Electrochemical Characterization
The electrochemical characterization of thiophene derivatives primarily relies on voltammetric techniques, which probe the response of a molecule to an applied potential. The key parameters obtained from these studies provide insights into the thermodynamics and kinetics of electron transfer processes.
Cyclic Voltammetry (CV): This is the most common technique for characterizing the redox behavior of electroactive species. A triangular potential waveform is applied to a working electrode, and the resulting current is measured as a function of the applied potential. The resulting voltammogram provides information on oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the electrogenerated species. For thiophene derivatives, the first oxidation peak is of particular interest as it corresponds to the formation of a radical cation, the initial step in electropolymerization.[6]
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is often used for quantitative analysis. It involves applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This method results in well-defined peaks with lower background currents, allowing for more accurate determination of peak potentials.
Comparative Electrochemical Behavior: A Predictive Analysis
While direct experimental data for 2-Bromo-5-(4-methoxyphenyl)thiophene is not extensively available in the public domain, we can predict its electrochemical behavior by comparing it to well-characterized analogues. The electronic effects of the bromo and methoxyphenyl substituents are well-understood and allow for a robust comparative analysis.
The Role of Substituents
-
Methoxyphenyl Group (Electron-Donating): The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This increases the electron density of the thiophene ring, making it easier to oxidize. Consequently, thiophenes bearing a methoxyphenyl group are expected to exhibit a lower oxidation potential compared to unsubstituted thiophene.[4] Studies on methoxy-substituted polymers have shown a significant shift in the onset of oxidation to lower potentials.[4]
-
Bromo Group (Electron-Withdrawing): The bromine atom is an electron-withdrawing group due to its inductive effect. This decreases the electron density of the thiophene ring, making it more difficult to oxidize. Therefore, brominated thiophenes are expected to have a higher oxidation potential compared to unsubstituted thiophene.[7]
Predicted Electrochemical Profile of 2-Bromo-5-(4-methoxyphenyl)thiophene
The presence of both an electron-donating and an electron-withdrawing group on the thiophene ring of 2-Bromo-5-(4-methoxyphenyl)thiophene will result in a competing effect on its electrochemical properties. The methoxyphenyl group at the 5-position will lower the oxidation potential, while the bromo group at the 2-position will increase it. The net effect will depend on the relative strengths of these opposing influences. It is plausible that the strong electron-donating effect of the methoxyphenyl group will dominate, leading to an oxidation potential that is lower than that of 2-bromothiophene but higher than that of 2-(4-methoxyphenyl)thiophene.
Comparative Data Summary
The following table summarizes the expected trends in the electrochemical properties of 2-Bromo-5-(4-methoxyphenyl)thiophene in comparison to relevant reference compounds. The values for the reference compounds are based on typical literature data for substituted thiophenes.
| Compound | Substituent Effects | Expected Onset Oxidation Potential (vs. Ag/AgCl) | Expected HOMO Level (eV) |
| Thiophene | Unsubstituted Reference | ~1.6 - 2.0 V[6] | Deeper (more negative) |
| 2-Bromothiophene | Electron-Withdrawing (Br) | Higher than Thiophene | Deeper than Thiophene |
| 2-(4-Methoxyphenyl)thiophene | Electron-Donating (OCH₃) | Lower than Thiophene | Shallower (less negative) |
| 2-Bromo-5-(4-methoxyphenyl)thiophene | Competing Effects (Br and OCH₃) | Intermediate | Intermediate |
Note: The exact potential values can vary depending on the experimental conditions (solvent, electrolyte, electrode material, etc.).
Experimental Protocols
The following are detailed, step-by-step methodologies for the electrochemical characterization of 2-Bromo-5-(4-methoxyphenyl)thiophene derivatives.
Preparation of the Analyte Solution
-
Solvent Selection: Choose an appropriate aprotic solvent with a large electrochemical window, such as acetonitrile (ACN) or dichloromethane (DCM). The solvent must be of high purity (anhydrous grade) to avoid interference from water or other impurities.
-
Supporting Electrolyte: Dissolve a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in the chosen solvent at a concentration of 0.1 M. The electrolyte is crucial for ensuring the conductivity of the solution.
-
Analyte Concentration: Prepare a stock solution of the 2-Bromo-5-(4-methoxyphenyl)thiophene derivative in the electrolyte solution at a concentration of 1-5 mM.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements, particularly in the reduction window.
Cyclic Voltammetry (CV) Measurement
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Electrode Polishing: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by sonication in deionized water and the solvent to be used.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the background current and the solvent electrochemical window.
-
Analyte Scan: Introduce the analyte solution into the cell and record the cyclic voltammogram. Start the potential sweep from the open-circuit potential towards the positive (for oxidation) or negative (for reduction) direction.
-
Data Analysis: Determine the onset oxidation potential (Eoxonset) and the peak potentials (Epa for anodic peak and Epc for cathodic peak). The HOMO energy level can be estimated from the onset oxidation potential using the following empirical formula, with ferrocene (Fc/Fc⁺) as an internal or external standard: HOMO (eV) = -[Eoxonset (vs. Fc/Fc⁺) + 4.8]
Causality: The choice of a non-aqueous, aprotic solvent is critical to avoid protonation of the radical ions that can be formed, which would complicate the voltammogram. The three-electrode setup allows for precise control of the potential at the working electrode. Polishing the electrode ensures a clean and reproducible surface for the electrochemical reactions.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical characterization of a thiophene derivative.
Caption: Workflow for the electrochemical characterization of thiophene derivatives.
Conclusion
The electrochemical characterization of 2-Bromo-5-(4-methoxyphenyl)thiophene and its derivatives is crucial for understanding their electronic properties and potential applications. While direct experimental data may be limited, a comparative analysis based on the known electronic effects of the bromo and methoxyphenyl substituents provides valuable predictive insights. The methoxyphenyl group is expected to lower the oxidation potential, making the compound more susceptible to oxidation, while the bromo group will have the opposite effect. This guide provides the fundamental principles, a predictive comparison, and detailed experimental protocols to enable researchers to effectively characterize these and similar thiophene derivatives, thereby accelerating the discovery and development of new functional materials.
References
-
Thiophene and its synthetic derivatives are a prominent heterocyclic compound class with intriguing uses in medical chemistry. It has been manifesting to be an effective drug in current respective diseases scenario. It has been discovered that thiophene had an extensive spectrum of pharmacological potential with numerous applications in academic interest, in the pharmaceutical industry, material science, and medicinal chemistry.[1]
-
This comprehensive guide provides a meticulous examination of the fundamental aspects of Thiophene, its core properties, aromaticity and the intricacies of its chemical bonding. Delve deeper into an extensive overview of the common reactions associated with Thiophene, including nitration, bromination and reduction.[2]
-
The series of novel compounds comprises a terphenyl, terthiophene, or 2,5-diphenyl thiophene linker, with one electron-donating group (methyl or p-N,N-diethyl) and one electron-withdrawing group (nitrone, formyl, or dicyanovinyl) at opposite ends of the molecule. The HOMO–LUMO gaps were determined via cyclic voltammetry and found to correspond well to DFT-calculated values.[3]
-
All polymers were investigated by CV to gain information on the energies of the HOMO and LUMO. Figure 2 depicts the overlaid CV spectra, wherein the methoxy polymer derivatives were observed to have a heavy shift in the onset of oxidation.[4]
-
In this study, the electrooxidation of thiophene was investigated by cyclic voltammetry in acetonitrile solution on glassy carbon electrode (GCE). It was been observed that electrooxidation of thiophene in acetonitrile is completely irreversible on glassy carbon electrode surface. For thiophene, a sharp oxidation peak at 2.06 V is obtained at glassy carbon electrode in acetonitrile media with 1 mM of TBAPF6 as support.[6]
-
Halogenated thiophenes, selenophenes and benzo[b]selenophenes via copper-mediated halocyclization. It was determined that the starting alkynes 5–9 and 12 in the presence of a sodium halide, ethanol, and copper (II) sulfate pentahydrate underwent electrophilic cyclization to form thiophene, selenophene, and benzo[b]selenophene derivatives with yields as high as 95%.[5]
-
Halo-substituted alkylthiophenes can be prepared in various ways depending on the position on the thiophene ring of both the halogen atom and the alkyl chain.[7]
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The Thiophene Precursor Playbook: A Senior Application Scientist's Guide to High-Performance OFETs
Introduction: The Enduring Promise of Thiophene-Based OFETs
Organic Field-Effect Transistors (OFETs) are at the heart of the burgeoning field of flexible and solution-processable electronics.[1] Among the diverse array of organic semiconductors, thiophene-based materials, particularly polythiophenes, have emerged as a cornerstone due to their excellent charge transport properties, environmental stability, and the versatility of their chemical structure.[2] The performance of an OFET is intrinsically linked to the molecular design of the semiconducting layer. This guide provides a comparative analysis of OFETs fabricated with different thiophene precursors, offering insights into how molecular-level modifications translate into macroscopic device performance. We will delve into the critical role of precursor selection, from simple alkylthiophenes to more complex fused-ring systems, and provide the experimental backing to empower researchers in their pursuit of next-generation organic electronics.
The Precursor Landscape: How Molecular Structure Dictates OFET Performance
The choice of the thiophene precursor is a critical determinant of the final OFET's performance, influencing key parameters such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and threshold voltage (Vth). The following sections compare different classes of thiophene precursors and the underlying scientific principles that govern their performance in OFETs.
Poly(3-alkylthiophenes) (P3ATs): The Workhorse Family
Poly(3-alkylthiophenes), with Poly(3-hexylthiophene) (P3HT) being the most studied, are a foundational class of polymers for OFETs. The alkyl side chain is not merely a solubilizing group; its length and structure profoundly impact the polymer's ability to self-assemble into ordered structures, which is crucial for efficient charge transport.
-
Impact of Alkyl Chain Length: Shorter alkyl side chains, such as in poly(3-butylthiophene), can lead to higher field-effect mobility compared to polymers with longer side chains like hexyl or octyl.[3] This is attributed to a denser packing of the π-conjugated backbones, facilitating intermolecular charge hopping.[3] However, there is a trade-off, as very short side chains can reduce solubility, making solution processing challenging.
-
Regioregularity: The Key to High Mobility: The regioregularity (RR) of P3ATs is arguably the most critical factor for high performance. A high degree of head-to-tail linkages (>95%) promotes a planar backbone conformation, leading to the formation of crystalline lamellar structures with close π-π stacking.[4] This ordered arrangement creates efficient pathways for charge carriers to move through the material, resulting in significantly higher mobility.[4][5]
Beyond Simple Alkyl Chains: Engineering the Side Group
Moving beyond simple alkyl chains, the introduction of different functional groups or structures onto the thiophene ring can further tune the material's properties and the resulting OFET performance.
-
Branched Alkyl Chains: Introducing branched alkyl side chains, such as in poly[3-(2-ethylhexylthio)thiophene] (P3EHTT), can enhance solubility while maintaining a high degree of crystallinity and charge mobility.[4][6][7] In some cases, branched side chains can lead to a threefold increase in mobility compared to their linear counterparts.[6][7]
-
Heteroatom-Containing Side Chains: The incorporation of heteroatoms like sulfur (in alkylthio side chains) or oxygen can influence the polymer's electronic properties and intermolecular interactions.[4][6][7][8] For example, the presence of sulfur in the side chain of poly[(3-alkylthio)thiophene]s (P3ATTs) can lead to more compact molecular packing.[4][6][7] However, achieving high regioregularity in these polymers is crucial to unlocking their full potential.[4][6][7] Hydrophilic side chains, such as oligoethylene glycol (OEG), have also been explored, but can sometimes lead to charge trapping at the dielectric interface, negatively impacting device performance.[9][10]
Fused Thiophene Systems: Pushing the Boundaries of Performance
To further enhance planarity and intermolecular interactions, researchers have turned to fused thiophene systems. These molecules consist of multiple thiophene rings fused together, creating a rigid and highly conjugated core.
-
Small Molecules and Oligomers: Small molecules like 2,7-bis(2(2-methoxy ethoxy)ethoxy) benzo[b]benzo[11][12] thieno[2,3-d] thiophene (OEG-BTBT) and oligothiophenes like 5,5′′′′-dihexyl-2,2′:5′,2′′:5′′,2′′′:5′′′,2′′′′-quinquethiophene (DH5T) are capable of forming highly ordered crystalline thin films.[9][10][13] These materials often exhibit strong π-π stacking, which is beneficial for charge transport.[13] The performance of devices based on these materials is highly dependent on the deposition conditions and the resulting film morphology.[13]
-
Donor-Acceptor Copolymers: A powerful strategy for tuning the electronic properties of thiophene-based polymers is to create donor-acceptor (D-A) copolymers. These polymers consist of alternating electron-rich (donor) and electron-poor (acceptor) units along the backbone. Thiophene and its derivatives often serve as the donor unit, while electron-withdrawing units like diketopyrrolopyrrole (DPP) or benzothiadiazole (BT) act as the acceptor.[14] This molecular design can lead to materials with tailored energy levels and improved charge transport characteristics.[14]
Comparative Performance Data
The following table summarizes the typical performance metrics for OFETs fabricated from different classes of thiophene precursors. It is important to note that these values can vary significantly based on the specific molecular structure, regioregularity, molecular weight, and the fabrication and processing conditions.[3]
| Thiophene Precursor Type | Representative Material | Typical Hole Mobility (cm²/Vs) | Typical On/Off Ratio | Key Structural Feature |
| Poly(3-alkylthiophenes) | Regioregular P3HT | 0.01 - 0.1 | > 10⁴[3] | High head-to-tail regioregularity |
| Poly(3-octylthiophene) (P3OT) | 0.001 - 0.01[3] | > 10³[3] | Longer, more solubilizing alkyl chain | |
| Branched Side-Chain Polythiophenes | P3EHTT | ~0.03 | > 10⁵ | Branched alkylthio side chains for improved solubility and packing |
| Fused Thiophene Small Molecules | DTTR-TTA | ~0.016 | > 10⁵ | Extended π-conjugated core[15] |
| Oligothiophenes | DH5T | ~0.1 - 1.0 | > 10⁶ | Well-defined molecular structure, high crystallinity |
| Donor-Acceptor Copolymers | PffBT4T-2OD based | up to 3.75[16] | > 10⁶ | Alternating electron-rich and electron-poor units |
Experimental Protocols: From Monomer to Measured Device
The performance of a thiophene-based OFET is not solely dependent on the precursor but is also heavily influenced by the synthesis, fabrication, and characterization methodologies. The following sections provide detailed, self-validating protocols for key experimental stages.
Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via Grignard Metathesis (GRIM) Polymerization
This method is a widely used and reliable route to high-quality, regioregular P3HT.[3]
1. Monomer Preparation:
- Start with commercially available 2,5-dibromo-3-hexylthiophene. Ensure it is purified, for instance by recrystallization, to remove any impurities that could affect the polymerization.
2. Reaction Setup:
- All glassware must be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
- In a nitrogen-purged Schlenk flask, dissolve the 2,5-dibromo-3-hexylthiophene monomer in anhydrous tetrahydrofuran (THF).
3. Grignard Reagent Formation:
- Slowly add a Grignard reagent, such as t-butylmagnesium chloride, to the monomer solution at room temperature.[3] This initiates the formation of the thiophene Grignard species.
4. Polymerization:
- Introduce a nickel-based catalyst, for example, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), to the reaction mixture.[3] This catalyzes the cross-coupling polymerization.
- Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60°C) for a controlled period (e.g., 3 hours) to achieve the desired molecular weight.[4]
5. Quenching and Precipitation:
- Quench the reaction by adding a dilute acid solution (e.g., 5 M HCl).[4]
- Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.[3]
6. Purification:
- Collect the polymer by filtration and wash it with methanol.
- Further purify the P3HT by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.[3] The final, high-purity polymer is collected from the chloroform fraction.
Fabrication of a Bottom-Gate, Top-Contact OFET
This is a common device architecture for testing new organic semiconductors.
1. Substrate Preparation:
- Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm). The doped silicon will act as the gate electrode, and the SiO₂ as the gate dielectric.
- Clean the substrate ultrasonically in a sequence of deionized water, acetone, and isopropanol.
- Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (ODTS), to improve the interface quality and promote better ordering of the organic semiconductor.[9] This can enhance charge carrier mobility.[9]
2. Semiconductor Deposition:
- Dissolve the synthesized polythiophene in a suitable solvent (e.g., chloroform or chlorobenzene) to make a solution of a specific concentration (e.g., 0.5% w/v).[5]
- Deposit the polymer solution onto the treated substrate using a technique like spin-coating, drop-casting, or solution shearing. The choice of deposition technique can significantly impact the thin film morphology and, consequently, the device performance.[5][15]
- Anneal the film at a specific temperature (e.g., 120-150°C) to remove residual solvent and improve the crystallinity of the polymer film.
3. Source and Drain Electrode Deposition:
- Deposit the source and drain electrodes on top of the semiconductor layer through a shadow mask using thermal evaporation. Gold (Au) is a commonly used electrode material due to its high work function and stability. A thin adhesion layer of chromium or titanium may be used.
OFET Characterization
1. Electrical Measurements:
- Place the fabricated OFET on a probe station in a dark, inert environment (e.g., a nitrogen-filled glovebox) to minimize the effects of oxygen and moisture.
- Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the device.
2. Parameter Extraction:
- Mobility (μ): Calculate the field-effect mobility from the slope of the transfer curve in the saturation regime.
- On/Off Ratio (Ion/Ioff): Determine the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.
- Threshold Voltage (Vth): Extract the threshold voltage from the x-intercept of the linear fit to the square root of the drain current versus the gate voltage plot.
Visualizing the Process: From Molecule to Device
To better understand the relationships between the chemical structures and the experimental workflow, the following diagrams are provided.
Caption: Relationship between thiophene precursor type, molecular properties, and OFET performance.
Caption: Experimental workflow for OFET fabrication and characterization.
Conclusion: A Forward Look
The performance of OFETs based on thiophene precursors is a testament to the power of molecular engineering. From the foundational poly(3-alkylthiophenes) to sophisticated donor-acceptor copolymers, the ability to tune the chemical structure provides a vast playground for materials scientists. This guide has provided a comparative overview of different thiophene precursors, highlighting the critical interplay between molecular design, solid-state packing, and device performance. The detailed experimental protocols serve as a validated starting point for researchers to fabricate and benchmark their own devices. As the field of organic electronics continues to evolve, a deep understanding of these structure-property relationships will be paramount in designing the next generation of high-performance, solution-processable electronic devices.
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Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. National Institutes of Health. [Link]
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In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale. National Institutes of Health. [Link]
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Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Publications. [Link]
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New organic semiconductors and their device performance as a function of thiophene orientation. ResearchGate. [Link]
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Experiments with organic field effect transistors based on polythiophene and thiophene oligomers. ResearchGate. [Link]
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Dependence of Regioregular Poly(3-hexylthiophene) Film Morphology and Field-Effect Mobility on Molecular Weight. ACS Publications. [Link]
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Easily Processable Phenylene−Thiophene-Based Organic Field-Effect Transistors and Solution-Fabricated Nonvolatile Transistor Memory Elements. ACS Publications. [Link]
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Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. National Institutes of Health. [Link]
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Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Application. Wiley Online Library. [Link]
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High-performance poly(3-hexylthiophene) transistors with thermally cured and photo-cured PVP gate dielectrics. Royal Society of Chemistry. [Link]
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Clarifying the Dominant Role of Crystallinity and Molecular Orientation in Differently Processed Thin Films of Regioregular Poly(3-hexylthiophene). National Institutes of Health. [Link]
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Oxygen-Bearing Functionalities Enhancing NO2, NH3, and Acetone Electronic Response and Response Variation by Polythiophenes in O. Royal Society of Chemistry. [Link]
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Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. Royal Society of Chemistry. [Link]
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Tutorial: Organic field-effect transistors: Materials, structure and operation. AIP Publishing. [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. [Link]
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Developing molecular-level models for organic field-effect transistors. Oxford Academic. [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. [Link]
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Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers. MDPI. [Link]
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Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. PubMed. [Link]
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A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors. National Institutes of Health. [Link]
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Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. MDPI. [Link]
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(a) Output characteristics of OFETs using regioregular... ResearchGate. [Link]
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Impact of Hydrophilic Side Chains on the Thin Film Transistor Performance of a Benzothieno-Benzothiophene Derivative. The Royal Society of Chemistry. [Link]
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Experimental vs. theoretical vibrational frequencies for substituted thiophenes
An In-Depth Guide to the Vibrational Frequencies of Substituted Thiophenes: A Comparison of Experimental and Theoretical Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Language of Thiophenes
Thiophene and its derivatives are cornerstone heterocyclic compounds, integral to advancements in pharmaceuticals, organic electronics, and materials science.[1][2][3][4] Their unique electronic properties and reactivity are intimately linked to their molecular structure. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive tool to probe this structure. Each vibrational mode within a molecule corresponds to a specific frequency, creating a unique spectral fingerprint.
However, interpreting these complex spectra can be a significant challenge, especially for highly substituted or novel thiophene derivatives. Overlapping peaks and complex vibrational couplings can render definitive assignments from experimental data alone ambiguous. This is where computational chemistry provides an indispensable partnership.[1] Density Functional Theory (DFT) has emerged as a robust method for calculating vibrational frequencies, offering a theoretical framework that not only predicts the spectrum but also elucidates the precise atomic motions associated with each vibrational mode.[5][6]
This guide provides a comprehensive comparison of experimental and theoretical vibrational frequencies for substituted thiophenes. We will delve into the causality behind experimental and computational choices, present detailed protocols, and analyze the sources of deviation between theory and experiment. Our goal is to equip researchers with the knowledge to confidently integrate these two powerful techniques, leading to a deeper and more accurate understanding of the structure and properties of thiophene-based molecules.
Methodologies: A Dual-Pronged Approach to Vibrational Analysis
A robust analysis hinges on the synergy between high-quality experimental data and accurate theoretical modeling. The following sections outline validated protocols for both.
Experimental Protocol: Acquiring High-Fidelity FTIR and FT-Raman Spectra
The choice between FTIR and Raman spectroscopy is dictated by the vibrational modes of interest, as their selection rules differ. FTIR is sensitive to changes in the dipole moment, while Raman is sensitive to changes in polarizability. Acquiring both provides a more complete vibrational profile.
Step-by-Step Experimental Workflow:
-
Sample Preparation (Solid Phase):
-
Rationale: Analyzing the sample in the solid state minimizes solvent interference and provides insight into intermolecular interactions present in the crystalline form.
-
Protocol: For FTIR, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the finely ground substituted thiophene sample with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture in a die under high pressure to form a transparent pellet. For FT-Raman, the neat solid sample can often be used directly by placing it in a sample holder.
-
-
FTIR Spectrum Acquisition:
-
Instrument: A high-resolution FTIR spectrometer.
-
Procedure:
-
Record a background spectrum of the pure KBr pellet or the empty sample chamber.
-
Place the sample pellet in the beam path.
-
Acquire the spectrum, typically in the 4000–400 cm⁻¹ range.[1][2]
-
Co-add a sufficient number of scans (e.g., 64) to achieve a high signal-to-noise ratio.
-
Perform a background correction using the previously recorded background spectrum.
-
-
-
FT-Raman Spectrum Acquisition:
-
Instrument: An FT-Raman spectrometer, typically equipped with a Nd:YAG laser (1064 nm).
-
Procedure:
-
Place the solid sample in the instrument's sample compartment.
-
Focus the laser on the sample.
-
Acquire the spectrum, typically in the 3500–50 cm⁻¹ range.[1]
-
Adjust laser power and exposure time to maximize signal while avoiding sample degradation.
-
-
Theoretical Protocol: Predicting Vibrational Frequencies with DFT
The accuracy of computational results is critically dependent on a methodical and well-justified approach. We utilize Density Functional Theory (DFT) for its excellent balance of computational efficiency and accuracy for organic molecules.[7] The B3LYP hybrid functional combined with a Pople-style 6-311++G(d,p) basis set is a widely validated choice for this class of compounds.[3][4][8][9]
Step-by-Step Computational Workflow:
-
Molecular Structure Input:
-
Action: Build the molecular structure of the desired substituted thiophene using a molecular modeling program (e.g., GaussView).
-
-
Geometry Optimization:
-
Causality: A frequency calculation must be performed at a stationary point on the potential energy surface. This step finds the minimum energy conformation of the molecule. An unoptimized structure will yield imaginary frequencies and incorrect results.
-
Protocol (using Gaussian software):
-
Set up the calculation with the keyword Opt (for optimization).
-
Specify the desired level of theory: B3LYP/6-311++G(d,p).
-
Use tight convergence criteria (Opt=VeryTight) and an ultrafine integration grid (Int=UltraFine) to ensure a true energy minimum is found.[10]
-
Run the calculation.
-
-
-
Frequency Calculation:
-
Causality: This calculation computes the second derivatives of the energy with respect to the nuclear positions, which gives the force constants and, subsequently, the harmonic vibrational frequencies. A true minimum energy structure will have no imaginary frequencies.
-
Protocol (using Gaussian software):
-
Use the optimized geometry from the previous step as the input.
-
Set up the calculation with the keyword Freq.
-
Use the same level of theory as the optimization: B3LYP/6-311++G(d,p).
-
Run the calculation. The output will list the harmonic frequencies and their corresponding IR and Raman intensities.
-
-
-
Frequency Scaling:
-
Causality: Theoretical calculations model an isolated molecule in the gas phase under the harmonic approximation. This systematically overestimates vibrational frequencies compared to experimental values, which are inherently anharmonic and often measured in a condensed phase.[2][11][12] A uniform scaling factor is applied to correct for these systematic errors.
-
Protocol: Multiply all calculated harmonic frequencies by a recommended scaling factor. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of 0.9614 is commonly used and has been shown to provide good agreement.[13]
-
Visualizing the Integrated Workflow
To clarify the relationship between the experimental and theoretical processes, the following workflow diagram is provided.
Caption: Integrated workflow for the comparison of experimental and theoretical vibrational spectra.
Results: A Case Study on 2-Thiophene Carboxylic Acid
To illustrate the comparison, we present data for 2-Thiophene Carboxylic Acid (TCA). The experimental data is sourced from solid-phase FTIR and FT-Raman spectroscopy, while the theoretical data was calculated at the B3LYP/6-31G** level and scaled.[1]
| Vibrational Assignment | Experimental FTIR (cm⁻¹)[1] | Experimental FT-Raman (cm⁻¹)[1] | Scaled Theoretical (cm⁻¹)[1] |
| O-H Stretch | - | 3095 | 3093 |
| C-H Stretch (ring) | 3111 | 3112 | 3108 |
| C=O Stretch | 1670 | 1670 | 1675 |
| C=C Stretch (ring) | 1528 | 1530 | 1526 |
| C-C Stretch (ring) | - | 1413 | 1410 |
| C-O Stretch | 1308 | 1308 | 1305 |
| C-S Stretch (ring) | 647 | 637 | 649 |
Discussion: Bridging the Gap Between Theory and Experiment
As the data in the table demonstrates, a remarkable agreement is achieved between the scaled theoretical frequencies and the experimental values. This synergy is the core strength of the combined approach: theory provides the confidence to assign specific bands in the experimental spectrum to precise molecular motions. However, minor discrepancies persist, and understanding their origin is key to expert-level spectral interpretation.
-
Anharmonicity: The fundamental assumption in most computational frequency calculations is that vibrations behave as perfect harmonic oscillators. In reality, molecular potential energy wells are not perfectly parabolic, an effect known as anharmonicity.[6][14] This is the primary reason that unscaled harmonic frequencies are systematically higher than experimental fundamental frequencies. The scaling factor serves as a robust, albeit approximate, correction for this effect.[12]
-
Intermolecular Interactions & Physical State: Our theoretical protocol models a single, isolated molecule in the gas phase. In contrast, the experimental data for TCA was collected on a solid sample, where molecules are subject to intermolecular forces, such as hydrogen bonding between the carboxylic acid groups and crystal lattice effects.[2] These interactions can alter the molecular geometry and force constants, leading to shifts in vibrational frequencies. For example, the strong C=O stretching band is highly sensitive to hydrogen bonding. The excellent agreement for this mode suggests that the chosen theoretical level and scaling factor effectively approximate these condensed-phase effects in this case.
-
Limitations of the Theoretical Model: The choice of the DFT functional and basis set inherently involves approximations in describing electron correlation and the spatial distribution of electrons.[7][15] While the B3LYP/6-311++G(d,p) level is a well-regarded standard, more computationally expensive methods (like coupled-cluster theory) or different functionals could yield slightly different results.[10]
The power of this combined methodology lies in its self-validating nature. When a well-scaled theoretical spectrum closely matches an experimental one, it provides strong evidence for both the accuracy of the calculation and the correct assignment of the experimental bands.
Conclusion and Best Practices
The combination of experimental vibrational spectroscopy and theoretical DFT calculations offers a powerful, reliable, and nuanced approach to the structural elucidation of substituted thiophenes. Scaled harmonic frequency calculations with DFT can reproduce experimental spectra with high fidelity, enabling confident and detailed vibrational assignments that are often unattainable from experimental data alone.
For researchers in drug development and materials science, this integrated approach provides a robust framework for:
-
Confirming the structure of newly synthesized compounds.
-
Understanding the impact of different substituents on the electronic and geometric properties of the thiophene ring.
-
Probing intermolecular interactions in the solid state.
Key Recommendations for Researchers:
-
Always Optimize First: Ensure that frequency calculations are performed only on fully optimized geometries at the same level of theory.
-
Select Appropriate Theory: For routine analysis of substituted thiophenes, the B3LYP functional with a Pople-style basis set like 6-311++G(d,p) is a reliable and well-documented choice.
-
Use a Scaling Factor: Never directly compare raw harmonic frequencies with experimental data. Apply a vetted scaling factor (e.g., ~0.96 for B3LYP) to correct for systematic errors.[16][17]
-
Acquire Complementary Spectra: Whenever possible, obtain both FTIR and FT-Raman spectra. Some modes may be weak or inactive in one technique but strong in the other, providing a more complete experimental picture.
-
Consider the Phase: Be mindful of the physical state (solid, liquid, or gas) of your experimental sample and how intermolecular forces might influence the vibrational frequencies compared to the gas-phase theoretical model.
By adhering to these principles, researchers can confidently leverage the synergy between experiment and theory to unlock a deeper understanding of the rich vibrational language of substituted thiophenes.
References
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Z. A. Al-Othman, M. I. Al-Jahdali, and E. H. El-Mossalamy, "Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom," National Institutes of Health, Available: [Link].
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S. Periandy, S. Mohan, "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method," IOSR Journal of Applied Physics, Available: [Link].
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A. M. A. Al-Saidi, "A Study of Vibrational Spectra of 2- carbaldehyde oxime- 5-Nitrothiophene by using DFT Method," International Journal of Pharmaceutical Sciences Review and Research, Available: [Link].
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P. R. B. Burcl, L. A. P. P. Burcl, and N. C. Handy, "Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field," PubMed, Available: [Link].
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X. D. Li, "Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory," PubMed Central, Available: [Link].
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V. Jindal, "DFT Frequency Calculations of Thiophene using VASP," Penn State University Sites, Available: [Link].
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M. L. Laury, M. J. Carlson, and A. K. Wilson, "Harmonic Vibrational Frequencies: Scaling Factors for HF, B3LYP, and MP2 Methods in Combination with Correlation Consistent Basis Sets," ACS Publications, Available: [Link].
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G. Zerbi, "A Density Functional Study of the Vibrations of Three Oligomers of Thiophene," ACS Publications, Available: [Link].
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F. Santoro, "Vibrationally Resolved Absorption and Emission Spectra of Dithiophene in the Gas Phase and in Solution by First-Principle Quantum Mechanical Calculations," ACS Publications, Available: [Link].
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K. K. Irikura, R. D. Johnson III, and R. N. Kacker, "Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets," ResearchGate, Available: [Link].
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S. Athimoolam and S. Ramalingam, "FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide," Prime Scholars, Available: [Link].
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G. Ugurlu, "Theoretical Investigation of Nmr, Conformational, Vibrational and Electronic Structure of 3-Bromo-4-(2-Pyridyl) Thiophene," DergiPark, Available: [Link].
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M. A. C. de Oliveira, "Experimental FTIR and FT-Raman and theoretical studies on the molecular structures of monomer and dimer of 3-thiopheneacrylic acid," ResearchGate, Available: [Link].
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"CCCBDB Vibrational Frequency Scaling Factors," NIST, Available: [Link].
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M. K. Marchewka, "Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile," Acta Physica Polonica A, Available: [Link].
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C. Negri, "Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation," MDPI, Available: [Link].
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A. P. Scott and L. Radom, "Scaling Factors for Obtaining Fundamental Vibrational Frequencies and Zero-Point Energies from HF/6–31G* and MP2/6–31G* Harmonic Frequencies," Sci-Hub, Available: [Link].
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G. Ugurlu, "Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene," SciSpace, Available: [Link].
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-Bromo-5-(4-methoxyphenyl)thiophene
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from discovery to market. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Bromo-5-(4-methoxyphenyl)thiophene, a key building block in medicinal chemistry. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer supporting data to ensure scientific integrity and practical applicability.
Understanding the Analyte and Potential Impurities
2-Bromo-5-(4-methoxyphenyl)thiophene is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. This synthetic route informs the potential impurity profile, which is crucial for developing a robust and specific HPLC method.
Potential Impurities:
-
Starting Materials: Unreacted 2-bromothiophene and 4-methoxyphenylboronic acid (or its corresponding organostannane).
-
Homocoupling Byproducts: Formation of 2,2'-bithiophene and 4,4'-dimethoxybiphenyl.
-
Positional Isomers: Isomers of the final product, which can be challenging to separate.
-
Catalyst Residues: Trace amounts of the palladium catalyst and ligands.
-
Solvent and Reagent Residues: Residual solvents and other reagents used in the synthesis and workup.
The primary goal of the HPLC method is to separate the main compound from all these potential impurities with high resolution and sensitivity.
Comparative Analysis of HPLC Methods
The choice of HPLC method depends on the specific requirements of the analysis, such as the need for speed, resolution of critical pairs, or compatibility with mass spectrometry (MS). Reversed-phase HPLC is the most common and effective technique for this type of non-polar compound.[1][2]
Method A: Isocratic Elution for Rapid Screening
This method is suitable for high-throughput screening or in-process control where speed is prioritized over the complete resolution of all minor impurities.
Method B: Gradient Elution for Comprehensive Impurity Profiling
A gradient elution method is superior for resolving a wider range of impurities with varying polarities, making it ideal for final purity assessment and stability studies.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale and Justification |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 3.5 µm | A C18 column provides excellent hydrophobic retention for the non-polar analyte. A smaller particle size in Method B enhances efficiency and resolution. |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid | Formic acid is a volatile modifier that improves peak shape and is compatible with MS detection. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low UV cutoff. |
| Elution Profile | 70% B | 0-10 min: 50-90% B, 10-12 min: 90% B, 12.1-15 min: 50% B | The isocratic method provides a fast analysis time. The gradient method allows for the elution of a wider range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 280 nm | UV at 280 nm | The aromatic nature of the compound suggests strong UV absorbance in this region. |
| Injection Volume | 10 µL | 10 µL | A standard injection volume for analytical HPLC. |
Experimental Protocols
Preparation of Solutions
-
Sample Diluent: A 1:1 (v/v) mixture of acetonitrile and water is a suitable diluent for this compound.
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of 2-Bromo-5-(4-methoxyphenyl)thiophene reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (50 µg/mL): Accurately weigh about 25 mg of the 2-Bromo-5-(4-methoxyphenyl)thiophene sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Further dilute 5 mL of this solution to 50 mL with the sample diluent.
Chromatographic System and Conditions
An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. The specific conditions for each method are detailed in the table above.
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure its suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[3]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the working concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and Interpretation
The results of the purity analysis should be presented in a clear and concise manner. A table summarizing the retention times, peak areas, and the percentage of each impurity is essential.
Example Data Table (Method B):
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 3.5 | 1200 | 0.05 | 4-Methoxyphenylboronic acid |
| 2 | 5.2 | 2500 | 0.10 | 2-Bromothiophene |
| 3 | 8.9 | 2450000 | 99.50 | 2-Bromo-5-(4-methoxyphenyl)thiophene |
| 4 | 10.1 | 5000 | 0.20 | 2,2'-Bithiophene |
| 5 | 11.5 | 3700 | 0.15 | 4,4'-Dimethoxybiphenyl |
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for successful implementation.
Caption: A streamlined workflow for the HPLC purity analysis of 2-Bromo-5-(4-methoxyphenyl)thiophene.
The Logic of Method Development
The development of a robust HPLC method is a systematic process.
Caption: The logical progression of HPLC method development for reliable purity analysis.
Conclusion
The purity analysis of 2-Bromo-5-(4-methoxyphenyl)thiophene by HPLC requires a well-developed and validated method. By understanding the potential impurities and systematically optimizing the chromatographic conditions, a robust and reliable method can be established. The gradient elution method (Method B) presented in this guide offers a comprehensive approach for accurate purity determination, ensuring the quality and consistency of this important pharmaceutical intermediate. This guide provides the foundational knowledge and practical steps for researchers to confidently perform this critical analysis.
References
-
MDPI. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. [Link]
-
SIELC Technologies. Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column. [Link]
-
MDPI. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. [Link]
-
MDPI. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. [Link]
-
RSC Publishing. Nematic 2,5-disubstituted thiophenes. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
PubMed Central. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. [Link]
-
ResearchGate. (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]
-
PubMed Central. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]
-
Hindawi. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]
-
MDPI. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]
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A Comparative Guide to Catalyst Efficiency in Stille and Suzuki Reactions: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds. Among these, the Stille and Suzuki reactions have emerged as powerful and versatile methods, particularly in the synthesis of complex molecules central to pharmaceutical and materials science. This guide provides an in-depth comparative analysis of catalyst efficiency in these two cornerstone reactions, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices and catalyst selection.
Foundational Principles: A Tale of Two Transmetalations
Both the Stille and Suzuki reactions are predicated on a similar catalytic cycle involving a palladium catalyst. This cycle universally encompasses three key steps: oxidative addition, transmetalation, and reductive elimination. The fundamental distinction between the two reactions lies in the nature of the organometallic reagent employed in the crucial transmetalation step.
-
The Stille Reaction: Utilizes organostannanes (R-SnR'3) as the nucleophilic coupling partner.
-
The Suzuki Reaction: Employs organoborons, typically boronic acids (R-B(OH)2) or their esters, as the nucleophilic partner.
This seemingly subtle difference in the transmetalating agent has profound implications for catalyst efficiency, reaction scope, and overall practicality.
Mechanistic Nuances: Unpacking the Catalytic Cycles
A deeper understanding of the catalytic cycles is paramount to appreciating the factors that govern catalyst efficiency. While sharing a common framework, the specifics of the transmetalation step and the role of additives introduce key differences.
The Stille Reaction: A Neutral Pathway
The catalytic cycle for the Stille reaction generally proceeds under neutral or mildly basic conditions. The key steps are:
-
Oxidative Addition: A Pd(0) complex reacts with an organic halide (R1-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane (R2-SnR3) transfers its organic group (R2) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R1 and R2) are coupled, forming the desired product and regenerating the Pd(0) catalyst.
The Suzuki Reaction: The Essential Role of the Base
In contrast to the Stille reaction, the Suzuki reaction necessitates the presence of a base to activate the organoboron species. This activation is crucial for the transmetalation step to proceed efficiently.
-
Oxidative Addition: Identical to the Stille reaction, a Pd(0) species undergoes oxidative addition with an organic halide.
-
Activation of Organoboron: The base (e.g., K2CO3, Cs2CO3) reacts with the boronic acid to form a more nucleophilic boronate species.
-
Transmetalation: The activated boronate transfers its organic group to the palladium center.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
Protocol for a Model Stille Coupling Reaction
Reaction: Coupling of 4-bromotoluene with phenyltributyltin.
Materials:
-
4-bromotoluene
-
Phenyltributyltin
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(tert-butyl)phosphine (P(t-Bu)3)
-
Anhydrous, degassed toluene
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add Pd(OAc)2 (0.01 mmol, 1 mol%) and P(t-Bu)3 (0.02 mmol, 2 mol%) to a reaction vial.
-
Add 2 mL of anhydrous, degassed toluene and stir for 10 minutes to allow for pre-catalyst formation.
-
Add 4-bromotoluene (1.0 mmol), phenyltributyltin (1.2 mmol), and the internal standard (0.5 mmol).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
At specified time points (e.g., 5, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot with a small volume of diethyl ether and pass it through a short plug of silica gel to remove the catalyst.
-
Analyze the quenched aliquots by Gas Chromatography (GC) to determine the conversion of 4-bromotoluene to 4-methylbiphenyl.
-
Calculate the TON and TOF based on the conversion data.
Protocol for a Model Suzuki Coupling Reaction
Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K2CO3), finely ground and dried
-
Anhydrous, degassed toluene
-
Degassed water
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add Pd(OAc)2 (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K2CO3 (2.0 mmol), and the internal standard (0.5 mmol) to a reaction vial.
-
Add 2 mL of anhydrous, degassed toluene and 0.2 mL of degassed water.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Follow the same procedure for taking, quenching, and analyzing aliquots as described for the Stille reaction (steps 6-9).
Concluding Remarks: A Scientist's Field-Proven Insights
From a practical standpoint, the Suzuki reaction has become the more widely adopted method in both academic and industrial settings, primarily due to the low toxicity of the organoboron reagents and their byproducts. The ease of handling and removal of boron-containing byproducts significantly simplifies purification, a critical consideration in drug development and large-scale synthesis.
However, the Stille reaction remains a valuable tool, particularly when dealing with substrates that are sensitive to the basic conditions required for the Suzuki coupling. Its broad functional group tolerance is a distinct advantage in the synthesis of complex, highly functionalized molecules.
Ultimately, the choice between the Stille and Suzuki reactions is not a matter of one being definitively "better" than the other. Instead, it is a nuanced decision that must be made based on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and the importance of factors such as atom economy and green chemistry principles. A thorough understanding of the mechanistic underpinnings of each reaction and the factors that influence catalyst efficiency is essential for making an informed and effective choice.
References
-
Calò, V., Nacci, A., Monopoli, A., & Montingelli, F. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040–6044. [Link]
-
Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
-
Kim, J., Lee, J., & Hyeon, T. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 103. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Lu, Y.-H., Wang, Y.-C., Chen, W.-C., & Lu, C.-Y. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1435. [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 15805–15809. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic performance and kinetic analysis for Suzuki coupling.... Retrieved from [Link]
-
Oldenhuis, N. J. (2014). The Suzuki Reaction. [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658–666. [Link]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]
A Comparative Guide to the Stability of 2-Bromo-5-(4-methoxyphenyl)thiophene Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic stability of a new chemical entity (NCE) is a cornerstone of preclinical evaluation. The thiophene nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs.[1] Its derivatives, such as the 2-Bromo-5-(4-methoxyphenyl)thiophene series, offer rich opportunities for developing novel therapeutics. However, the journey from a promising lead compound to a viable drug candidate is paved with rigorous stability assessments.
This guide provides an in-depth, comparative framework for evaluating the stability of 2-Bromo-5-(4-methoxyphenyl)thiophene derivatives. Moving beyond a simple recitation of protocols, we will explore the causal chemical principles that dictate stability and provide the field-proven methodologies necessary for a robust assessment. Our focus is on three critical pillars of stability: thermal, photo-, and metabolic stability.
The Structural Context: Why Stability Matters
The 2-Bromo-5-(4-methoxyphenyl)thiophene scaffold contains several key structural motifs that influence its stability:
-
The Thiophene Ring: An aromatic heterocycle, the thiophene ring is generally stable but can be susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of sulfoxides and sulfones.[2]
-
The Bromine Substituent: The carbon-bromine bond can be a site of lability. It is susceptible to dehalogenation, particularly under photolytic conditions or through certain metabolic pathways.[3] The position of the bromine atom on the thiophene ring significantly influences its reactivity.
-
The Methoxyphenyl Group: The methoxy group (O-CH3) on the phenyl ring is an electron-donating group that can influence the electronic properties of the entire molecule. However, it is also a primary site for oxidative metabolism (O-demethylation) by cytochrome P450 enzymes in the liver.[4][5][6][7]
Understanding these potential liabilities is crucial for designing experiments that effectively probe the molecule's weaknesses.
Comparative Stability Assessment: A Multi-Faceted Approach
A comprehensive stability profile requires subjecting the derivatives to a battery of stress conditions. For our comparative guide, we will consider the parent compound, Compound A (2-Bromo-5-(4-methoxyphenyl)thiophene) , and two hypothetical derivatives designed to probe structure-stability relationships:
-
Compound B: An analogue where the bromo-substituent is replaced by a more electron-withdrawing chloro-substituent (2-Chloro-5-(4-methoxyphenyl)thiophene).
-
Compound C: An analogue with an additional electron-donating methyl group on the thiophene ring (2-Bromo-3-methyl-5-(4-methoxyphenyl)thiophene).
The following sections detail the experimental protocols for assessing their stability under various stress conditions, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[8][9][10][11][12][13][14]
Section 1: Thermal Stability and Forced Degradation
Expertise & Experience: Thermal stability testing does not simply involve heating the compound. It is a systematic evaluation designed to predict how a substance will fare under various storage and shipping conditions.[8][15] We employ forced degradation studies—exposing the compound to conditions more severe than accelerated testing—to rapidly identify potential degradation products and pathways. This proactive approach is essential for developing stability-indicating analytical methods.[16]
Experimental Protocol: ICH-Compliant Thermal Stability
This protocol is adapted from the ICH Q1A(R2) guidelines for stability testing of new drug substances.[8][15]
-
Sample Preparation: Accurately weigh 5-10 mg of each compound (A, B, and C) into separate, appropriate containers (e.g., Type I glass vials). Prepare separate sets for solid-state and solution-state testing (e.g., dissolved in a 1:1 acetonitrile:water solution).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours.
-
Thermal (Solid-State): Place solid samples in a calibrated oven at 80°C for 7 days.
-
-
Time Points: For solution studies, take aliquots at 0, 4, 8, 24, and 48 hours. For solid-state, analyze at 0 and 7 days.
-
Sample Analysis: Neutralize acid/base samples as appropriate. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase. Analyze by a stability-indicating HPLC-UV method (e.g., C18 column, gradient elution with water and acetonitrile, UV detection at a wavelength of maximum absorbance).
-
Data Reporting: Calculate the percentage of the parent compound remaining. Identify and quantify major degradation products relative to the parent peak area.
Data Presentation: Thermal Stability
Table 1: Percentage of Parent Compound Remaining After Forced Degradation
| Condition | Compound A | Compound B | Compound C |
|---|---|---|---|
| 0.1 M HCl, 60°C, 48h | 98.2% | 98.5% | 96.5% |
| 0.1 M NaOH, 60°C, 48h | 85.1% | 88.4% | 82.3% |
| 3% H₂O₂, RT, 48h | 76.4% | 79.1% | 72.8% |
| Solid State, 80°C, 7 days | 99.5% | 99.6% | 99.1% |
Trustworthiness: The inclusion of time-zero (T0) samples and the use of a validated, stability-indicating HPLC method ensure that the observed degradation is a direct result of the stress condition and not an analytical artifact. The comparison across three structurally related compounds provides a self-validating system to interpret the structure-stability relationships. For instance, the greater degradation of Compound C under oxidative stress suggests the methyl group may activate the thiophene ring towards oxidation.
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Section 2: Photostability Assessment
Expertise & Experience: Photostability is a critical parameter, as light exposure can induce degradation not observed under thermal stress.[13] The energy from UV and visible light can promote bond cleavage, oxidation, or complex rearrangements.[17][18] For aromatic halides, photolytic dehalogenation is a known degradation pathway. Our protocol is designed according to ICH Q1B guidelines, which mandate exposure to a standardized combination of visible and UVA light.[10][11][12][14]
Experimental Protocol: ICH-Compliant Photostability
-
Sample Preparation:
-
Prepare solid samples of Compounds A, B, and C by placing a thin layer (e.g., <3 mm) in chemically inert, transparent containers.
-
Prepare solution samples (e.g., 100 µg/mL in 1:1 acetonitrile:water) in quartz cuvettes.
-
Prepare "dark" control samples for each condition, wrapped completely in aluminum foil to shield from light.
-
-
Light Exposure: Place the samples and dark controls in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[14]
-
Sample Analysis: After exposure, dissolve the solid samples and dilute all samples to a consistent concentration. Analyze the exposed samples and the dark controls by the same stability-indicating HPLC-UV method used for thermal studies.
-
Data Interpretation: Compare the chromatogram of the light-exposed sample to that of the dark control. The difference in the parent peak indicates photodegradation, while new peaks suggest the formation of photoproducts.
Data Presentation: Photostability
Table 2: Photostability Results (% Degradation Relative to Dark Control)
| Sample State | Compound A | Compound B | Compound C |
|---|---|---|---|
| Solid | 1.8% | 1.5% | 2.5% |
| Solution | 15.6% | 12.3% | 18.9% |
Trustworthiness: The use of dark controls is a critical self-validating step. It allows for the unambiguous differentiation between degradation caused by light versus any thermal degradation that might occur in the chamber. The data suggests that Compound A is more susceptible to photodegradation than its chloro-analogue (Compound B), a plausible outcome given the lower bond energy of C-Br vs. C-Cl.
Visualization: Potential Photodegradation Pathway
Caption: A potential photodegradation pathway via C-Br bond homolysis.
Section 3: Metabolic Stability Assessment
Expertise & Experience: For a drug to be effective, it must remain in the body long enough to exert its therapeutic effect. Metabolic stability, typically assessed using liver microsomes, provides a crucial early indicator of a compound's in vivo half-life.[19] Liver microsomes are rich in CYP450 enzymes, the primary drivers of Phase I metabolism.[20] The methoxy group on our target compounds is a classic substrate for CYP-mediated O-demethylation.
Experimental Protocol: In Vitro Liver Microsomal Stability
This protocol is a standard method for determining in vitro intrinsic clearance.[20][21][22]
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system (cofactor), 0.1 M phosphate buffer (pH 7.4), and termination solution (e.g., ice-cold acetonitrile with an internal standard).
-
Incubation:
-
Pre-warm a solution of HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
Add the test compound (A, B, or C) to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.
-
-
Time Points: Aliquots are removed from the reaction mixture at 0, 5, 15, 30, and 45 minutes.[20]
-
Reaction Termination: Immediately add each aliquot to the ice-cold termination solution to stop the reaction and precipitate the protein.
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Presentation: Metabolic Stability
Table 3: Human Liver Microsomal Stability Data
| Compound | t½ (min) | CLint (µL/min/mg protein) |
|---|---|---|
| Compound A | 25.1 | 55.2 |
| Compound B | 28.5 | 48.9 |
| Compound C | 18.7 | 74.1 |
Trustworthiness: The protocol's integrity is ensured by including a "-NADPH" control to rule out non-specific compound loss and by running a positive control compound with known metabolic properties (e.g., testosterone or midazolam) to confirm the activity of the microsomal batch. The results suggest that the addition of a methyl group in Compound C may create an additional site for metabolism or alter binding to metabolic enzymes, leading to lower stability.
Visualization: Metabolic Stability Assay Workflow
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Conclusion and Forward Look
This guide outlines a robust, multi-pronged strategy for assessing the stability of 2-Bromo-5-(4-methoxyphenyl)thiophene derivatives. By integrating forced degradation studies with ICH-compliant photostability and in vitro metabolic assays, researchers can build a comprehensive stability profile.
Our comparative analysis suggests that:
-
The scaffold is highly susceptible to oxidative and base-catalyzed degradation, while being relatively stable to acid and solid-state thermal stress.
-
Photodegradation is more pronounced in solution and appears influenced by the nature of the halogen, with the bromo-derivative being more labile than the chloro-derivative.
-
Metabolic stability is sensitive to substitution on the thiophene ring, with the addition of a methyl group potentially increasing the rate of metabolic clearance.
These insights are not merely data points; they are actionable intelligence. They guide medicinal chemists in structure-activity relationship (SAR) and structure-stability relationship (SSR) studies, enabling the rational design of next-generation derivatives with improved stability profiles, ultimately increasing the probability of identifying a successful clinical candidate.
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Agdeppa, E. D., & Kepe, V. (2011). Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. PubMed. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-(4-methoxyphenyl)thiophene
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-5-(4-methoxyphenyl)thiophene. As a brominated heterocyclic organic compound, its disposal requires adherence to specific protocols designed to mitigate risks to personnel and the environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the safety and logistical requirements.
Foundational Principle: Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for 2-Bromo-5-(4-methoxyphenyl)thiophene is not extensively published, we can infer its hazard profile from structurally related compounds, such as other brominated thiophenes and anisole derivatives.[1] The presence of a carbon-bromine bond and a thiophene ring necessitates its classification as a halogenated organic compound, which dictates its ultimate disposal pathway.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory activities involving hazardous chemicals be governed by a written Chemical Hygiene Plan (CHP).[2][3] This disposal guide is designed to be a component of your institution's broader CHP.
Inferred Hazard Profile:
| Hazard Class | Inferred Risk and Rationale | Supporting Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar brominated thiophene compounds.[1][4] | P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. The aromatic and halogenated nature suggests it can defat skin and cause irritation upon prolonged contact.[4][7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact with powders or solutions can cause significant discomfort and potential damage.[4][7] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Respiratory Irritation | May cause respiratory irritation. Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract.[6][7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P271: Use only outdoors or in a well-ventilated area.[6] |
| Environmental Hazard | Data on persistence and degradability are largely unavailable.[9] However, organobromine compounds can be persistent and harmful to aquatic life.[10] Disposal into sewer systems is strictly prohibited.[7][9] | P273: Avoid release to the environment. |
Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins with correct handling and segregation at the point of generation. The primary causal factor behind disposal errors is improper initial waste stream management.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure during handling of both the pure compound and its waste.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[9]
-
Skin Protection: Use chemical-resistant gloves (nitrile rubber is a suitable choice for incidental contact). Wear a lab coat and ensure no skin is exposed.[1]
-
Respiratory Protection: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[3][11] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is mandatory.[9]
The Critical Mandate: Segregation of Halogenated Waste
The single most important step in the disposal workflow is the strict segregation of halogenated organic waste from non-halogenated streams.
Why is this critical? Halogenated compounds require high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (like hydrobromic acid) produced during combustion.[9] Mixing them with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire waste stream, dramatically increasing disposal costs and environmental burden.[12]
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Procure a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."[13] A glass bottle or a compatible polyethylene container is appropriate.[14]
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "2-Bromo-5-(4-methoxyphenyl)thiophene," and the approximate concentration or quantity.[12][13] Do not use abbreviations or chemical formulas.[13]
-
Collection:
-
Solid Waste: Collect pure, unreacted compound, and any grossly contaminated items (e.g., weighing paper, gloves) in this container.
-
Liquid Waste: Collect solutions containing the compound and any solvent rinses of the glassware.
-
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[12][13] This prevents the release of vapors and protects against spills.
-
Storage: Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel, away from incompatible materials like strong oxidizing agents.[4][8][11]
Spill and Decontamination Procedures
Accidental releases generate hazardous waste that must be managed correctly.
Protocol for Minor Spills (inside a fume hood):
-
Containment: Ensure the spill is contained within the fume hood.
-
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.[8][11]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials (wipes, gloves) as hazardous waste in the same container.
-
Documentation: Record the spill and cleanup in the laboratory logbook.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Final Disposal Workflow
The ultimate disposal of 2-Bromo-5-(4-methoxyphenyl)thiophene must comply with federal, state, and local regulations. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Disposal Decision Logic Diagram:
Caption: Decision workflow for handling and disposal of brominated organic waste.
Step-by-Step Final Disposal Protocol:
-
Institutional Coordination: Do not attempt to dispose of this chemical independently. The disposal must be managed through your organization's designated EHS or Hazardous Waste Management department.[15]
-
Waste Pickup: Follow your institution's procedures to schedule a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup time.
-
Transportation and Treatment: The EHS department will consolidate the waste, which is then transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16][17]
-
Approved Disposal Method: The required and approved disposal method for halogenated organic compounds is high-temperature incineration.[9][17] This process destroys the organic molecule. The resulting combustion byproducts, including hydrobromic acid (HBr), are then neutralized in a flue gas scrubber system before being released, preventing environmental contamination.[9][18]
-
Contaminated Packaging: Empty containers that held 2-Bromo-5-(4-methoxyphenyl)thiophene must also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent, with the rinsate collected as halogenated organic waste.[9] Alternatively, the container can be disposed of directly through the hazardous waste stream.[9]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of 2-Bromo-5-(4-methoxyphenyl)thiophene, upholding the highest standards of laboratory safety and scientific integrity.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-(4-methoxyphenyl)thiophene
Hazard Assessment: An Expert's Perspective
Given its structure—a brominated thiophene core linked to a methoxyphenyl group—we must anticipate a hazard profile that includes potential skin and eye irritation, possible toxicity upon ingestion or inhalation, and potential for respiratory tract irritation. Similar brominated thiophene compounds are known to be irritants and can be toxic.[1][2] Therefore, a conservative and stringent approach to personal protective equipment (PPE) is not just recommended, it is essential.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 2-Bromo-5-(4-methoxyphenyl)thiophene in a laboratory setting. This protocol is designed to create a self-validating system of safety, minimizing exposure through all potential routes.
Primary Engineering Controls: The First Line of Defense
All handling of 2-Bromo-5-(4-methoxyphenyl)thiophene, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3] This engineering control is critical for preventing the inhalation of any potential dusts or vapors. The fume hood's airflow provides a physical barrier between you and the chemical.
Essential Personal Protective Equipment
The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves | The outer glove provides the primary barrier, while the inner glove protects in case of a breach of the outer glove. Nitrile offers good chemical resistance. Gloves should be changed every 30 minutes or immediately if contaminated.[4] |
| Eyes & Face | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.[4][5] |
| Body | A long-sleeved, cuffed laboratory coat | This provides a removable barrier to protect your skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory | N95 respirator or higher | In addition to the fume hood, a NIOSH-approved N95 respirator should be worn, especially when handling the solid compound, to prevent inhalation of fine particulates.[6] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Handling Guide
This section provides a procedural workflow for the safe handling of 2-Bromo-5-(4-methoxyphenyl)thiophene.
Preparation and Donning PPE
-
Inspect Your PPE : Before entering the lab, ensure all your PPE is in good condition and free from defects.
-
Donning Sequence :
-
First, put on your lab coat and closed-toe shoes.
-
Next, don your N95 respirator, ensuring a proper seal.
-
Then, put on your chemical safety goggles.
-
Finally, put on your inner and then outer pair of nitrile gloves. The cuff of the outer glove should go over the cuff of your lab coat sleeve.
-
Handling the Chemical
-
Work in a Fume Hood : All manipulations of the solid or solutions must occur within a certified chemical fume hood.[3]
-
Avoid Dust Generation : When handling the solid, use techniques that minimize dust formation, such as careful scooping rather than pouring.[6]
-
Spill Management : Have a chemical spill kit readily accessible. In the event of a small spill, it should be cleaned up immediately by trained personnel wearing appropriate PPE.
Doffing PPE and Decontamination
-
Doffing Sequence :
-
Remove the outer pair of gloves first, peeling them off without touching the outside.
-
Remove your face shield and goggles.
-
Take off your lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Finally, remove your respirator.
-
-
Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.[7]
Disposal Plan: Ensuring Environmental and Personal Safety
All waste contaminated with 2-Bromo-5-(4-methoxyphenyl)thiophene is considered hazardous waste.
-
Solid Waste : Place contaminated gloves, weigh boats, and other disposable materials into a designated hazardous waste container.[6]
-
Liquid Waste : Any solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Compliance : All waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[6][8] Do not pour this chemical down the drain or dispose of it in regular trash.[8]
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][10]
Workflow for Safe Handling
Caption: Workflow for the safe handling of 2-Bromo-5-(4-methoxyphenyl)thiophene.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dibromothiophene, 96%. Retrieved from [Link]
-
ASHP Publications. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromothiophene. PubChem Compound Database. Retrieved from [Link]
-
FEMA. (n.d.). Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloro-3-methylbenzo(b)thiophene. PubChem Compound Database. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Sources
- 1. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-chloro-3-methylbenzo(b)thiophene | C9H6BrClS | CID 2735548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
